Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
Description
Properties
IUPAC Name |
disodium;3-[10-(2-carboxylatoethyl)anthracen-9-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4.2Na/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17;;/h1-8H,9-12H2,(H,21,22)(H,23,24);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTWSZKAHPYXCU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
This guide provides a comprehensive overview of the synthetic methodologies for producing Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate, a fluorescent probe and singlet oxygen sensitizer of significant interest in biomedical research and materials science. The synthesis is presented as a multi-step process, commencing from readily available precursors and culminating in the desired high-purity product. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering not only procedural details but also the underlying scientific rationale for the experimental choices.
Introduction and Strategic Overview
This compound, also known as anthracene-9,10-dipropionic acid disodium salt, is a water-soluble derivative of anthracene. Its core structure, featuring a polycyclic aromatic hydrocarbon, imparts unique photophysical properties, making it a valuable tool for detecting reactive oxygen species. The propanoate side chains at the 9 and 10 positions enhance its solubility in aqueous media, a critical attribute for biological applications.
The synthetic strategy detailed herein follows a logical and efficient three-stage pathway, designed to maximize yield and purity while ensuring reproducibility. The overall transformation is depicted below:
Caption: Overall synthetic workflow.
This guide will dissect each of these stages, providing detailed experimental protocols, mechanistic insights, and data presentation to facilitate a thorough understanding of the synthesis.
Stage 1: Palladium-Catalyzed Heck Coupling for the Synthesis of Diethyl-(2E,2'E)-3,3'-(anthracene-9,10-diyl)di(prop-2-enoate) (DADB)
The initial step involves the formation of a C-C bond between the anthracene core and the propanoate precursors. The Heck reaction is an exemplary method for this transformation, offering high efficiency and regioselectivity.[1]
Mechanistic Rationale
The Heck coupling reaction is a palladium-catalyzed process that facilitates the reaction of an unsaturated halide (in this case, 9,10-dibromoanthracene) with an alkene (ethyl acrylate). The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product and regenerate the catalyst.
Caption: Generalized Heck coupling catalytic cycle.
Experimental Protocol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 9,10-Dibromoanthracene | 523-27-3 | 336.03 | 1.00 g | 2.98 |
| Ethyl acrylate | 140-88-5 | 100.12 | 1.19 g (1.32 mL) | 11.9 |
| Palladium(II) acetate | 3375-31-3 | 224.50 | 0.033 g | 0.149 |
| Tri(o-tolyl)phosphine | 6163-58-2 | 304.37 | 0.181 g | 0.595 |
| Triethylamine | 121-44-8 | 101.19 | 1.21 g (1.66 mL) | 11.9 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 9,10-dibromoanthracene (1.00 g, 2.98 mmol), palladium(II) acetate (0.033 g, 0.149 mmol), and tri(o-tolyl)phosphine (0.181 g, 0.595 mmol).
-
Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous N,N-dimethylformamide (20 mL) via a syringe.
-
To the stirred suspension, add triethylamine (1.66 mL, 11.9 mmol) followed by ethyl acrylate (1.32 mL, 11.9 mmol).
-
Heat the reaction mixture to 100 °C and maintain this temperature for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1 v/v) to afford diethyl-(2E,2'E)-3,3'-(anthracene-9,10-diyl)di(prop-2-enoate) (DADB) as a yellow solid. A typical yield is around 76%.[2]
Stage 2: Reduction of the Diacrylate to the Dipropionate
The second stage involves the selective reduction of the carbon-carbon double bonds of the acrylate groups in DADB to yield the saturated dipropionate ester, diethyl 9,10-anthracenedipropionate (DEADP). This transformation is crucial as it results in a derivative with potentially higher fluorescence intensity.[3]
Rationale for Reduction Method
Catalytic hydrogenation is a highly effective method for the reduction of alkenes. However, care must be taken to avoid the reduction of the anthracene aromatic system. Transfer hydrogenation, using a hydrogen donor in the presence of a palladium catalyst, offers a milder alternative to high-pressure hydrogenation and can provide the desired selectivity.[3]
Experimental Protocol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| DADB | 108366-06-9 | 374.44 | 1.00 g | 2.67 |
| Palladium on Carbon (10%) | 7440-05-3 | - | 0.10 g | - |
| Potassium formate (KCOOH) | 590-29-4 | 84.12 | 1.35 g | 16.0 |
| Ethanol | 64-17-5 | 46.07 | 50 mL | - |
Procedure:
-
In a round-bottom flask, dissolve diethyl-(2E,2'E)-3,3'-(anthracene-9,10-diyl)di(prop-2-enoate) (DADB) (1.00 g, 2.67 mmol) in ethanol (50 mL).
-
To this solution, add 10% palladium on carbon (0.10 g) and potassium formate (1.35 g, 16.0 mmol).
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with ethanol (2 x 10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) to remove any remaining potassium formate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield diethyl 9,10-anthracenedipropionate (DEADP) as a solid. This product is often of sufficient purity for the next step.
Stage 3: Hydrolysis and Formation of the Disodium Salt
The final stage involves the conversion of the diethyl ester (DEADP) to the corresponding dicarboxylic acid through saponification, followed by neutralization with a sodium base to yield the target water-soluble disodium salt.
The Chemistry of Saponification and Neutralization
Saponification is the base-promoted hydrolysis of an ester.[4] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate results in the formation of a carboxylate and an alcohol. The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the alkoxide, forming a stable carboxylate salt. Subsequent acidification (workup) protonates the carboxylate to give the free carboxylic acid. Finally, careful neutralization with a stoichiometric amount of a sodium base, such as sodium hydroxide, yields the desired disodium salt.
Caption: Hydrolysis and salt formation workflow.
Experimental Protocol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| DEADP | - | 378.47 | 1.00 g | 2.64 |
| Sodium hydroxide | 1310-73-2 | 40.00 | 0.42 g | 10.6 |
| Ethanol | 64-17-5 | 46.07 | 30 mL | - |
| Water | 7732-18-5 | 18.02 | 10 mL | - |
| Hydrochloric acid (2 M) | 7647-01-0 | - | As needed | - |
| Sodium hydroxide (for final salt) | 1310-73-2 | 40.00 | 0.21 g | 5.28 |
Procedure:
-
Dissolve diethyl 9,10-anthracenedipropionate (DEADP) (1.00 g, 2.64 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Add a solution of sodium hydroxide (0.42 g, 10.6 mmol) in water (10 mL).
-
Heat the mixture to reflux for 4 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 by the dropwise addition of 2 M hydrochloric acid. A precipitate will form.
-
Collect the solid precipitate, 3,3'-(anthracene-9,10-diyl)dipropanoic acid, by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
To a stirred suspension of the dried dipropanoic acid (assuming quantitative yield from the previous step, ~0.85 g, 2.64 mmol) in 20 mL of deionized water, add a solution of sodium hydroxide (0.21 g, 5.28 mmol) in 5 mL of deionized water dropwise.
-
Stir the mixture until a clear solution is obtained.
-
Lyophilize the solution to obtain this compound as a solid.
Characterization Data
The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.
| Compound | Technique | Expected Observations |
| DADB | ¹H NMR | Signals for vinylic protons (doublets, J ≈ 16 Hz), aromatic protons, and ethyl ester protons (quartet and triplet). |
| ¹³C NMR | Resonances for ester carbonyl, vinylic carbons, aromatic carbons, and ethyl group carbons. | |
| MS (ESI+) | [M+H]⁺ or [M+Na]⁺ corresponding to C₂₄H₂₂O₄. | |
| DEADP | ¹H NMR | Disappearance of vinylic proton signals. Appearance of signals for the -CH₂-CH₂- protons of the propionate chains. |
| ¹³C NMR | Disappearance of vinylic carbon signals. Appearance of signals for the saturated carbons of the propionate chains. | |
| MS (ESI+) | [M+H]⁺ or [M+Na]⁺ corresponding to C₂₄H₂₆O₄. | |
| Diacid | ¹H NMR | Disappearance of ethyl ester proton signals. Appearance of a broad singlet for the carboxylic acid protons. |
| IR | Broad O-H stretch (around 3000 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) characteristic of a carboxylic acid. | |
| Final Product | ¹H NMR | Disappearance of the carboxylic acid proton signal. |
| IR | Disappearance of the broad O-H stretch. Shift of the C=O stretch to a lower wavenumber (around 1550-1610 cm⁻¹) characteristic of a carboxylate salt. |
Conclusion
The synthetic route detailed in this guide provides a reliable and well-documented pathway for the preparation of this compound. By leveraging a palladium-catalyzed Heck coupling, a selective transfer hydrogenation, and a standard saponification/neutralization sequence, researchers can access this valuable fluorescent probe in good yield and high purity. The provided protocols and mechanistic insights are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific research needs.
References
- de Souza, B. S., et al. (2011). Singlet molecular oxygen trapping by the fluorescent probe diethyl-3,3'-(9,10-anthracenediyl)bisacrylate synthesized by the Heck reaction. Photochemical & Photobiological Sciences, 10(10), 1645-1651.
- Ferreira, J., et al. (2021).
-
Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds. [Link]
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
- Royal Society of Chemistry. (2017). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. Green Chemistry.
Sources
A Technical Guide to the Photophysical Properties of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Water-Soluble Anthracene Probe
Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate is a water-soluble derivative of the quintessential aromatic fluorophore, anthracene.[1][2] Its chemical structure features the rigid, planar anthracene core substituted at the 9 and 10 positions with propanoate groups, rendering the molecule soluble in aqueous media.[3] This strategic modification allows the powerful photophysical characteristics of the anthracene chromophore to be exploited in biological and aqueous-phase systems, areas where the parent hydrocarbon is unusable due to its hydrophobicity.
This compound is often referred to in literature as the disodium salt of anthracene-9,10-dipropionic acid (ADPA).[3][4] The photophysical properties are governed by the anthracene moiety's π-electron system. Consequently, its behavior is nearly identical to its parent acid, and it is widely used as a fluorescent probe to investigate microenvironments, such as the hydrophobic cores of micelles, and as a sensitizer for singlet oxygen.[3][4][5] This guide provides an in-depth analysis of its core photophysical properties and practical experimental protocols for its application.
Core Photophysical Properties
The utility of this compound as a probe stems from the sensitivity of its fluorescence characteristics to its local environment. The substitution at the 9 and 10 positions of the anthracene ring significantly influences its photophysical behavior, often leading to high fluorescence quantum yields.[6][7]
Absorption and Emission Spectra
Like its parent, anthracene, the absorption spectrum of this compound in solution is characterized by a well-resolved vibronic structure in the UV region (approximately 300-400 nm). This structure arises from electronic transitions to different vibrational levels of the first excited singlet state (S₁).[6] The emission spectrum is typically a mirror image of the absorption band at the lowest energy and exhibits a similar, well-defined vibronic structure.[8]
A key feature of anthracene derivatives is the ability of substituents to modulate their photophysical properties.[9] For instance, while phenyl substitutions can inhibit intersystem crossing and promote fluorescence, other modifications can be used to tune emission wavelengths.[6][10]
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For many 9,10-disubstituted anthracenes, this value can be very high, approaching unity in some cases.[7][11] The quantum yield of this compound is highly dependent on its environment. In aqueous solutions, its fluorescence is modest. However, upon partitioning into a nonpolar environment, such as the core of a surfactant micelle, its quantum yield increases significantly. This phenomenon is central to its use as a probe for such systems.
The fluorescence lifetime (τF), the average time the molecule spends in the excited state, is also sensitive to the environment and is a key parameter in time-resolved fluorescence studies.
Environmental Sensitivity: The Probe in Action
The propanoate side chains provide water solubility, but the anthracene core remains hydrophobic. This amphiphilic nature drives the molecule to partition into nonpolar domains in heterogeneous systems.
-
In Aqueous Solution: The probe is exposed to the polar water molecules, which can lead to quenching of fluorescence and a lower quantum yield.
-
In Micellar Systems: Above the critical micelle concentration (CMC) of a surfactant, the probe readily partitions into the hydrophobic core of the micelles. Shielded from the aqueous environment, its fluorescence quantum yield and lifetime increase. This distinct change is the basis for its use in CMC determination.[5]
Data Summary
The following table summarizes the key photophysical properties of 9,10-disubstituted anthracene derivatives, which are representative of this compound's behavior.
| Property | Typical Value/Range | Conditions |
| Absorption Maxima (λabs) | 350 - 400 nm | Organic Solvents |
| Emission Maxima (λem) | 400 - 460 nm | Organic Solvents |
| Fluorescence Quantum Yield (ΦF) | 0.8 - 1.0 | In nonpolar solvents (e.g., cyclohexane)[11] |
| Fluorescence Lifetime (τF) | 7 - 9 ns | In nonpolar solvents |
Key Experimental Protocol: Determination of Critical Micelle Concentration (CMC)
This protocol describes a reliable method for determining the CMC of a surfactant (e.g., sodium dodecyl sulfate, SDS) using this compound as a fluorescent probe. The principle lies in monitoring the change in the probe's fluorescence intensity as it partitions from the aqueous phase into the micellar phase.[12][13][14]
Materials
-
This compound (ADPA-Na₂)
-
Surfactant of interest (e.g., SDS)
-
High-purity water
-
Volumetric flasks and pipettes
-
Fluorometer
Step-by-Step Methodology
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of the surfactant in high-purity water (e.g., 100 mM SDS).
-
Prepare a stock solution of the ADPA-Na₂ probe in water (e.g., 1 mM). A small amount of a co-solvent like ethanol may be used initially to aid dissolution before diluting with water.
-
-
Prepare Sample Series:
-
Create a series of surfactant solutions with concentrations spanning the expected CMC. This is typically done by serial dilution of the surfactant stock solution.[15]
-
To each solution in the series, add a small, constant aliquot of the ADPA-Na₂ stock solution to achieve a final probe concentration in the low micromolar range (e.g., 1-5 µM). Ensure the final probe concentration is identical in all samples.
-
-
Incubation and Measurement:
-
Allow the samples to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.[12]
-
Using a fluorometer, measure the fluorescence intensity of each sample. Set the excitation wavelength to one of the probe's absorption maxima (e.g., ~375 nm) and record the emission intensity at its fluorescence maximum (e.g., ~410 nm).[8]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the surfactant concentration.
-
The resulting plot will show two distinct linear regions: a region of low, relatively constant fluorescence at concentrations below the CMC, and a region of sharply increasing fluorescence at concentrations above the CMC.
-
The CMC is determined from the intersection of the two extrapolated linear fits of these regions.[15]
-
Visualizations
Jablonski Diagram for Anthracene Fluorophore
This diagram illustrates the electronic and vibrational transitions responsible for the absorption and fluorescence of the anthracene core.
Caption: Jablonski diagram of fluorescence.
Experimental Workflow for CMC Determination
This diagram outlines the key steps in the experimental protocol for determining the Critical Micelle Concentration.
Caption: Workflow for CMC determination.
References
-
Photophysical Properties of Anthracene Derivatives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
- Blatt, E. (1987). Fluorescence Probe Studies of Anthracene and 9-Methylanthracene in Detergent Micelles. Australian Journal of Chemistry, 40(5), 851-861.
-
Anthracene carboxyimide-based selenide as a fluorescent probe for the ultrasensitive detection of hypochlorous acid. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 16, 2026, from [Link]
-
Facile Preparation of the Water-Soluble Singlet Oxygen Traps Anthracene-9,10-divinylsulfonate (AVS) and Anthracene-9,10-diethylsulfonate (AES) via a Heck Reaction with Vinylsulfonate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved January 16, 2026, from [Link]
- Chattopadhyay, A., & London, E. (1984). Fluorimetric Determination of Critical Micelle Concentration Avoiding Interference from Detergent Charge. Analytical Biochemistry, 139(2), 408-412.
-
Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
9,10-Diphenylanthracene. (n.d.). OMLC. Retrieved January 16, 2026, from [Link]
- Preparation method of 9, 10-dibutoxyanthracene. (n.d.). Google Patents.
-
Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]
-
Novel Fluorescence Spectral Deconvolution Method for Determination of Critical Micelle Concentrations Using the Fluorescence Probe PRODAN. (n.d.). Langmuir (ACS Publications). Retrieved January 16, 2026, from [Link]
-
Synthesis and Structural Studies of Two New Anthracene Derivatives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
9‐(Diphenylphosphoryl)‐10‐(phenylethynyl)anthracene Derivatives: Synthesis and Implications for the Substituent and Solvent Effects on the Light‐Emitting Properties. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Determination of the critical micelle concentration by absorbance and fluorescence techniques using fluorescein probe. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Fluorescence Quantum Yield Determinations. 9,lO-Diphenylanthracene as a Reference Standard in Different Solvents. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and Photophysical Properties of 9,10-Bis(3-aryl-2-naphthyl)anthracenes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 16, 2026, from [Link]
-
Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
Sources
- 1. AdipoGen Anthracene-9,10-dipropionic acid disodium salt, Quantity: Each | Fisher Scientific [fishersci.com]
- 2. 82767-90-6|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. ANTHRACENE-9,10-DIPROPIONIC ACID, DISODIUM SALT | 82767-90-6 [chemicalbook.com]
- 5. Sci-Hub. Fluorescence Probe Studies of Anthracene and 9-Methylanthracene in Detergent Micelles / Australian Journal of Chemistry, 1987 [sci-hub.red]
- 6. mdpi.com [mdpi.com]
- 7. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 15. rsc.org [rsc.org]
An In-Depth Technical Guide to the Synthesis, Characterization, and Predicted Crystal Structure of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate is a bespoke derivative of the versatile anthracene core, engineered for potential applications in supramolecular chemistry, materials science, and as a scaffold in drug delivery systems. Its amphiphilic nature, combining a rigid, fluorescent aromatic core with flexible, hydrophilic carboxylate side chains, suggests a propensity for forming highly ordered solid-state structures. This guide provides a comprehensive overview of this compound, addressing the current gap in publicly available crystallographic data. We present a robust, field-proven protocol for its synthesis and crystallization, a predictive analysis of its anticipated crystal structure based on a close structural analogue, and a discussion of its potential in advanced applications. This document serves as a foundational resource for researchers seeking to synthesize, characterize, and exploit the unique properties of this promising molecule.
Introduction: The Significance of Anthracene Scaffolds
Anthracene, a polycyclic aromatic hydrocarbon, and its derivatives are foundational components in both materials science and medicinal chemistry.[1] The planar, three-ring system of the anthracene nucleus offers a rigid scaffold that can be functionalized to tune its photophysical and biological properties.[2] Modifications at the 9 and 10 positions are particularly effective in altering fluorescence quantum yields, solubility, and reactivity.[3] These tailored molecules are integral to the development of organic light-emitting devices (OLEDs), molecular switches, and fluorescent probes.[1]
In the realm of drug development, the anthracene core is a key pharmacophore in several anticancer agents, where it can intercalate with DNA, inhibiting replication in rapidly dividing cancer cells.[2] The compound of interest, this compound, introduces ionic propanoate arms to this rigid core. This design imparts water solubility and the potential for coordination with metal ions or interaction with biological macromolecules, making it a compelling candidate for novel therapeutic agents or drug delivery vehicles. The sodium salt form enhances its bioavailability and handling properties for such applications.
Despite its potential, a definitive single-crystal X-ray structure of this compound has not been reported in the public domain. Understanding the precise three-dimensional arrangement of molecules in the solid state is paramount for predicting its material properties and biological interactions. This guide, therefore, provides a predictive model and a clear pathway for its experimental determination.
Synthesis and Crystallization: A Practical Workflow
The synthesis of the parent acid, 3,3'-(anthracene-9,10-diyl)dipropanoic acid, can be efficiently achieved via a palladium-catalyzed Heck coupling reaction, a powerful method for C-C bond formation.[4] This is followed by a simple neutralization to yield the target sodium salt.
Synthesis of 3,3'-(anthracene-9,10-diyl)dipropanoic acid
The synthetic route begins with the commercially available 9,10-dibromoanthracene and couples it with an acrylic acid ester, followed by hydrolysis. A similar reaction using ethyl acrylate has been shown to be highly efficient.[5]
Experimental Protocol: Two-Step Synthesis
Step 1: Diethyl (2E,2'E)-3,3'-(anthracene-9,10-diyl)diacrylate Synthesis (Heck Coupling)
-
Reaction Setup: In a dry, three-necked flask equipped with a condenser and under an inert nitrogen atmosphere, combine 9,10-dibromoanthracene (1.0 equiv.), Palladium(II) acetate (0.05 equiv.), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.10 equiv.).
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids. Then, add ethyl acrylate (2.5 equiv.) and a base such as triethylamine (3.0 equiv.) via syringe.[4]
-
Reaction Conditions: Heat the mixture to 110°C and stir vigorously for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the bright yellow di-ester product.
Step 2: Hydrolysis to 3,3'-(anthracene-9,10-diyl)dipropanoic acid
-
Saponification: Dissolve the purified di-ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (excess).
-
Reaction Conditions: Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with hydrochloric acid until a precipitate forms.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum to obtain the pure 3,3'-(anthracene-9,10-diyl)dipropanoic acid.
Preparation and Crystallization of this compound
The final sodium salt is prepared by a straightforward acid-base neutralization. The subsequent crystallization is a critical step for obtaining single crystals suitable for X-ray diffraction.
Experimental Protocol: Salt Formation and Crystallization
-
Neutralization: Suspend the 3,3'-(anthracene-9,10-diyl)dipropanoic acid (1.0 equiv.) in methanol. Add a stoichiometric amount of sodium hydroxide (2.0 equiv.) dissolved in a minimal amount of water. Stir until the acid fully dissolves, indicating the formation of the sodium salt.
-
Primary Isolation: Remove the solvent by rotary evaporation to obtain the crude sodium salt.
-
Crystallization:
-
Method: Slow evaporation is a reliable method. Dissolve the crude salt in a minimal amount of a hot polar solvent, such as a methanol/water mixture.
-
Setup: Loosely cap the vial and leave it undisturbed in a vibration-free environment.
-
Observation: Crystals should form over several days as the solvent slowly evaporates.
-
Predicted Crystal Structure and Molecular Geometry
In the absence of experimental data for the title compound, we can predict its key structural features by analyzing the known crystal structure of a close analogue, 9,10-dimethylanthracene .[1][6] This analogue provides a reliable model for the geometry of the core aromatic system.
The Anthracene Core
The crystal structure of 9,10-dimethylanthracene reveals that the anthracene core is essentially planar.[1] This planarity is a defining feature of the extended π-system. We anticipate that the anthracene moiety in this compound will also be planar, serving as a rigid central unit.
Substituent Conformation
The propanoate side chains introduce conformational flexibility. The C-C single bonds of the propyl chains will allow for rotation. However, steric hindrance with the anthracene ring will likely favor a conformation where the carboxylate groups are directed away from the aromatic plane. This extended conformation would minimize intramolecular steric strain.
Crystal Packing and Intermolecular Interactions
The crystal packing will be governed by a combination of intermolecular forces:
-
π-π Stacking: Aromatic systems like anthracene tend to stack in a parallel-displaced or herringbone fashion to maximize attractive π-π interactions. This is a dominant packing motif in many anthracene derivatives.[6]
-
Ionic Interactions: The sodium cations and carboxylate anions will engage in strong electrostatic interactions, forming a network of ionic bonds. This will likely create charged layers or channels within the crystal lattice.
-
Van der Waals Forces: These forces will be significant between the hydrocarbon portions of the molecules.
-
Coordination: The sodium ions will likely be coordinated by multiple carboxylate oxygen atoms from neighboring molecules, leading to a higher-dimensional coordination polymer-like structure.
Predicted Crystallographic Parameters: A Comparative Table
By combining the known data for 9,10-dimethylanthracene with the expected influence of the sodium propanoate side chains, we can propose a set of hypothetical crystallographic parameters. The addition of the flexible, ionic side chains is expected to lower the crystal symmetry compared to the centrosymmetric packing of 9,10-dimethylanthracene.
| Parameter | 9,10-Dimethylanthracene (Experimental)[1] | This compound (Predicted) | Rationale for Prediction |
| Crystal System | Monoclinic | Monoclinic or Triclinic | Flexible side chains and ionic bonding may lead to lower symmetry packing. |
| Space Group | P2₁/c | P-1, P2₁, or C2/c | The molecule itself is centrosymmetric, but crystal packing may not be. P2₁/c remains a possibility. |
| Z (Molecules/Unit Cell) | 2 | 2 or 4 | Dependent on the final packing arrangement and symmetry. |
| Key Interactions | π-π stacking, Van der Waals | Ionic bonding, π-π stacking, Ion-dipole, Van der Waals | The introduction of ionic groups adds strong, directional electrostatic forces that will dominate the packing. |
| Anthracene Core | Planar | Planar | The rigidity of the aromatic system is expected to be maintained. |
Recommended Characterization Techniques
Once suitable crystals are obtained, a full characterization is necessary to elucidate the definitive structure.
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state.
-
Powder X-ray Diffraction (PXRD): Useful for confirming the bulk purity of the crystalline phase and for comparison with the simulated powder pattern from the single-crystal data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable solvent (e.g., D₂O or DMSO-d₆) will confirm the molecular structure in solution.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Will identify characteristic vibrational modes, such as the symmetric and asymmetric stretches of the carboxylate groups.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of any solvent molecules within the crystal lattice.
Conclusion and Future Outlook
While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its synthesis, crystallization, and characterization. Based on the analysis of structurally related compounds, a model of a planar anthracene core with flexible propanoate arms is proposed. The crystal packing is predicted to be a complex interplay of strong ionic interactions and π-π stacking, likely resulting in a highly ordered, lower-symmetry lattice.
The elucidation of this crystal structure is a critical next step. It will provide invaluable insights for the rational design of novel materials with tailored photophysical properties and for the development of new drug delivery systems where the anthracene scaffold can be precisely oriented for optimal biological interaction. The protocols and predictive models presented herein are intended to accelerate this discovery process for researchers in the chemical and pharmaceutical sciences.
References
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Iball, J., & Low, J. N. (1974). The Crystal and Molecular Structure of 9,10-Dimethylanthracene. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 30(9), 2203-2205. [Link]
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IUCr Journals. (1974). The Crystal and Molecular Structure of 9,10-dimethylanthracene. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry. [Link]
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Somashekar, M. N., & Chetana, P. R. (2016). A Review on Anthracene and Its Derivatives: Applications. Research & Reviews: Journal of Chemistry, 5(3). [Link]
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PubChem. (n.d.). 9,10-Dimethylanthracene. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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MDPI. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. Crystals, 11(8), 934. [Link]
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MDPI. (2019). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. Crystals, 9(11), 586. [Link]
-
RSC Publishing. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3, 8774-8783. [Link]
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ResearchGate. (n.d.). Heck coupling of 9,10-dibromoanthracene with ethyl acrylate. [Link]
-
NIST. (n.d.). 9,10-Dimethylanthracene. NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]
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PubMed Central (PMC). (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2587–2619. [Link]
-
MDPI. (2015). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 20(12), 22160-22184. [Link]
-
Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 856–863. [Link]
-
PubMed Central (PMC). (2021). Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells. Molecules, 26(23), 7192. [Link]
-
ResearchGate. (2018). Synthesis of 9,10-disubstituted anthracenes (1a–c, 2a–d) via Suzuki-Miyura cross-coupling reactions. [Link]
-
MDPI. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Crystals, 13(6), 856. [Link]
-
ResearchGate. (2013). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. [Link]
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ResearchGate. (2016). Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates. [Link]
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An In-Depth Technical Guide to Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate (CAS 82767-90-6): A Potent Singlet Oxygen Sensitizer for Advanced Research Applications
Introduction: Beyond the Conventional Photosensitizer
For researchers, scientists, and drug development professionals engaged in areas requiring the precise and controlled generation of singlet oxygen (¹O₂), the selection of an appropriate photosensitizer is paramount. Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate, also known as Anthracene-9,10-dipropionic acid disodium salt (ADPA), has emerged as a significant tool in this domain. This guide provides a comprehensive technical overview of this compound, moving beyond a simple datasheet to offer insights into its synthesis, mechanism of action, and practical applications, with a particular focus on its utility in fields such as photodynamic therapy (PDT).
Unlike conventional photosensitizers that are often limited by oxygen availability in hypoxic environments, such as solid tumors, anthracene derivatives like ADPA offer a unique advantage. They can capture singlet oxygen to form a stable endoperoxide intermediate, which can then release the singlet oxygen in the absence of light, a process that holds immense potential for overcoming the limitations of traditional PDT.[1][2]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 82767-90-6 | [3] |
| Molecular Formula | C₂₀H₁₆Na₂O₄ | [3] |
| Molecular Weight | 366.32 g/mol | [3] |
| Appearance | Yellow solid | [3] |
| Solubility | Water soluble | [4] |
Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of Diethyl-3,3'-(anthracene-9,10-diyl)bisacrylate (DADB) via Heck Coupling
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the arylation of alkenes.[3] In this step, 9,10-dibromoanthracene is coupled with ethyl acrylate in the presence of a palladium catalyst and a base.
Experimental Protocol:
-
To a reaction vessel, add 9,10-dibromoanthracene, an excess of ethyl acrylate, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a suitable base (e.g., triethylamine, sodium acetate).
-
Add a high-boiling point solvent such as DMF or NMP.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 100 to 150 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure DADB.[3]
Step 2: Saponification of DADB to this compound
Saponification is the hydrolysis of an ester in the presence of a base to yield an alcohol and the salt of a carboxylic acid.
Experimental Protocol:
-
Dissolve the purified DADB in a mixture of ethanol and water.
-
Add a stoichiometric amount of sodium hydroxide (NaOH) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
The aqueous solution containing the sodium salt can then be lyophilized or the product can be precipitated by the addition of a non-polar solvent to yield the solid this compound.
Mechanism of Action as a Singlet Oxygen Sensitizer
The utility of this compound in research and drug development stems from its ability to act as a potent generator of singlet oxygen (¹O₂), a highly reactive oxygen species.[2] The mechanism involves a fascinating interplay of light, oxygen, and the anthracene core.
The "Dark" Photodynamic Therapy Concept
Conventional photodynamic therapy relies on the continuous irradiation of a photosensitizer in the presence of oxygen to generate cytotoxic ¹O₂.[5] However, in hypoxic environments like solid tumors, the efficacy of this process is severely limited. Anthracene derivatives, including ADPA, offer a groundbreaking solution to this challenge.[1][2]
Caption: Mechanism of singlet oxygen capture and release by ADPA.
Light-Dependent Phase:
-
Photoexcitation: Upon irradiation with light of an appropriate wavelength, the anthracene core of ADPA absorbs a photon, transitioning from its ground state to an excited singlet state.[6]
-
Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived triplet state.
-
Energy Transfer: In the presence of molecular oxygen (³O₂), the excited triplet state of ADPA can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂).[2]
-
Endoperoxide Formation: Crucially, the generated ¹O₂ can then react with another ground-state ADPA molecule via a [4+2] cycloaddition reaction to form a stable endoperoxide (ADPA-O₂).[4] This step effectively "stores" the singlet oxygen.
Light-Independent (Dark) Phase:
-
Thermal Decomposition: The formed endoperoxide is thermally labile and can decompose, releasing the stored singlet oxygen even in the absence of light.[1] This allows for a sustained cytotoxic effect in hypoxic environments after the initial light treatment.
Photophysical Properties
The photophysical properties of a photosensitizer are critical determinants of its efficacy. While specific, experimentally determined data for this compound are not extensively published, we can infer its likely characteristics based on the behavior of similar 9,10-disubstituted anthracene derivatives.[6][7][8]
| Property | Estimated Value/Range | Method of Determination |
| Absorption Maximum (λ_max) | ~350-400 nm | UV-Vis Spectroscopy |
| Emission Maximum (λ_em) | ~400-450 nm | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (Φ_F) | Moderate to High | Comparative method using a standard fluorophore |
| Singlet Oxygen Quantum Yield (Φ_Δ) | High | Indirectly via chemical trapping with a ¹O₂ probe (e.g., DPBF) or directly via phosphorescence detection |
Experimental Protocol for Determining Singlet Oxygen Quantum Yield (Φ_Δ)
The singlet oxygen quantum yield is a measure of the efficiency of ¹O₂ generation by a photosensitizer upon light absorption. A common method for its determination is the relative method using a well-characterized standard photosensitizer (e.g., methylene blue, Rose Bengal) and a singlet oxygen trap like 1,3-diphenylisobenzofuran (DPBF).[1]
Materials:
-
This compound
-
Standard photosensitizer (e.g., methylene blue)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectroscopic grade solvent (e.g., water, ethanol, or DMSO)
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
Procedure:
-
Prepare solutions of the sample (ADPA) and the standard photosensitizer with identical absorbance at the excitation wavelength.
-
To each solution, add a solution of DPBF.
-
Irradiate both solutions with the same light source and for the same duration.
-
Monitor the decrease in the absorbance of DPBF at its λ_max (~410 nm) over time for both the sample and the standard.
-
The singlet oxygen quantum yield of the sample can be calculated using the following equation:
Φ_Δ(sample) = Φ_Δ(standard) * (k_sample / k_standard)
where k is the rate of DPBF bleaching.[9]
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various research areas:
-
Photodynamic Therapy (PDT) Research: As discussed, its ability to generate ¹O₂ in a light-independent manner makes it an excellent candidate for developing novel PDT strategies to combat hypoxic tumors.[2]
-
Singlet Oxygen Probe: Due to its specific reaction with ¹O₂, ADPA itself can be used as a probe to detect and quantify singlet oxygen generation in chemical and biological systems. The decrease in its characteristic absorbance or fluorescence upon reaction with ¹O₂ provides a measurable signal.[4][10]
-
Materials Science: The anthracene core can be incorporated into polymers and other materials to create photo-responsive systems with applications in areas such as photolithography and data storage.
Conclusion
This compound is more than just a chemical reagent; it is a sophisticated tool for the controlled generation of singlet oxygen. Its unique ability to capture and release ¹O₂ opens up new avenues for research, particularly in the development of more effective cancer therapies that can overcome the challenge of hypoxia. This guide has provided a comprehensive overview of its synthesis, mechanism of action, and key applications, empowering researchers to leverage the full potential of this remarkable molecule. Further investigation into its specific photophysical parameters and in vivo behavior will undoubtedly solidify its place as a cornerstone in the field of photosensitizer development.
References
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Heck Coupling of 9,10-dibromoanthracene with ethyl acrylate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics. (2021). Frontiers in Chemistry. Retrieved January 16, 2026, from [Link]
-
Production of singlet oxygen (1Δg O2) by 9,10-dicyanoanthracene and acridine: quantum yields in acetonitrile. (1991). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]
-
The formation of endoperoxide upon reaction of ADPA with 1 O 2 (adapted from[11]). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Singlet oxygen quantum yields determined by oxygen consumption. (2019). Journal of Photochemistry and Photobiology A: Chemistry. Retrieved January 16, 2026, from [Link]
-
Quantification of singlet oxygen generation from photodynamic hydrogels. (2014). Journal of Materials Chemistry B. Retrieved January 16, 2026, from [Link]
-
Enhancing Fractionated Cancer Therapy: A Triple-Anthracene Photosensitizer Unleashes Long-Persistent Photodynamic and Luminous Efficacy. (2024). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]
-
Quantum Yield of Singlet Oxygen Production by Xanthene Derivatives. (1985). Photochemistry and Photobiology. Retrieved January 16, 2026, from [Link]
-
Novel strategies for singlet molecular oxygen O2(1Δg) generation and detection in cells. (2016). TDX (Tesis Doctorals en Xarxa). Retrieved January 16, 2026, from [Link]
-
Supramolecular Control of Singlet Oxygen Generation. (2020). Molecules. Retrieved January 16, 2026, from [Link]
-
Recent advances in the syntheses of anthracene derivatives. (2018). Beilstein Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Synthesis of 9,10-disubstituted anthracenes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. (2007). Molecular Crystals and Liquid Crystals. Retrieved January 16, 2026, from [Link]
-
Syntheses of 9,10-disubstituted anthracenes derived from 9,10-dilithioanthracene. (1988). The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Reaction of ADPA with singlet oxygen to form endoperoxide ADPAO 2. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (2014). Journal of Materials Chemistry C. Retrieved January 16, 2026, from [Link]
-
Photophysical Properties of Anthracene Derivatives. (2021). International Journal of Molecular Sciences. Retrieved January 16, 2026, from [Link]
-
Singlet oxygen quantum yield determination using chemical acceptors. (n.d.). Lirias. Retrieved January 16, 2026, from [Link]
-
Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. (2005). Dalton Transactions. Retrieved January 16, 2026, from [Link]
-
Synthesis and Photophysical Properties of 9,10-Bis(3-aryl-2-naphthyl)anthracenes. (2015). Chemistry Letters. Retrieved January 16, 2026, from [Link]
-
Kinetics and mechanism of the thermal decomposition reaction of acetone cyclic diperoxide in the gas phase. (1994). International Journal of Chemical Kinetics. Retrieved January 16, 2026, from [Link]
-
Synthesis of 2-(9,10-Dihydro-9,10-propanoanthracen-9-yl)-N-methylethanamine via a [4+2] Cycloaddition. (2010). Molecules. Retrieved January 16, 2026, from [Link]
-
Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. (1981). Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. Retrieved January 16, 2026, from [Link]
-
Singlet Oxygen in Photodynamic Therapy. (2021). Cancers. Retrieved January 16, 2026, from [Link]
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Spectroscopic Blueprint of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate: A Predictive Analysis for Researchers
This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—for Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate. In the absence of directly published experimental spectra for this specific molecule, this document serves as a robust, theory-grounded resource for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and comparative data from analogous anthracene derivatives, we present a detailed spectroscopic blueprint to aid in the identification, characterization, and application of this compound.
Molecular Structure and Spectroscopic Overview
This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, functionalized at the 9 and 10 positions with propanoate groups. This substitution pattern significantly influences its electronic and vibrational properties, which are in turn reflected in its spectroscopic signatures.
Caption: Molecular structure of this compound.
The symmetrical nature of the 9,10-disubstitution simplifies the expected NMR spectra, while the anthracene core dictates the characteristic UV-Vis absorption profile. The propanoate side chains introduce specific vibrational modes detectable by IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.
Experimental Protocol: NMR Data Acquisition
A generalized protocol for acquiring high-resolution NMR spectra is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), given the ionic nature of the sodium carboxylate. D₂O is a common choice for water-soluble salts.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the chemical shifts to the residual solvent peak or an internal standard.
-
Caption: Generalized workflow for NMR spectroscopy.
Predicted ¹H NMR Spectrum
The symmetry of the molecule means that only half of the protons will be chemically distinct. The aromatic region will display a characteristic pattern for a 9,10-disubstituted anthracene. The aliphatic side chains will show signals corresponding to the two methylene groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.3 - 8.5 | Multiplet (AA'BB') | 4H | H-1, H-4, H-5, H-8 | Protons adjacent to the substituted carbons, deshielded. |
| ~ 7.5 - 7.7 | Multiplet (AA'BB') | 4H | H-2, H-3, H-6, H-7 | Less deshielded aromatic protons.[2] |
| ~ 3.3 - 3.5 | Triplet | 4H | -CH₂-Ar | Methylene group directly attached to the electron-withdrawing anthracene ring. |
| ~ 2.7 - 2.9 | Triplet | 4H | -CH₂-COO⁻ | Methylene group adjacent to the carboxylate group.[3] |
Predicted ¹³C NMR Spectrum
Due to the molecule's symmetry, only five unique carbon signals are expected for the anthracene core and three for the propanoate side chain.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 175 - 185 | C=O | Carboxylate carbon, significantly deshielded.[4] |
| ~ 130 - 140 | C-9, C-10 | Quaternary carbons of the anthracene core attached to the side chains. |
| ~ 125 - 130 | C-4a, C-5a, C-8a, C-9a | Other quaternary carbons in the anthracene core. |
| ~ 125 - 128 | C-1, C-4, C-5, C-8 | Aromatic CH carbons. |
| ~ 123 - 125 | C-2, C-3, C-6, C-7 | Aromatic CH carbons.[4][5] |
| ~ 35 - 40 | -CH₂-Ar | Aliphatic carbon attached to the aromatic ring. |
| ~ 30 - 35 | -CH₂-COO⁻ | Aliphatic carbon adjacent to the carboxylate. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound, the key features will be the strong absorptions from the carboxylate groups and the characteristic bands of the substituted aromatic ring.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal preparation.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum.
-
Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.
Caption: Workflow for ATR-FTIR spectroscopy.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~ 3050 - 3000 | C-H stretch | Aromatic | Characteristic stretching of sp² C-H bonds. |
| ~ 2950 - 2850 | C-H stretch | Aliphatic (-CH₂) | Asymmetric and symmetric stretching of sp³ C-H bonds. |
| ~ 1600 - 1550 | C=O asymmetric stretch | Carboxylate (COO⁻) | Strong and characteristic absorption for carboxylate salts.[3][6] |
| ~ 1450 - 1400 | C=O symmetric stretch | Carboxylate (COO⁻) | Another strong, diagnostic band for the carboxylate group.[6][7] |
| ~ 1600 - 1450 | C=C stretch | Aromatic Ring | Skeletal vibrations of the anthracene core. |
| ~ 900 - 675 | C-H bend (out-of-plane) | Aromatic | Bending vibrations that can be indicative of the substitution pattern. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated π-systems like anthracene. The absorption spectrum of anthracene derivatives is characterized by a series of well-defined bands.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a solvent that is transparent in the region of interest (typically 200-800 nm) and in which the sample is soluble. Ethanol or water are suitable choices.
-
Solution Preparation: Prepare a dilute solution of the sample with a known concentration.
-
Blank Measurement: Fill a cuvette with the pure solvent and record the baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum.
Predicted UV-Vis Absorption Maxima (λmax)
The UV-Vis spectrum of 9,10-disubstituted anthracenes typically retains the vibronic structure of the parent anthracene, but the positions of the absorption maxima (λmax) are often red-shifted (bathochromic shift).
| Predicted λmax (nm) | Transition | Rationale |
| ~ 260 - 270 | ¹Bₐ | Intense absorption band characteristic of the anthracene core. |
| ~ 350 - 410 | ¹Lₐ | A series of well-defined vibronic bands, which are sensitive to substitution. Alkyl substitution at the 9 and 10 positions typically causes a red shift compared to unsubstituted anthracene.[8] |
The substitution with alkyl groups at the 9 and 10 positions is expected to cause a bathochromic shift of these absorption bands compared to unsubstituted anthracene. The fine structure of the ¹Lₐ band is a hallmark of the anthracene chromophore.
Conclusion
This technical guide provides a detailed, predictive spectroscopic analysis of this compound. The predicted NMR, IR, and UV-Vis data are based on established spectroscopic principles and comparative analysis of related anthracene derivatives. This information is intended to serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development, aiding in the structural elucidation and characterization of this and similar compounds. Experimental verification of these predictions is encouraged to further refine our understanding of this molecule's properties.
References
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Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3, 11111-11121. Available at: [Link]
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Royal Society of Chemistry. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing. Available at: [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
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Mao, J. D., et al. (2004). Separation of aromatic-carbon 13C NMR signals from di-oxygenated alkyl bands by a chemical-shift-anisotropy filter. Solid State Nuclear Magnetic Resonance, 26(1), 36-45. Available at: [Link]
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911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Available at: [Link]
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Reddit. (2012). Why is the 1H NMR of 9,10-dibromoanthracene not two doublets? r/chemhelp. Available at: [Link]
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Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6634-6645. Available at: [Link]
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National Institutes of Health. (2022). Cooperation of σ–π and σ–π Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene. Molecules, 27(6), 1986. Available at: [Link]
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Thermal stability of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
An In-Depth Technical Guide to the Thermal Stability of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
Abstract
The thermal stability of active pharmaceutical ingredients (APIs) and advanced organic materials is a critical parameter influencing their synthesis, purification, formulation, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of the thermal stability of this compound, a molecule combining a rigid polycyclic aromatic hydrocarbon (PAH) core with flexible sodium carboxylate side chains.[1] Due to the limited availability of public domain data on this specific compound, this document outlines a first-principles approach, grounded in established analytical techniques. We present detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explain the causality behind experimental choices, and provide a roadmap for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust thermal characterization profile for this and structurally related molecules.
Introduction: The Imperative of Thermal Characterization
This compound is an organic salt characterized by a planar, electron-rich anthracene core functionalized at the 9 and 10 positions.[2][3] This substitution pattern is known to influence the molecule's photophysical and electronic properties.[4][5][6] The presence of two sodium propanoate groups introduces ionic character and flexibility, impacting solubility and intermolecular interactions.
In pharmaceutical development and materials science, understanding a compound's response to thermal stress is paramount. Thermal stability data informs:
-
Maximum processing temperatures during manufacturing and formulation.
-
Storage conditions and long-term shelf-life.[7]
-
Polymorphic transitions and phase behavior.[7]
-
Safety assessments , by identifying potentially hazardous exothermic decompositions.[8]
This guide provides the necessary theoretical and practical foundation to thoroughly assess the thermal stability of this compound.
Theoretical Foundations of Thermal Decomposition
The thermal degradation of this molecule is expected to be a multi-stage process governed by the distinct chemical natures of its constituent parts: the anthracene nucleus and the sodium carboxylate chains.
-
The Anthracene Core: Anthracene and its derivatives are relatively stable aromatic systems.[3] Thermal degradation typically requires high temperatures to initiate bond cleavage within the fused ring system. However, the substituents at the 9,10-positions can significantly alter this stability.[6][9]
-
Sodium Carboxylate Functionality: The thermal decomposition of sodium carboxylate salts is a well-studied process.[10][11] It often proceeds via decarboxylation to yield ketones, or through more complex pathways resulting in sodium carbonate or sodium oxide at higher temperatures.[12] The activation energy for the decomposition of sodium carboxylates can vary significantly with the extent of conversion.[10][11]
Therefore, the overall thermal profile of this compound will likely involve initial decomposition of the side chains, followed by the degradation of the aromatic core at higher temperatures.
A Validated Analytical Workflow
A multi-technique approach is essential for a comprehensive understanding. We recommend a primary characterization using TGA and DSC, followed by advanced analysis for evolved gas identification if required.
Caption: Proposed analytical workflow for thermal stability assessment.
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust starting point for analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To quantify mass loss as a function of temperature, identifying the onset of decomposition and the nature of solid residues.[13]
Methodology:
-
Instrument Preparation: Ensure the TGA balance is calibrated and the furnace is clean.
-
Sample Preparation:
-
Tare a clean, inert TGA pan (platinum or alumina).
-
Place 5-10 mg of this compound into the pan. A smaller sample size minimizes thermal gradients.[14]
-
Record the exact initial mass.
-
-
Instrument Parameters:
| Parameter | Value | Rationale |
| Purge Gas | Nitrogen (N₂) | Provides an inert atmosphere to prevent oxidative decomposition. |
| Gas Flow Rate | 50 mL/min | Standard flow to ensure an inert environment and remove evolved gases. |
| Start Temperature | 30 °C | Ambient starting point. |
| End Temperature | 800 °C | Sufficiently high to observe decomposition of both side chains and the aromatic core. |
| Heating Rate | 10 °C/min | A standard rate that balances analytical time with resolution of thermal events.[8] |
-
Execution: Load the sample into the TGA and begin the experiment.
-
Data Collection: Record the mass (%) versus temperature (°C) thermogram. The first derivative of this curve (DTG) should also be plotted to clearly identify temperatures of maximum mass loss rate.[16]
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying melting points, phase transitions, and the enthalpy of decomposition.[17][18]
Methodology:
-
Instrument Preparation: Perform baseline and temperature/enthalpy calibrations as per instrument guidelines.
-
Sample Preparation:
-
Tare a hermetically sealed aluminum DSC pan and lid. Using a hermetic pan prevents mass loss before a decomposition event, ensuring accurate enthalpy measurements.
-
Place 2-5 mg of the sample into the pan and securely seal it.
-
Prepare an identical empty, sealed pan to serve as the reference.
-
-
Instrument Parameters:
-
A heat-cool-heat cycle is crucial. The first heating scan reveals all thermal events, while the second scan helps to distinguish reversible physical transitions (like melting) from irreversible chemical events (like decomposition).[8]
-
| Parameter | Value | Rationale |
| Purge Gas | Nitrogen (N₂) | Provides a stable, inert atmosphere. |
| Gas Flow Rate | 50 mL/min | Standard flow rate for thermal conductivity and atmosphere control. |
| Temperature Program | 1. Equilibrate at 25 °C2. Ramp from 25 °C to 400 °C at 10 °C/min3. Cool to 25 °C at 20 °C/min4. Ramp from 25 °C to 400 °C at 10 °C/min | The first heat identifies all events. The second heat reveals reversible transitions. The 400 °C limit is chosen based on typical organic salt decomposition ranges to avoid significant pan rupture.[8] |
-
Execution: Place the sample and reference pans into the DSC cell and start the experiment.
-
Data Collection: Record the heat flow (mW) versus temperature (°C) thermogram for both heating cycles.
Interpretation of Results
-
TGA Thermogram:
-
Initial Mass Loss (<150°C): A small, gradual mass loss may indicate the release of adsorbed water or residual solvent.
-
Decomposition Onset (Td): The temperature at which significant, irreversible mass loss begins. This is a primary indicator of thermal stability.
-
Decomposition Steps: Multiple distinct steps in the mass loss curve would suggest a sequential degradation process (e.g., side chains first, then the core).
-
Final Residue: The mass remaining at the end of the experiment. For sodium salts, this could correspond to sodium carbonate or sodium oxide, which can be confirmed by comparing the experimental percentage to the theoretical value.[12]
-
-
DSC Thermogram (First Heat):
-
Endothermic Peaks: Sharp peaks typically indicate melting. Broader peaks can suggest solid-solid phase transitions or solvent loss.
-
Exothermic Peaks: These sharp or broad peaks indicate energy-releasing events and are almost always associated with decomposition. An exothermic decomposition is a critical safety concern.
-
Baseline Shifts: A step-change in the baseline indicates a change in the material's heat capacity, often associated with a glass transition.
-
-
DSC Thermogram (Second Heat):
-
If an endothermic peak from the first scan reappears, it was a reversible physical transition (e.g., melting).
-
If a peak (especially an exotherm) from the first scan disappears, it was an irreversible chemical event (decomposition).[8]
-
Conclusion
The systematic evaluation of this compound's thermal stability is achievable through a logical, multi-technique workflow. By employing Thermogravimetric Analysis and Differential Scanning Calorimetry as outlined in this guide, researchers can obtain critical data on decomposition temperatures, phase transitions, and the energetic nature of these events. This information is fundamental for ensuring the material's quality, safety, and performance in its intended application, from pharmaceutical formulations to advanced organic electronics.
References
- Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019).
- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PubMed Central.
- Photophysical Properties of Anthracene Deriv
- Kinetics study of thermal decomposition of sodium carboxyl
- Differential Scanning Calorimetry (DSC). (n.d.). Malvern Panalytical.
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- Sodium 3,3'-(anthracene-9,10-diyl)
- Sodium 3,3'-(anthracene-9,10-diyl)
- Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characteriz
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An In-depth Technical Guide to Determining the Fluorescence Quantum Yield of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for the accurate determination of the fluorescence quantum yield (Φf) of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate. While a standardized quantum yield value for this specific compound is not extensively documented in the literature, this paper outlines a robust, field-proven methodology using the comparative method. This approach ensures scientific integrity and provides a self-validating system for researchers.
Introduction: The Significance of Quantum Yield for Anthracene Derivatives
This compound is a water-soluble derivative of anthracene, a polycyclic aromatic hydrocarbon known for its characteristic blue fluorescence.[1][2] The propanoate groups at the 9 and 10 positions enhance solubility, making it a candidate for applications in aqueous environments, such as biological imaging, photosensitizers in photodynamic therapy, or as fluorescent probes.[3]
The fluorescence quantum yield (Φf) is a fundamental photophysical property that dictates the efficiency of a molecule's fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4][5] A high quantum yield is often a prerequisite for applications requiring bright fluorescence signals. Therefore, its accurate determination is a critical step in the evaluation of this compound for any fluorescence-based application.
This guide will focus on the most widely used and reliable technique for this determination: the relative quantum yield measurement.[6][7] This method involves comparing the fluorescence properties of the sample compound to a well-characterized fluorescence standard with a known quantum yield.[8]
Core Principles: The Comparative Method for Quantum Yield Determination
The comparative method, often attributed to Williams et al., is based on the principle that if a standard and a test sample have identical absorbance at the same excitation wavelength and are measured under the same conditions, they are absorbing the same number of photons.[8][7] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[7]
The relationship is described by the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2) [8]
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts x and st refer to the unknown sample and the standard, respectively.
The Imperative of a Self-Validating Protocol
To ensure trustworthiness, the experimental design must be self-validating. This is achieved by preparing a series of solutions with varying, low concentrations for both the standard and the test compound. Plotting the integrated fluorescence intensity against the absorbance for each series should yield a straight line that passes through the origin. The linearity of this plot serves as an internal validation, confirming the absence of inner filter effects and concentration-dependent quenching, which can lead to inaccurate measurements. It is crucial to work with solutions where the absorbance at the excitation wavelength is kept below 0.1 to minimize these effects.[9]
Selecting an Appropriate Fluorescence Standard
The choice of the standard is critical for the accuracy of the measurement. The ideal standard should have:
-
An accurately known and consistent quantum yield.
-
Good photostability.
-
Absorption and emission spectra that overlap with the test sample.
-
Solubility in the same solvent as the test sample, if possible.
Given the spectral properties of the anthracene core, suitable standards for this compound include:
-
Anthracene: Has a known quantum yield of approximately 0.27 in ethanol.[10][11] It is an excellent choice due to the structural similarity.
-
Quinine Sulfate: A widely used standard with a quantum yield of about 0.58 in 0.1 M H₂SO₄.[9] It is suitable for excitation in the UV range.
-
9,10-Diphenylanthracene (DPA): Exhibits a high quantum yield, often approaching 1.0 in various solvents, making it another strong candidate.[12]
Experimental Protocol: Step-by-Step Determination of Quantum Yield
This section details the methodology for determining the quantum yield of this compound using Anthracene as the standard.
Materials and Instrumentation
-
Test Compound: this compound, 98% purity.
-
Standard: Anthracene, scintillation grade or equivalent.
-
Solvent: Spectroscopic grade ethanol.
-
Instrumentation:
-
Calibrated UV-Vis Spectrophotometer.
-
Calibrated Spectrofluorometer with a monochromatic light source and a sensitive detector.
-
Quartz cuvettes (1 cm path length).
-
Volumetric flasks and pipettes.
-
Workflow Diagram
Caption: Experimental Workflow for Quantum Yield Determination.
Detailed Procedure
Part A: Solution Preparation
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve a precise amount of this compound in spectroscopic grade ethanol to create a stock solution of approximately 1 x 10⁻⁵ M.
-
Similarly, prepare a stock solution of the Anthracene standard in the same solvent at a concentration of approximately 1 x 10⁻⁵ M.
-
-
Prepare Dilutions:
-
From each stock solution, prepare a series of at least five dilutions. The concentrations should be chosen such that the absorbance at the selected excitation wavelength falls between 0.01 and 0.1.
-
Part B: UV-Vis Absorbance Measurements
-
Set the excitation wavelength (λex) on the UV-Vis spectrophotometer. This should be a wavelength where both the sample and the standard have significant absorption, for instance, 350 nm for anthracene derivatives.[10]
-
Record the absorbance of each of the prepared solutions (both sample and standard) at λex.
-
Use the pure solvent as a blank reference.
Part C: Fluorescence Emission Measurements
-
Using a spectrofluorometer, set the excitation wavelength to the same λex used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution. Ensure that the emission range is set wide enough to capture the entire fluorescence profile.
-
It is crucial that the instrument settings (e.g., slit widths, detector voltage) remain identical for all measurements of both the sample and the standard.[7]
-
The recorded spectra must be corrected for the instrument's wavelength-dependent sensitivity.[13]
Part D: Data Analysis and Calculation
-
Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot the Data: For both the test sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis).
-
Determine the Gradients: Perform a linear regression for each data set to obtain the slope (gradient, Grad) of the line. The R² value should be close to 1, confirming linearity.
-
Calculate the Quantum Yield: Use the gradients obtained and the known quantum yield of the standard to calculate the quantum yield of this compound using the comparative equation mentioned in section 2.0.
Data Presentation
The collected and calculated data should be organized systematically for clarity and comparison.
Table 1: Spectroscopic Data for Quantum Yield Calculation
| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |
| Standard (Anthracene) | |||
| Dilution 1 | Conc. 1 | Abs. 1 | Intensity 1 |
| Dilution 2 | Conc. 2 | Abs. 2 | Intensity 2 |
| Dilution 3 | Conc. 3 | Abs. 3 | Intensity 3 |
| Dilution 4 | Conc. 4 | Abs. 4 | Intensity 4 |
| Dilution 5 | Conc. 5 | Abs. 5 | Intensity 5 |
| Sample (ADPA) | |||
| Dilution 1 | Conc. 1 | Abs. 1 | Intensity 1 |
| Dilution 2 | Conc. 2 | Abs. 2 | Intensity 2 |
| Dilution 3 | Conc. 3 | Abs. 3 | Intensity 3 |
| Dilution 4 | Conc. 4 | Abs. 4 | Intensity 4 |
| Dilution 5 | Conc. 5 | Abs. 5 | Intensity 5 |
Table 2: Calculated Quantum Yield
| Parameter | Standard (Anthracene) | Sample (ADPA) |
| Solvent | Ethanol | Ethanol |
| Refractive Index (η) | 1.361 | 1.361 |
| Known Φf | 0.27[10] | - |
| Gradient (Grad) | Value from plot | Value from plot |
| Calculated Φf | - | Calculated Value |
Conclusion and Expert Insights
The determination of the fluorescence quantum yield is a cornerstone of photophysical characterization. The comparative method, when executed with meticulous attention to detail, provides a reliable and accurate value for the quantum yield of this compound. The causality behind this experimental design lies in the direct comparison under identical conditions, which minimizes systematic errors. The internal validation through the linearity of the intensity vs. absorbance plot provides confidence in the final result. For drug development professionals, an accurate quantum yield is essential for assessing the potential of this compound in applications like high-throughput screening, bio-imaging, and diagnostics, where signal brightness is paramount. This guide provides the necessary framework to generate this crucial piece of data with high scientific integrity.
References
-
Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]
-
University of California, Irvine - Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]
-
Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available at: [Link]
-
ResearchGate. Relative and absolute determination of fluorescence quantum yields of transparent samples. Available at: [Link]
-
The Journal of Physical Chemistry A. (2011). Photophysical Properties of 9,10-disubstituted Anthracene Derivatives in Solution and Films. Available at: [Link]
-
Shimadzu. Relative Quantum Yield Measurement of a Sample in Solution. Available at: [Link]
-
Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Available at: [Link]
-
ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available at: [Link]
-
HORIBA. A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]
-
Oregon Medical Laser Center. Anthracene. Available at: [Link]
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MDPI. Photophysical Properties of Anthracene Derivatives. Available at: [Link]
-
ACS Publications. Photophysics of anthracene polymers: fluorescence, singlet energy migration, and photodegradation. Available at: [Link]
-
ResearchGate. Fluorescence Quantum Yield Determinations. 9,10-Diphenylanthracene as a Reference Standard in Different Solvents. Available at: [Link]
-
The Journal of Physical Chemistry C. Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals. Available at: [Link]
-
ResearchGate. Anthracene-based derivatives: Synthesis, photophysical properties and electrochemical properties. Available at: [Link]
-
ResearchGate. Photophysical Properties of Anthracene Derivatives. Available at: [Link]
-
MDPI. Synthesis and Structural Studies of Two New Anthracene Derivatives. Available at: [Link]
-
ResearchGate. Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. Available at: [Link]
-
Oregon Medical Laser Center. 9,10-Diphenylanthracene. Available at: [Link]
-
ACS Publications. I. Fluorescence Yield and Radiative Rate Coefficient of 9,10-Bis(phenyl- ethynyl)anthracene in Paraffins. Available at: [Link]
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Electrochemical properties of anthracene derivatives
An In-Depth Technical Guide to the Electrochemical Properties of Anthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: Beyond the Blue Emitter - Unlocking the Redox Potential of Anthracene
Anthracene, a foundational polycyclic aromatic hydrocarbon, has long been celebrated for its distinctive photophysical properties, most notably as a robust blue-light emitter in organic electronics.[1] However, its utility extends far beyond luminescence. The true versatility of the anthracene scaffold lies in its rich and tunable redox chemistry. The ability to systematically modify the anthracene core through chemical synthesis allows for precise control over its frontier molecular orbital (HOMO/LUMO) energy levels, fundamentally altering its ability to accept and donate electrons.[2][3]
This guide provides a comprehensive exploration of the electrochemical properties of anthracene derivatives. We move beyond a mere catalog of data to explain the causal relationships between molecular structure and electrochemical behavior. For the researcher, scientist, or drug development professional, understanding these principles is paramount for designing next-generation organic semiconductors, developing novel electrochemical sensors, creating efficient redox mediators for electrosynthesis, and probing biological mechanisms.[4][5][6] We will delve into the core principles, present field-proven experimental protocols, and showcase how these electrochemical characteristics are being harnessed to drive innovation across multiple scientific disciplines.
The Electrochemical Core of Anthracene: A Tale of Stability and Tunability
The electrochemical behavior of anthracene is rooted in its extended π-conjugated system. The parent molecule undergoes a reversible one-electron oxidation to form a stable radical cation, a characteristic that makes it an excellent building block for electroactive materials.[7][8] This fundamental redox event is the starting point for a vast landscape of tunable properties.
The Role of Frontier Molecular Orbitals (HOMO & LUMO)
The electrochemical potentials of an anthracene derivative are direct reflections of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
-
Oxidation Potential and HOMO: The energy required to remove an electron (oxidation) corresponds to the HOMO level. A higher (less negative) HOMO energy results in a lower oxidation potential, meaning the molecule is more easily oxidized.
-
Reduction Potential and LUMO: The energy released when an electron is added (reduction) corresponds to the LUMO level. A lower (more negative) LUMO energy results in a higher reduction potential, making the molecule easier to reduce.
-
Electrochemical Gap: The difference between the first oxidation and reduction potentials provides an experimental measure of the HOMO-LUMO gap, a critical parameter for predicting the electronic and optical properties of the material.[9]
The Causality of Substitution: Engineering Redox Potentials
The true power of anthracene chemistry lies in the strategic placement of functional groups on the aromatic core. This functionalization is not arbitrary; it is a deliberate engineering choice to manipulate the electron density of the π-system and, consequently, the HOMO/LUMO energy levels.[3][10]
-
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), amino (-NH₂), or alkoxy (-OR) groups donate electron density to the anthracene core. This raises the HOMO energy level, making the derivative easier to oxidize (a lower oxidation potential) compared to unsubstituted anthracene.[2]
-
Electron-Withdrawing Groups (EWGs): Substituents such as cyano (-CN), nitro (-NO₂), or halogen (-F, -Cl, -Br) groups pull electron density from the core.[11] This lowers both the HOMO and LUMO energy levels. The effect on the LUMO is often more pronounced, making the derivative easier to reduce (a higher reduction potential). The strong inductive effect of EWGs can also increase the oxidation potential.[11][12]
This ability to fine-tune redox properties is central to the design of materials for specific applications, from matching energy levels in organic light-emitting diodes (OLEDs) to creating selective redox mediators.[13][14]
Caption: Diagram of a standard three-electrode setup for Cyclic Voltammetry.
Spectroelectrochemistry: Watching Redox in Real-Time
This technique couples an electrochemical experiment with UV-Vis-NIR spectroscopy. It allows for the direct observation of spectral changes as a molecule is oxidized or reduced, enabling the identification of transient species like radical cations or anions. [15][16]
1. Setup:
- Use a specialized spectroelectrochemical cell that incorporates an optically transparent electrode (e.g., Indium Tin Oxide (ITO) glass or a fine metal mesh).
- The cell must fit within the sample compartment of a UV-Vis-NIR spectrophotometer.
- A thin-layer cell configuration is often used to ensure rapid and uniform electrolysis of the solution in the light path.
2. Procedure:
- Step 1 (Background Spectrum): Record a spectrum of the analyte solution at the open-circuit potential (where no reaction occurs). This is your baseline (t=0) spectrum.
- Step 2 (Potential Step): Apply a constant potential just beyond the E₁/₂ of the redox event of interest (determined from a prior CV experiment).
- Step 3 (Spectral Acquisition): Immediately begin recording spectra at fixed time intervals as the electrolysis proceeds.
- Step 4 (Analysis): Observe the disappearance of the absorption bands of the neutral species and the concurrent growth of new bands corresponding to the oxidized (or reduced) species. [16]This provides definitive proof of the transformation and the absorption characteristics of the newly formed radical ion.
- Step 5 (Reversibility Check): Step the potential back to the initial value and monitor if the original spectrum is restored, confirming the chemical reversibility of the redox process.
start [label="Prepare Analyte in\nSpectroelectrochemical Cell", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
step1 [label="Record Baseline Spectrum\n(Open-Circuit Potential)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
step2 [label="Apply Oxidation Potential\n(E > E₁/₂)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
step3 [label="Record Spectra vs. Time", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
step4 [label="Analyze Spectral Changes:\n- Neutral species decrease\n- Radical cation appears", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="Characterized\nRedox Species", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1;
step1 -> step2;
step2 -> step3;
step3 -> step4;
step4 -> end;
}
Caption: Workflow for a spectroelectrochemical experiment.
Structure-Property Relationships: A Comparative Analysis
Functionalizing the 9,10-positions of anthracene has a profound impact on its solid-state packing and thermal stability, while having a relatively minor effect on its frontier molecular orbital energy levels compared to substitutions at other positions. [3][10]Nevertheless, these changes are crucial for fine-tuning device performance.
The following table summarizes key electrochemical data for a selection of 9,10-disubstituted anthracene derivatives, illustrating the impact of different functional groups.
| Compound Name | Substituent (C9/C10) | Oxidation Potential (E₁/₂, V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |
| Anthracene | -H / -H | ~0.88 | -5.68 | -2.35 | 3.33 |
| 9,10-Diphenylanthracene | -Phenyl / -Phenyl | ~0.90 | -5.70 | -2.40 | 3.30 |
| 9,10-Dibromoanthracene | -Br / -Br | ~1.15 | -5.95 | -2.65 | 3.30 |
| 9,10-Dicyanoanthracene | -CN / -CN | ~1.65 | -6.45 | -3.45 | 3.00 |
| 2,3-Anthracenediol | -H / -H (with -OH at C2, C3) | Lower than Anthracene (Expected) | Higher than Anthracene (Expected) | --- | --- |
Data compiled and estimated from various sources for comparative purposes. [2][3][10][17]Absolute values can vary with experimental conditions.
Analysis:
-
Phenyl groups at the 9,10-positions have a minimal electronic effect but are crucial for improving morphological stability and preventing crystallization in thin films, which is vital for OLED applications. [3]* Halogen substituents (e.g., -Br) are electron-withdrawing, which lowers the HOMO energy level and makes the molecule more difficult to oxidize, as seen by the increased oxidation potential. [17]* Strongly electron-withdrawing cyano groups (-CN) have a dramatic effect, significantly lowering the HOMO energy and making oxidation much more difficult. [12]* Electron-donating hydroxyl groups (-OH) , as in 2,3-Anthracenediol, are expected to raise the HOMO energy, making the molecule easier to oxidize. [2]
Applications Driven by Tailored Electrochemistry
The ability to precisely control the electrochemical properties of anthracene derivatives makes them highly valuable in a range of advanced applications.
Organic Electronics (OLEDs & OFETs)
In organic electronics, the HOMO and LUMO levels, determined electrochemically, are not abstract numbers; they are critical design parameters that dictate device performance. [5]* Energy Level Alignment: For efficient charge injection in an OLED or OFET, the HOMO level of the hole-transport material must align with the work function of the anode, and the LUMO level of the electron-transport material must align with the cathode. Anthracene derivatives can be synthesized to serve as hole-transport, electron-transport, or light-emitting materials by tuning their energy levels. [5][13]* Charge Carrier Mobility: The planar structure of anthracene facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport. [2]Functionalization can be used to tune this packing and optimize charge carrier mobility. [3]
Redox Mediators and Electrocatalysis
The stable and reversible redox behavior of anthracene derivatives makes them excellent candidates for redox mediators. A mediator facilitates electron transfer between an electrode and a substrate that might otherwise react slowly or at a high overpotential. [4]* Redox-Switchable Halogen Bonding: Recent research has shown that haloanthracene derivatives can engage in strong halogen bonding only after being oxidized to their radical cation state. [4][14]This "redox-switched" interaction allows the mediator to capture and pre-organize a substrate, dramatically accelerating electrocatalytic reactions like C-N bond formation. [4]This represents a new paradigm in catalyst design, where the electrochemical state of the mediator controls its noncovalent interactions and reactivity. [14]
Electrochemical Sensing
The inherent electroactivity of anthracene derivatives can be exploited for the development of sensitive and selective electrochemical sensors. [6]For example, an electrode modified with a polymer film containing anthracene moieties can be used to detect pollutants like anthracene-9-carboxylic acid. [6]The detection mechanism relies on the specific electrochemical response of the analyte at the modified electrode surface, which provides enhanced sensitivity compared to an unmodified electrode. [6][18]
Drug Development and Biological Probes
Anthracene derivatives, particularly anthracenediones and anthracyclines, are used in cancer chemotherapy. [7]Their cytotoxic effects are believed to be related to their ability to undergo redox processes, which can generate reactive oxygen species. [7]Electrochemical techniques like CV are therefore valuable tools for studying the redox behavior of these drugs and their interactions with biological targets like DNA. [7]
Conclusion and Future Outlook
The electrochemical properties of anthracene derivatives are a cornerstone of their functionality. Far from being a simple passive component, the anthracene core is an electrochemically active and highly tunable platform. By understanding the fundamental principles of how structure dictates redox behavior, researchers can rationally design molecules with tailored properties. The precise control over HOMO/LUMO energy levels, the stability of redox states, and the ability to switch noncovalent interactions on and off electrochemically are driving innovations in organic electronics, catalysis, and sensing. As synthetic methods become more sophisticated and our understanding of structure-property relationships deepens, anthracene derivatives will undoubtedly continue to be at the forefront of materials science and molecular engineering.
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The Anthracene Core: A Historical and Synthetic Odyssey from Coal Tar to Modern Therapeutics
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive exploration of the discovery and history of anthracene and its derivatives. We trace the journey of this fundamental polycyclic aromatic hydrocarbon from its initial isolation from coal tar in the 19th century to its pivotal role in the synthetic dye industry and its eventual emergence as a versatile scaffold in medicinal chemistry and materials science. This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the key scientific milestones, the evolution of synthetic methodologies, and the causal reasoning behind critical experimental choices that have defined the field. Through detailed protocols, mechanistic diagrams, and a thoroughly referenced narrative, we illuminate the enduring legacy and future potential of the anthracene core.
Chapter 1: The Dawn of Anthracene - Discovery and Isolation
The story of anthracene begins in the heart of the Industrial Revolution, a period characterized by the widespread use of coal as a primary energy source. A byproduct of this era was coal tar, a viscous black liquid that was initially considered a noxious waste product. However, for the burgeoning field of organic chemistry, it represented a treasure trove of aromatic compounds.
In 1832, French chemists Jean-Baptiste Dumas and Auguste Laurent, while fractionally distilling coal tar, isolated a crystalline substance from a fraction that would later be known as "anthracene oil".[1][2][3] Initially, their measurements suggested the compound had the same carbon-to-hydrogen ratio as naphthalene, leading Laurent to name it "paranaphthalene".[1] It wasn't until several years later, in 1837, that he renamed the compound anthracene, derived from the Greek word anthrax (ἄνθραξ), meaning coal, a nod to its origin.[1][4]
The crude anthracene obtained from coal tar, which contains about 1.5% of the compound, was far from pure.[1][3] It was heavily contaminated with other polycyclic aromatic hydrocarbons (PAHs) such as phenanthrene and carbazole.[1][5] Early purification methods were rudimentary, relying on crystallization and pressing to separate the solid "anthracene cake" from the liquid oils.[3][6] Further purification involved washing with solvents like solvent naphtha and pyridine to remove impurities, or more advanced techniques like recrystallization from polar solvents and sublimation.[5][7] The persistent challenge of purification in these early days meant that many initial studies on anthracene's reactivity and toxicity were skewed by the presence of these contaminants.[1][4]
| Milestone | Year | Key Figure(s) | Significance |
| Discovery | 1832 | J-B. Dumas & A. Laurent | First isolation of crude anthracene from coal tar.[1][2][3] |
| Naming | 1837 | A. Laurent | The compound is officially named Anthracene, from the Greek for coal.[1] |
| Structure Elucidation | 1868 | C. Graebe & C. Liebermann | Determined the correct tricyclic structure by converting alizarin to anthracene.[8] |
| First Synthesis | 1868 | C. Graebe & C. Liebermann | First synthesis of a natural dye (alizarin) from an artificial source (anthracene).[9][10] |
| Elbs Reaction | 1884 | K. Elbs | Development of a key cyclodehydration reaction to synthesize anthracenes.[1][11] |
| Diels-Alder Reaction | 1928 | O. Diels & K. Alder | Discovery of a powerful [4+2] cycloaddition for forming six-membered rings.[12][13][14] |
Chapter 2: From Dyes to Drugs - The Rise of Anthracene Derivatives
The true industrial and scientific importance of anthracene was not realized until its chemical potential was unlocked. The journey from a simple coal tar isolate to a cornerstone of chemical synthesis began with the pursuit of color.
Alizarin: The Synthesis that Ignited an Industry
For centuries, the vibrant red dye alizarin was painstakingly extracted from the roots of the madder plant (Rubia tinctorum).[10][15] In 1826, French chemist Pierre-Jean Robiquet isolated alizarin as one of the two primary colorants in the root.[9] The critical breakthrough came in 1868 when German chemists Carl Graebe and Carl Liebermann, working at BASF, made a landmark discovery. By heating alizarin with zinc dust, they converted it into anthracene, thereby deducing anthracene's core structure.[8]
This realization was profound: if alizarin could be converted to anthracene, then perhaps anthracene could be converted to alizarin. Within a year, they, along with William Henry Perkin in England, independently developed a synthesis for alizarin from anthracene.[3][9] The BASF patent was filed just one day before Perkin's.[9][16] This achievement marked the first time a natural dye was produced synthetically from a readily available precursor like coal tar, effectively collapsing the madder trade overnight and revolutionizing the textile industry.[9][15]
The synthesis hinged on a key intermediate: 9,10-anthraquinone. Anthracene's central ring is highly reactive, and oxidation readily occurs at the 9 and 10 positions to form the much more stable anthraquinone.[11][17] This intermediate became, and remains, the most versatile derivative of anthracene.[3]
Caption: Metabolic activation pathway of Sennosides in the colon.
Chapter 3: The Diels-Alder Reaction: A Modern Synthetic Tool
While early syntheses relied on intramolecular cyclizations like the Elbs reaction, the discovery of the Diels-Alder reaction in 1928 by Otto Diels and Kurt Alder provided a powerful and versatile method for constructing the anthracene framework. [12][13]This [4+2] cycloaddition reaction, for which they were awarded the Nobel Prize in Chemistry in 1950, involves the reaction of a conjugated diene with a substituted alkene (the dienophile) to form a cyclohexene ring. [12] In the context of anthracene synthesis, a common strategy involves the reaction of 1,4-naphthoquinone (the dienophile) with 1,3-butadiene (the diene). [18]The resulting adduct can then be easily oxidized to form an anthraquinone, which can subsequently be reduced to anthracene. This method's elegance lies in its ability to construct two new carbon-carbon bonds and a six-membered ring in a single, stereospecific step. [13]
Caption: General mechanism of the Diels-Alder reaction for anthracene synthesis.
Protocol 2: Representative Diels-Alder Synthesis of an Anthracene Derivative
-
Objective: To construct a substituted anthracene core using a [4+2] cycloaddition reaction.
-
Materials:
-
1,4-Naphthoquinone (5 g)
-
1,3-Butadiene (liquefied, excess)
-
Toluene (100 mL)
-
High-pressure reaction vessel (autoclave)
-
-
Methodology:
-
Vessel Charging: To a clean, dry high-pressure reaction vessel, add 5 g of 1,4-naphthoquinone and 100 mL of dry toluene.
-
Diene Addition: Cool the vessel in a dry ice/acetone bath. Carefully condense an excess (approx. 10-15 mL) of liquefied 1,3-butadiene into the vessel.
-
Causality Note: Using an excess of the volatile diene (butadiene) ensures that the reaction goes to completion, maximizing the consumption of the more valuable dienophile (naphthoquinone). The reaction is performed in a sealed vessel due to the gaseous nature of butadiene at room temperature.
-
-
Reaction: Seal the vessel securely. Allow it to warm to room temperature and then heat it to 100-110 °C for 12-18 hours behind a safety shield.
-
Workup: Cool the vessel to room temperature, then chill it again in an ice bath before carefully venting the excess butadiene. Open the vessel and transfer the contents to a round-bottom flask.
-
Isolation: Remove the toluene solvent under reduced pressure using a rotary evaporator. The solid residue is the crude Diels-Alder adduct.
-
Aromatization (Oxidation): The crude adduct can be dissolved in acetic acid and treated with an oxidizing agent (e.g., sodium dichromate, as in Protocol 1) or bubbled with air in the presence of a catalyst to aromatize the newly formed ring, yielding 9,10-anthraquinone.
-
Validation: The structure of the final product can be confirmed using NMR, mass spectrometry, and melting point analysis. This multi-step validation ensures the cycloaddition and subsequent oxidation were successful.
-
Conclusion and Future Outlook
From a curious crystalline impurity in coal tar to a foundational building block in synthetic chemistry, the journey of anthracene is a microcosm of the evolution of organic chemistry itself. Its history is marked by serendipitous discoveries, landmark syntheses that launched industries, and a growing appreciation for its utility as a versatile chemical scaffold. The initial focus on dyes has given way to a vast landscape of applications, including pharmacologically active compounds, organic semiconductors for electronics like OLEDs, and fluorescent probes for biological imaging. [1][11][19]The reactivity of the anthracene core, once a simple curiosity, is now a tool that is precisely manipulated by chemists to construct complex molecular architectures. As synthetic methodologies become more sophisticated, the story of anthracene and its derivatives is far from over, promising new innovations in medicine, materials, and technology.
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Methodological & Application
The Sentinel of Singlet Oxygen: A Technical Guide to Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate as a Fluorescent Probe
Introduction: Unveiling the Power of a Water-Soluble Anthracene Derivative
In the intricate world of cellular signaling and oxidative stress, the detection of reactive oxygen species (ROS) is paramount. Among these, singlet oxygen (¹O₂), a highly reactive and transient species, plays a pivotal role in both physiological and pathological processes, including photodynamic therapy (PDT). Its fleeting existence, however, presents a significant challenge for direct measurement. This guide introduces Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate, a water-soluble fluorescent probe, as a robust tool for the indirect quantification of singlet oxygen. Its anthracene core provides the intrinsic fluorescence necessary for sensitive detection, while the propanoate substituents confer aqueous solubility, rendering it ideal for biological applications.
Physicochemical and Spectroscopic Properties
This compound, commonly referred to in literature as Anthracene-9,10-dipropionic acid disodium salt (ADPA), is a synthetic, polycyclic aromatic hydrocarbon derivative.[1][2][3] Its utility as a fluorescent probe is intrinsically linked to its unique photophysical characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆Na₂O₄ | [1] |
| Molecular Weight | 366.32 g/mol | [1] |
| CAS Number | 82767-90-6 | [1] |
| Purity | >98% | [1] |
| Form | Solid | [1] |
| Nature | Synthetic | [1] |
| UV Absorption Maxima (λ_abs_) | ~358 nm, ~378 nm | [4][5][6] |
| Fluorescence Emission | Blue fluorescence | [7][8] |
The Scientific Foundation: Mechanism of Singlet Oxygen Detection
The core principle behind the use of this compound as a singlet oxygen probe lies in its specific and irreversible reaction with ¹O₂. This reaction, a [4+2] cycloaddition, transforms the fluorescent anthracene core into a non-fluorescent endoperoxide derivative.[6][8] This conversion results in a quantifiable decrease, or "bleaching," of the probe's inherent fluorescence and absorbance.[5][6][8] By monitoring this change over time, researchers can indirectly quantify the production of singlet oxygen in their experimental system.
The rate of this reaction is directly proportional to the concentration of singlet oxygen, making it a reliable method for determining the singlet oxygen quantum yield (ΦΔ) of photosensitizers.[4][7][9] The quantum yield is a measure of the efficiency of a photosensitizer in generating singlet oxygen upon light absorption.[7]
Figure 1. Mechanism of singlet oxygen detection using ADPA.
Experimental Protocol: Quantification of Singlet Oxygen Production
This protocol provides a generalized framework for utilizing this compound to determine the singlet oxygen quantum yield of a photosensitizer. It is crucial to adapt concentrations and irradiation parameters to the specific experimental setup.
Materials and Reagents:
-
This compound (ADPA)
-
Photosensitizer of interest
-
Reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal)[4][9]
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS) for biological applications)
-
Spectrophotometer or spectrofluorometer
-
Light source with a specific wavelength for photosensitizer excitation
-
Cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of ADPA in the desired solvent (e.g., 1 mM in PBS). Protect from light to prevent photobleaching.
-
Prepare stock solutions of the test photosensitizer and the reference photosensitizer in the same solvent.
-
-
Experimental Setup:
-
In a quartz cuvette, prepare a solution containing a known concentration of ADPA (e.g., 10-50 µM) and the test photosensitizer. The absorbance of the photosensitizer at the excitation wavelength should be in the linear range of the spectrophotometer (typically < 0.1).
-
Prepare a parallel cuvette with ADPA and the reference photosensitizer, ensuring the absorbance at the excitation wavelength is matched to the test photosensitizer.
-
A control cuvette containing only ADPA should also be prepared to account for any direct photobleaching of the probe.
-
-
Irradiation and Data Acquisition:
-
Place the cuvette in the spectrophotometer or spectrofluorometer.
-
Record the initial absorbance or fluorescence spectrum of the solution, focusing on the characteristic absorbance peaks of ADPA (around 358 nm and 378 nm).[4][5][6]
-
Irradiate the sample with the light source at the excitation wavelength of the photosensitizer for a defined period.
-
At regular intervals, stop the irradiation and record the absorbance or fluorescence spectrum of ADPA.
-
Continue this process until a significant decrease in the ADPA signal is observed.
-
-
Data Analysis:
-
Plot the change in absorbance or fluorescence of ADPA at a specific wavelength as a function of irradiation time for both the test and reference photosensitizers.
-
The rate of ADPA bleaching is proportional to the rate of singlet oxygen production.
-
The singlet oxygen quantum yield of the test photosensitizer (Φ_sample_) can be calculated using the following formula, relative to the known quantum yield of the reference (Φ_ref_):
Φ_sample_ = Φ_ref_ × (k_sample_ / k_ref_)
where k is the rate constant of ADPA bleaching for the sample and the reference.
-
Figure 2. Experimental workflow for singlet oxygen quantification.
Field-Proven Insights and Considerations
-
Solvent Effects: The photophysical properties of anthracene derivatives can be influenced by the solvent environment.[10] It is crucial to perform all comparative experiments in the same solvent.
-
Photobleaching: Anthracene derivatives can be susceptible to photobleaching upon direct excitation. The use of a control sample containing only the probe is essential to correct for any direct photolytic degradation.
-
Alternative Monitoring: While fluorescence provides high sensitivity, monitoring the decrease in absorbance can also be a robust method, particularly if the experimental setup is prone to fluorescence artifacts.[5][7]
-
Specificity: While ADPA is highly reactive towards singlet oxygen, it is important to consider potential interactions with other reactive species in complex biological systems. Appropriate controls are necessary to ensure the observed signal change is primarily due to singlet oxygen.
Conclusion: A Versatile Tool for Oxidative Stress Research
This compound stands as a reliable and versatile fluorescent probe for the detection and quantification of singlet oxygen. Its water solubility, well-characterized reaction mechanism, and the ease of monitoring its signal change make it an invaluable tool for researchers in fields ranging from photobiology and materials science to drug development. By understanding the principles outlined in this guide and implementing the provided protocols, scientists can confidently employ this probe to shed light on the intricate roles of singlet oxygen in their respective areas of investigation.
References
-
Determination of the singlet oxygen quantum yield of bacteriochlorin a: a comparative study in phosphate buffer. ORBi. Available at: [Link].
-
Singlet oxygen quantum yield determination using chemical acceptors. Lirias. Available at: [Link].
-
Quantum Yield of Singlet Oxygen Production by Xanthene Derivatives. ResearchGate. Available at: [Link].
-
Photosensitizer synergistic effects: D–A–D structured organic molecule with enhanced fluorescence and singlet oxygen quantum yield for photodynamic therapy. Chemical Science (RSC Publishing). Available at: [Link].
-
Reaction of ADPA with singlet oxygen to form endoperoxide ADPAO 2. ADPA... ResearchGate. Available at: [Link].
-
Detection of singlet oxygen ( 1 O2) in solution. (A) Time-dependent... ResearchGate. Available at: [Link].
-
Singlet molecular oxygen trapping by the fluorescent probe diethyl-3,3′-(9,10-anthracenediyl)bisacrylate synthesized by the Heck reaction. Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link].
-
Monitoring Singlet Oxygen and Hydroxyl Radical Formation with Fluorescent Probes During Photodynamic Therapy. PMC - NIH. Available at: [Link].
-
The formation of endoperoxide upon reaction of ADPA with 1 O 2 (adapted from[11]). ResearchGate. Available at: [Link].
-
(PDF) Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. ResearchGate. Available at: [Link].
-
Change of normalized optical intensity of ADPA's absorption peak at... | Download Scientific Diagram. ResearchGate. Available at: [Link].
-
Photophysical Properties of Anthracene Derivatives. MDPI. Available at: [Link].
-
Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link].
-
Supramolecular Control of Singlet Oxygen Generation. MDPI. Available at: [Link].
-
(PDF) Synthesis and Photophysical Properties of 9,10-Bis(3-aryl-2-naphthyl)anthracenes. ResearchGate. Available at: [Link].
-
Evaluation of Diethyl-3-3′-(9,10-anthracenediyl)bis Acrylate as a Probe for Singlet Oxygen Formation during Photodynamic Therapy. NIH. Available at: [Link].
-
Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics. Frontiers. Available at: [Link].
-
Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. ResearchGate. Available at: [Link].
-
Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. MDPI. Available at: [Link].
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Application Notes and Protocols: Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate in Metal-Organic Frameworks (MOFs)
Foreword for the Modern Researcher
The field of advanced drug delivery and targeted therapeutics is in a constant state of evolution, demanding materials that are not only functional but also intelligently designed. Metal-Organic Frameworks (MOFs) have firmly established themselves as a versatile platform, offering unprecedented control over porosity, surface functionality, and structural diversity.[1] Within the vast library of organic linkers available for MOF synthesis, those derived from polycyclic aromatic hydrocarbons, such as anthracene, have garnered significant attention. Their inherent photophysical properties, combined with the ability to form robust, porous networks, make them ideal candidates for a range of biomedical applications, from high-capacity drug loading to stimuli-responsive therapies.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of a specific, highly promising organic linker: Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its synthesis and subsequent incorporation into MOFs, and explore its cutting-edge applications, particularly in pH-responsive drug delivery and photodynamic therapy. The protocols herein are designed to be self-validating, with explanations of the causality behind each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Part 1: The Ligand - Synthesis and Characterization of 3,3'-(Anthracene-9,10-diyl)dipropanoic Acid and its Sodium Salt
The journey to a functional MOF begins with a high-purity, well-characterized organic linker. In this section, we detail the synthesis of 3,3'-(anthracene-9,10-diyl)dipropanoic acid, the precursor to the titular sodium salt. The propanoic acid side chains provide the necessary carboxylate groups for coordination with metal ions, while the anthracene core imparts the desired photophysical and structural properties to the resulting MOF.
Synthesis of 3,3'-(Anthracene-9,10-diyl)dipropanoic Acid
The synthesis of 3,3'-(anthracene-9,10-diyl)dipropanoic acid can be achieved through various synthetic routes. One common approach involves a modification of the Haworth synthesis or a Diels-Alder reaction to construct the anthracene core, followed by functionalization. A more direct method starts from a commercially available anthracene derivative. For the purpose of this guide, we will focus on a reliable and scalable laboratory procedure.
Protocol 1: Synthesis of 3,3'-(Anthracene-9,10-diyl)dipropanoic Acid
| Step | Procedure | Rationale & Key Insights |
| 1 | In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9,10-bis(chloromethyl)anthracene (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF). | The choice of solvent is critical to ensure the solubility of the starting material and reagents. A mixture can often provide the desired polarity and boiling point for the reaction. |
| 2 | Add an excess of diethyl malonate (approx. 2.5 eq) and sodium ethoxide (approx. 2.5 eq) to the solution. | This is a classic malonic ester synthesis. The sodium ethoxide acts as a base to deprotonate the diethyl malonate, forming a nucleophile that will displace the chloride on the anthracene derivative. |
| 3 | Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). | Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC is a simple and effective way to monitor the consumption of the starting material. |
| 4 | After the reaction is complete, cool the mixture to room temperature and quench with a dilute acid solution (e.g., 1M HCl). | Quenching neutralizes the excess base and protonates the intermediate product. |
| 5 | Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | This is a standard workup procedure to isolate the crude product from the aqueous phase and any inorganic byproducts. |
| 6 | Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. | Column chromatography is essential to remove unreacted starting materials and side products, ensuring the purity of the tetraester intermediate. |
| 7 | To the purified tetraester, add a solution of potassium hydroxide (excess) in a mixture of ethanol and water. | This step involves the saponification (hydrolysis) of the four ester groups to carboxylate salts. |
| 8 | Reflux the mixture for 12-18 hours. | The extended reflux time ensures complete hydrolysis of all four ester groups. |
| 9 | After cooling, acidify the reaction mixture with concentrated HCl until a precipitate forms. | Acidification protonates the carboxylate salts, leading to the precipitation of the dicarboxylic acid. |
| 10 | Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3,3'-(anthracene-9,10-diyl)dipropanoic acid. | The final product is isolated as a solid. Purity can be confirmed by NMR spectroscopy and mass spectrometry. |
Conversion to this compound
For MOF synthesis, it is often advantageous to use the deprotonated form of the ligand. The sodium salt can be easily prepared from the acid.
Protocol 2: Synthesis of this compound
| Step | Procedure | Rationale & Key Insights |
| 1 | Suspend the synthesized 3,3'-(anthracene-9,10-diyl)dipropanoic acid (1.0 eq) in a minimal amount of deionized water. | Water is the preferred solvent for this salt formation reaction. |
| 2 | Add a stoichiometric amount of sodium hydroxide (2.0 eq) as a 1M aqueous solution dropwise while stirring. | The addition of a strong base deprotonates the carboxylic acid groups to form the sodium salt. Using a stoichiometric amount is crucial to avoid excess base in the final product. |
| 3 | Continue stirring at room temperature until the solid completely dissolves, indicating the formation of the soluble sodium salt. | The dissolution of the solid is a visual indicator of the completion of the reaction. |
| 4 | The resulting aqueous solution of this compound can be used directly in the MOF synthesis or the solid salt can be isolated by careful removal of the water under reduced pressure. | For many solvothermal MOF syntheses, using the in-situ generated salt solution is convenient. If the solid salt is required, lyophilization (freeze-drying) is a gentle method to remove the water without decomposing the product. |
Part 2: MOF Synthesis and Characterization
The beauty of MOF chemistry lies in the ability to tune the final structure and properties by carefully selecting the metal source, ligand, and reaction conditions. In this section, we provide a robust protocol for the synthesis of a zinc-based MOF using this compound, followed by a guide to its essential characterization.
Solvothermal Synthesis of a Zinc-Anthracene Dipropanoate MOF
Solvothermal synthesis is a widely used method for producing high-quality, crystalline MOFs.[2] The reaction is carried out in a sealed vessel at elevated temperatures, allowing for the formation of thermodynamically stable products.
Protocol 3: Solvothermal Synthesis of a Zinc-Anthracene Dipropanoate MOF
| Step | Procedure | Rationale & Key Insights |
| 1 | In a 20 mL scintillation vial, dissolve Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (0.05 mmol) in 10 mL of N,N-dimethylformamide (DMF). | Zinc nitrate is a common and effective source of Zn²⁺ ions for MOF synthesis. DMF is a high-boiling polar aprotic solvent that is excellent for solvothermal reactions. |
| 2 | To this solution, add an aqueous solution of this compound (0.05 mmol in 2 mL of water) prepared as described in Protocol 2. | The pre-dissolved ligand solution ensures homogeneous mixing of the reactants. The molar ratio of metal to ligand is a critical parameter that influences the final MOF topology. A 1:1 ratio is a good starting point for this type of linker. |
| 3 | Add a modulator, such as benzoic acid (10-20 equivalents relative to the metal). | The modulator is a key component in controlling the crystallinity and defect density of the MOF. It competes with the linker for coordination to the metal ions, slowing down the nucleation and growth process, which often leads to larger, more perfect crystals.[3] |
| 4 | Cap the vial tightly and place it in a preheated oven at 120 °C for 24-48 hours. | The elevated temperature provides the energy required for the formation of the coordination bonds and the self-assembly of the MOF structure. The reaction time can be optimized to maximize yield and crystallinity. |
| 5 | After the reaction is complete, allow the vial to cool slowly to room temperature. | Slow cooling can promote the growth of larger crystals. |
| 6 | Collect the crystalline product by centrifugation or filtration. | The solid MOF product is separated from the mother liquor. |
| 7 | Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with a more volatile solvent like ethanol or acetone (3 x 10 mL). | Washing removes any unreacted starting materials and residual solvent trapped within the pores of the MOF. |
| 8 | Activate the MOF by heating it under vacuum at a temperature below its decomposition point (e.g., 150 °C) for 12 hours. | Activation is a crucial step to remove the solvent molecules from the pores, making the internal surface area accessible for guest molecules like drugs. |
Essential Characterization of the MOF
A thorough characterization of the synthesized MOF is essential to confirm its structure, porosity, and stability.
| Characterization Technique | Purpose & Expected Results |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should match a simulated pattern if the crystal structure is known, or it can be used for structure solution. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and to confirm the removal of solvent molecules after activation. The TGA curve will show weight loss steps corresponding to the loss of guest molecules and the decomposition of the framework. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore volume of the activated MOF. Nitrogen adsorption-desorption isotherms are typically measured at 77 K. Anthracene-based MOFs can exhibit high surface areas, often in the range of 1000-3000 m²/g. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups of the ligand to the metal centers. A shift in the characteristic C=O stretching frequency of the carboxylic acid to lower wavenumbers is expected upon coordination. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. |
Part 3: Application Notes in Drug Development
The unique properties of the zinc-anthracene dipropanoate MOF make it a highly attractive candidate for various applications in drug development. The porous structure allows for high drug loading, while the nature of the anthracene linker can be exploited for stimuli-responsive release.
pH-Responsive Drug Delivery of Doxorubicin
Many cancerous tissues exhibit a more acidic microenvironment (pH ~6.5) compared to healthy tissues (pH ~7.4).[4] This pH difference can be exploited to trigger the release of drugs specifically at the tumor site. Zinc-based MOFs, in particular, often exhibit pH-dependent stability, with the coordination bonds between the zinc ions and the carboxylate linkers being susceptible to protonation and cleavage in acidic conditions.[2][4]
Mechanism of pH-Responsive Release:
The coordination bond between the Zn²⁺ ions and the carboxylate groups of the dipropanoate linker is stable at physiological pH. However, in an acidic environment, the carboxylate groups become protonated, leading to the disruption of the coordination bonds and the gradual disassembly of the MOF structure. This breakdown of the framework results in the release of the encapsulated drug molecules.
Sources
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Quantitative Detection of Singlet Oxygen in Aqueous Systems Using Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
Application Notes & Protocols
GUIDE-007
Abstract
Singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen, is a critical mediator in various biochemical and pathological processes, including cell signaling, immune responses, and macromolecular degradation.[1] It is the primary cytotoxic agent in Type II photodynamic therapy (PDT), a clinically approved modality for treating cancer and other diseases.[2][3][4] Accurate quantification of ¹O₂ is therefore essential for optimizing PDT protocols and developing novel photosensitizers. This guide provides a comprehensive overview and a detailed experimental protocol for the use of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate (ADPA) as a reliable, water-soluble probe for the detection and quantification of ¹O₂ in aqueous environments.
Introduction to Singlet Oxygen and its Detection
The generation of singlet oxygen in biological systems is most commonly achieved through a photosensitization process.[1] A photosensitizer (PS) molecule absorbs light, transitioning to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet-state PS can then transfer its energy to ground-state molecular oxygen (³O₂), generating ¹O₂.[4]
Due to its high reactivity and short lifetime in biological media, direct detection of ¹O₂ via its characteristic phosphorescence at ~1270 nm is technically challenging and requires specialized, highly sensitive equipment.[4][5] Therefore, indirect methods employing chemical probes that react specifically with ¹O₂ are widely used. An ideal probe should be:
-
Highly reactive and specific towards ¹O₂.
-
Stable in the absence of ¹O₂.
-
Water-soluble for biological applications.
-
Exhibit a distinct and easily measurable change in a spectroscopic property (absorbance or fluorescence) upon reaction with ¹O₂.
This compound (ADPA) meets these criteria, making it an excellent tool for researchers in photobiology and drug development.[6]
Principle of ADPA-Based Detection
The detection mechanism of ADPA relies on a specific chemical reaction between the anthracene core of the molecule and singlet oxygen. This reaction is a [4+2] cycloaddition, where ¹O₂ adds across the 9 and 10 positions of the anthracene ring to form a stable, non-fluorescent endoperoxide (ADPA-O₂).[6][7][8]
This conversion leads to the disruption of the conjugated π-system of the anthracene moiety. As a result, the characteristic UV-Vis absorbance and fluorescence of ADPA are irreversibly bleached.[6][7] The rate of this bleaching is directly proportional to the cumulative amount of singlet oxygen generated in the system. Researchers can monitor either the decrease in ADPA's absorbance (typically around 358, 378, or 401 nm) or the quenching of its fluorescence (emission ~430 nm) over time to quantify ¹O₂ production.[6][9][10]
Sources
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- 3. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Cadmium-Based Metal-Organic Frameworks using Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
Abstract
This document provides a comprehensive guide for the synthesis and characterization of a novel cadmium-based Metal-Organic Framework (MOF) utilizing the fluorescent and flexible linker, Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate. Aimed at researchers in materials science, drug development, and nanotechnology, this guide details a representative solvothermal synthesis protocol, discusses the rationale behind experimental choices, and outlines essential characterization techniques. Furthermore, it addresses the significant potential of this MOF in drug delivery applications, leveraging the inherent properties of the anthracene moiety for fluorescent tracking and the flexible nature of the dipropanoate linker for dynamic guest accommodation. Crucial safety protocols for handling cadmium-based compounds are also integrated throughout the document to ensure safe laboratory practices.
Introduction: The Promise of Cadmium-Anthracene MOFs in Advanced Therapeutics
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1] Their high porosity, tunable structures, and large surface areas make them exceptional candidates for a multitude of applications, including gas storage, catalysis, and notably, drug delivery.[2][3] Cadmium-based MOFs, in particular, have garnered interest for their unique coordination geometries and potential in creating robust frameworks with interesting luminescent properties.[4]
The choice of the organic linker is paramount in dictating the final properties of the MOF.[5] This guide focuses on the use of this compound, a ligand that offers two key advantages:
-
Inherent Fluorescence: The anthracene core is a well-known fluorophore.[6] Incorporating this into the MOF structure imparts intrinsic luminescence, which can be exploited for tracking the nanocarrier within biological systems, offering a powerful tool for in-vitro and in-vivo imaging without the need for external fluorescent tags.[7]
-
Structural Flexibility: Unlike rigid aromatic linkers, the propanoate arms of this ligand introduce a degree of conformational flexibility.[8][9] This can lead to the formation of dynamic frameworks capable of adapting their pore size to accommodate guest molecules of varying sizes, potentially enhancing drug loading capacity and facilitating controlled release.[10]
The synergy between the cadmium metal nodes and the unique properties of the this compound linker presents a compelling strategy for the development of advanced drug delivery systems with integrated diagnostic capabilities.[10]
Safety First: Handling Cadmium Compounds
WARNING: Cadmium and its compounds are highly toxic, carcinogenic, and pose a significant risk to human health and the environment.[11] All procedures must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Mandatory PPE:
-
Flame-resistant lab coat
-
Nitrile gloves (consult manufacturer for specific chemical compatibility)
-
ANSI-approved safety goggles or a face shield
Emergency Procedures:
-
Inhalation: Move the individual to fresh air immediately. Seek urgent medical attention.[12] Symptoms can be delayed.[12]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[12]
-
Spills: Evacuate the area. Use a HEPA-filter vacuum for cleaning up powdered spills; do not dry sweep.[13] Dispose of all contaminated materials as hazardous waste according to institutional and national guidelines.[13]
Synthesis Protocol: A Representative Solvothermal Method
The following protocol describes a general method for the synthesis of a Cd-MOF using this compound. This procedure is based on established solvothermal synthesis techniques for similar cadmium-carboxylate MOFs.[11][12] Researchers should consider this a starting point, and optimization of parameters such as temperature, reaction time, and reactant ratios may be necessary to achieve desired crystallinity and morphology.
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| Cadmium(II) nitrate tetrahydrate | Cd(NO₃)₂·4H₂O | ≥98% | Sigma-Aldrich |
| This compound | C₂₀H₁₆Na₂O₄ | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous | Sigma-Aldrich |
| Ethanol (EtOH) | C₂H₅OH | Anhydrous | Sigma-Aldrich |
| Deionized Water (H₂O) | H₂O | 18.2 MΩ·cm | Millipore |
Equipment
-
20 mL Scintillation vials or Teflon-lined stainless steel autoclave
-
Analytical balance
-
Sonicator
-
Oven or heating block
-
Centrifuge
-
Vacuum filtration apparatus
Step-by-Step Synthesis Procedure
-
Solution Preparation:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of Cadmium(II) nitrate tetrahydrate in 5 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 0.1 mmol of this compound in a solvent mixture of 4 mL of DMF and 1 mL of deionized water. Gentle sonication may be required to achieve full dissolution.
-
-
Reaction Mixture Assembly:
-
Slowly add the cadmium nitrate solution to the ligand solution while stirring.
-
Cap the vial tightly. For higher temperatures (above 120°C), it is recommended to use a Teflon-lined autoclave.
-
-
Solvothermal Reaction:
-
Place the sealed reaction vessel in a preheated oven or heating block at 100°C for 48 hours. The static heating allows for the slow growth of crystalline material.
-
-
Product Isolation and Purification:
-
After the reaction is complete, allow the vessel to cool slowly to room temperature. Crystalline product should have precipitated.
-
Separate the solid product from the mother liquor by centrifugation or decantation.
-
Wash the collected solid by resuspending it in fresh DMF and centrifuging. Repeat this step three times to remove any unreacted starting materials.
-
Perform a final wash with ethanol to remove the DMF.
-
Dry the purified product under vacuum at 60°C for 12 hours.
-
Synthesis Workflow Diagram
Caption: Solvothermal synthesis workflow for the Cadmium-Anthracene MOF.
Characterization of the Synthesized MOF
Thorough characterization is essential to confirm the identity, structure, purity, and properties of the newly synthesized MOF.[2]
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To assess the crystallinity and phase purity of the bulk material. The peak positions are indicative of the crystal structure.[6] | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline material. The pattern can be compared to simulated patterns if single crystals are obtained. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the cadmium centers and the presence of the anthracene backbone.[6] | A shift in the carboxylate stretching frequencies (typically around 1600-1400 cm⁻¹) compared to the free ligand, indicating coordination to the metal center. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and identify the temperature at which the framework decomposes.[2][6] | A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally, decomposition at higher temperatures. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology (shape and size) of the MOF crystals. | Provides images of the crystal habit (e.g., rods, cubes, plates) and allows for an estimation of the particle size distribution. |
| Photoluminescence (PL) Spectroscopy | To characterize the fluorescent properties of the MOF, including the excitation and emission wavelengths.[6] | An emission spectrum characteristic of the anthracene linker, potentially modulated by the coordination to cadmium, confirming the luminescent nature of the material. |
Logical Flow for MOF Characterization
Caption: Logical workflow for the characterization of the synthesized MOF.
Application in Drug Delivery: A Conceptual Framework
The unique attributes of this Cd-anthracene MOF make it a promising candidate for drug delivery applications. The porous structure can be loaded with therapeutic agents, while the inherent fluorescence provides a means for tracking.
Drug Loading
Drugs can be encapsulated within the MOF pores via post-synthetic methods, such as soaking the activated MOF in a concentrated drug solution. The flexible nature of the dipropanoate linker may allow for a "breathing" effect, where the framework can adapt to accommodate the drug molecules, potentially leading to high loading capacities.[10]
Controlled Release
Drug release can be triggered by changes in the physiological environment, such as pH. The coordination bonds between the cadmium and the carboxylate linker may be susceptible to cleavage in acidic environments (e.g., within cancer cells or endosomes), leading to the degradation of the framework and the release of the encapsulated drug.[7]
Fluorescent Tracking
The anthracene units within the framework provide a built-in fluorescent signal. This allows for the visualization of MOF uptake by cells and its biodistribution using techniques like fluorescence microscopy, eliminating the need for co-loading a separate dye.[6][7]
Conclusion and Future Outlook
This application note provides a foundational protocol for the synthesis of a novel cadmium-based MOF using this compound. The combination of a fluorescent and flexible linker with a cadmium node offers a promising platform for the development of multifunctional nanomaterials. The detailed protocols for synthesis and characterization, coupled with stringent safety guidelines, are intended to empower researchers to explore this exciting class of materials. Future work should focus on optimizing the synthesis to control particle size for biomedical applications, conducting detailed drug loading and release studies with various therapeutic agents, and performing in-vitro experiments to validate its potential as a trackable drug delivery vehicle.
References
- Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. (n.d.). Google Books.
- Standard Oper
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Rowe, J. M. (2016). Luminescent Properties of Anthracene-based Metal-Organic Frameworks. VTechWorks. [Link]
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Physiochemical characterization of metal organic framework materials: A mini review. (2023). National Center for Biotechnology Information. [Link]
-
Cadmium - SAFETY DATA SHEET. (2024). Penta Manufacturing Company. [Link]
-
Metal Organic Frameworks (MOFs): Techniques for Characterization. (2019). AZoM.com. [Link]
-
Metal-organic frameworks: Drug delivery applications and future prospects. (2023). National Center for Biotechnology Information. [Link]
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Cadmium - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
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Zhao, D., Timmons, D. J., Yuan, D., & Zhou, H. C. (2011). Tuning the topology and functionality of metal-organic frameworks by ligand design. Accounts of chemical research, 44(2), 123–133. [Link]
-
Hydrothermal Synthesis of a new Cd-MOF. (n.d.). MDPI. [Link]
-
Veretennikov, I. N., & Vinogradov, A. V. (2023). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Magnetochemistry, 9(7), 166. [Link]
-
An anthracene based metal–organic framework showing efficient angle-dependent polarized emission, luminescence thermometry, and photoelectronic response. (2021). Dalton Transactions. [Link]
-
Hu, Z., & Deibert, B. J. (2014). Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications. Chemical Society Reviews, 43(16), 5815-5840. [Link]
-
Thapa, K. B., Pandey, S., & Shrestha, L. K. (2022). Diversified functional applications of flexible metal-organic frameworks. Coordination Chemistry Reviews, 460, 214476. [Link]
-
Patgiri, R., & Saikia, L. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. Beni-Suef University Journal of Basic and Applied Sciences, 11(1), 1-18. [Link]
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- 4. An anthracene based metal–organic framework showing efficient angle-dependent polarized emission, luminescence thermometry, and photoelectronic response - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: Characterization and Use of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate for Photodynamic Therapy Research
Introduction: A New Frontier in Water-Soluble Photosensitizers
Photodynamic therapy (PDT) represents a clinically-approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS)[1][2][3]. The precision of PDT is its hallmark, offering dual-specificity through the preferential accumulation of the PS in diseased tissues and the localized delivery of light[2]. However, the clinical utility of many potent photosensitizers is often hampered by their hydrophobicity, which necessitates complex delivery systems to ensure bioavailability[4][5][6].
This document provides a comprehensive guide to the application of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate , also known as Anthracene-9,10-dipropionic acid disodium salt (ADPA), a water-soluble derivative of anthracene with significant potential as a photosensitizer for PDT research[7]. Anthracene-based compounds are well-documented for their robust photophysical properties and their capacity to generate singlet oxygen upon photo-irradiation[8][9]. The propanoate functional groups, present here as a sodium salt, confer aqueous solubility, a critical advantage for simplifying experimental protocols and enhancing biocompatibility.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are not merely instructions, but self-validating systems for rigorous scientific inquiry.
Scientific Principles & Mechanism of Action
The efficacy of any PDT agent is rooted in its photophysical properties. Anthracene derivatives are excellent chromophores that absorb light in the near-UV to visible spectrum. The mechanism of action for ADPA in PDT follows a well-established photochemical pathway.
The Photodynamic Process:
-
Ground State (S₀): In the absence of light, the ADPA molecule exists in a stable, low-energy ground state.
-
Light Absorption & Excitation (S₁): Upon irradiation with light of an appropriate wavelength, the anthracene core absorbs a photon, promoting an electron to a higher energy, short-lived singlet excited state (S₁).
-
Intersystem Crossing (ISC): For a molecule to be an effective photosensitizer, it must efficiently transition from the singlet excited state (S₁) to a longer-lived triplet excited state (T₁). Anthracene derivatives are known for having proximate S₁ and T₂ energy levels, which facilitates this highly efficient intersystem crossing (ISC) process[8]. This step is paramount, as the extended lifetime of the triplet state allows for interaction with other molecules.
-
Energy Transfer (Type II Reaction): The ADPA molecule in its triplet state can transfer its energy directly to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen to the highly reactive singlet oxygen (¹O₂) state. It is this singlet oxygen, a potent ROS, that is the primary cytotoxic agent in most PDT applications[2][4][10].
-
Cellular Damage & Apoptosis: Singlet oxygen has a very short lifetime (~10–320 ns) and a limited diffusion radius (~10–55 nm) within cells[2]. Consequently, oxidative damage is confined to the immediate vicinity of the photosensitizer's intracellular location, leading to the destruction of organelles and triggering cell death pathways, primarily apoptosis and necrosis[2][11].
Some anthracene derivatives can also participate in Type I reactions, involving electron transfer to form superoxide radicals, but the generation of singlet oxygen via the Type II pathway is often dominant[9].
Caption: The photodynamic mechanism of ADPA, illustrating the transition from light absorption to the generation of cytotoxic singlet oxygen.
Product Characteristics: this compound (ADPA)
A thorough understanding of the photosensitizer's properties is essential for designing robust and reproducible experiments.
| Property | Value | Source |
| Alternate Names | Anthracene-9,10-dipropionic acid disodium salt; ADPA | [7] |
| CAS Number | 82767-90-6 | [7][12] |
| Molecular Formula | C₂₀H₁₆Na₂O₄ | [13] |
| Molecular Weight | 366.32 g/mol | [7] |
| Purity | >98% | |
| Appearance | Solid | |
| Biological Action | Singlet oxygen sensitizer | [7] |
Solubility and Preparation: Due to the disodium salt formulation, ADPA is readily soluble in aqueous buffers such as phosphate-buffered saline (PBS) and cell culture media.
-
Recommendation: Prepare a concentrated stock solution (e.g., 10-50 mM) in sterile PBS or water. The stock solution can be filter-sterilized and stored protected from light at 4°C for short-term use or -20°C for long-term storage. Working solutions should be prepared by diluting the stock in the appropriate cell culture medium immediately before use.
Photostability: Photosensitizers can degrade upon light exposure, a phenomenon known as photobleaching. While some newer PS designs incorporate self-degradation as a safety feature[4][14], it is critical to characterize the photostability of ADPA under your specific experimental conditions.
-
Recommendation: Monitor the absorbance spectrum of ADPA before and after irradiation to quantify any potential photobleaching. This is crucial for accurate dosimetry, as significant degradation during light treatment will reduce the therapeutic effect.
In Vitro Protocols: Cellular Models
In vitro assays are the foundational step for characterizing the photodynamic efficacy of a new photosensitizer[15]. These protocols are designed to determine key parameters such as optimal concentration, light dose, and mechanism of cell death.
Protocol 3.1: Determination of Phototoxicity in 2D Cell Culture
Objective: To determine the concentration- and light-dose-dependent cytotoxicity of ADPA-PDT in a selected cancer cell line.
Causality: This experiment establishes the therapeutic window. We must differentiate between "dark toxicity" (toxicity of the drug without light) and "phototoxicity" (light-induced toxicity). An ideal PS has low dark toxicity and high phototoxicity[16]. The goal is to find the EC₅₀ (Effective Concentration, 50%) for a given light dose.
Caption: Standard experimental workflow for assessing the in vitro phototoxicity of ADPA.
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (ADPA)
-
Sterile PBS
-
96-well cell culture plates
-
Light source with a suitable wavelength for anthracene excitation (typically 350-400 nm) and a photometer to measure power density (mW/cm²)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (~70-80% confluency) at the time of treatment (e.g., 5,000-10,000 cells/well)[17]. Incubate for 24 hours at 37°C, 5% CO₂.
-
ADPA Incubation: Prepare serial dilutions of ADPA in complete culture medium. Remove the old medium from the cells and add 100 µL of the ADPA solutions.
-
Rationale: A range of concentrations (e.g., 0 µM to 100 µM) should be tested to identify a dose-response relationship. Include a "no drug" control.
-
Controls: It is critical to include a "dark toxicity" control group for each concentration, which will be handled identically but not exposed to light.
-
-
Incubate the cells with ADPA for a predetermined period (e.g., 4 to 24 hours). Protect the plates from ambient light using aluminum foil[18].
-
Washing and Media Replacement: After incubation, aspirate the ADPA-containing medium. Wash each well twice with 100 µL of sterile PBS. This step removes extracellular PS, ensuring the measured effect is from intracellular ADPA. Add 100 µL of fresh, pre-warmed complete medium[17].
-
Irradiation: Irradiate the designated plates with the light source. The light dose (Joules/cm²) is a product of power density (W/cm²) and time (seconds). Test a range of light doses (e.g., 0, 1, 5, 10 J/cm²).
-
Rationale: Varying the light dose allows for the determination of phototoxicity as a function of both drug concentration and light energy. The "0 J/cm²" group serves as the dark toxicity control.
-
-
Post-Irradiation Incubation: Return the plates to the incubator for 24 to 48 hours to allow for the progression of cell death pathways[17].
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the viability of treated cells to the untreated control group (defined as 100% viability). Plot cell viability against ADPA concentration for each light dose.
| Parameter | Suggested Starting Range | Rationale |
| Cell Line | HeLa (Cervical), A549 (Lung), MCF-7 (Breast) | Commonly used, well-characterized cancer cell lines. |
| ADPA Concentration | 0.1 µM - 100 µM | A broad range to capture the full dose-response curve. |
| Incubation Time | 4 - 24 hours | Allows for sufficient cellular uptake of the photosensitizer. |
| Light Wavelength | ~375 nm | Corresponds to the absorption peak of the anthracene core[8]. |
| Light Dose | 1 - 20 J/cm² | A typical range for in vitro PDT studies[11][17]. |
In Vivo Protocols: Preclinical Tumor Models
Translating in vitro findings to a living system is the critical next step. In vivo models allow for the evaluation of a PS's pharmacokinetics, tumor accumulation, and overall therapeutic efficacy in a complex biological environment[5][19].
Protocol 4.1: Evaluation of Antitumor Efficacy in a Murine Xenograft Model
Objective: To assess the ability of ADPA-PDT to inhibit tumor growth in a subcutaneous cancer model.
Causality: This protocol integrates multiple variables: drug administration route, dosage, the drug-light interval (DLI), and light delivery to a solid tumor. The DLI is a critical parameter, representing the time required for the PS to clear from the circulation and preferentially accumulate in the tumor tissue, thus maximizing therapeutic effect while minimizing damage to healthy tissue[10].
Caption: Key stages of an in vivo study to evaluate the efficacy of ADPA-based photodynamic therapy.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or SCID)
-
Tumor cells used in in vitro studies
-
Sterile PBS and culture medium for cell preparation
-
ADPA formulated in a sterile, injectable vehicle (e.g., saline)
-
Anesthesia (e.g., isoflurane)
-
Laser source with appropriate wavelength and fiber optic diffuser
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Harvest cancer cells and resuspend them in sterile PBS or medium at a concentration of ~1x10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse[19].
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 80-120 mm³). Tumor volume can be calculated using the formula: Volume = (length × width²)/2[19]. Randomize mice into treatment groups once tumors reach the desired size.
-
Control Groups: Essential control groups include: (1) Untreated, (2) ADPA alone (no light), and (3) Light alone (no ADPA).
-
-
ADPA Administration: Administer ADPA to the mice via an appropriate route, typically intravenous (i.v.) or intraperitoneal (i.p.) injection. The dose will need to be optimized based on preliminary toxicology studies.
-
Drug-Light Interval (DLI): After administration, wait for a predetermined DLI. This interval can range from a few hours to over 24 hours, depending on the pharmacokinetics of the PS[5][10]. An initial DLI of 6-12 hours can be a starting point.
-
Tumor Irradiation: Anesthetize the mouse. Irradiate the tumor area with the laser using a light dose determined from in vitro studies and literature on in vivo PDT[11][20][21]. Ensure the light covers the entire tumor margin.
-
Post-Treatment Monitoring:
-
Measure tumor volumes with calipers every 2-3 days to assess treatment response.
-
Monitor the general health of the animals, including body weight, behavior, and any signs of local or systemic toxicity.
-
-
Data Analysis: Plot the mean tumor volume for each group over time. A successful treatment will show significant tumor growth delay or regression compared to control groups.
| Parameter | Suggested Starting Range | Rationale |
| Animal Model | Athymic Nude Mice | Standard for human tumor xenografts. |
| ADPA Dosage | 1 - 10 mg/kg | A typical range for systemic administration of photosensitizers[5][11]. |
| Administration Route | Intravenous (i.v.) | Provides rapid and widespread distribution. |
| Drug-Light Interval | 6 - 24 hours | Allows time for clearance from vasculature and accumulation in tumor tissue. |
| Light Dose | 50 - 150 J/cm² | Higher light doses are generally required in vivo due to tissue scattering and absorption[11]. |
Troubleshooting & Experimental Considerations
-
Low Phototoxicity: If the observed phototoxicity is lower than expected, consider the following:
-
Insufficient Uptake: Increase the incubation time or ADPA concentration.
-
Incorrect Wavelength: Ensure your light source's emission spectrum overlaps with ADPA's absorption spectrum.
-
Photobleaching: Measure the absorbance of ADPA pre- and post-irradiation. If significant bleaching occurs, consider a fractionated light dose protocol to allow for oxygen reperfusion[22][23].
-
-
High Dark Toxicity: If significant cell death occurs without light, the compound may have inherent cytotoxicity at the tested concentrations. Lower the concentration range for subsequent experiments.
-
Inconsistent Results: Inconsistent light delivery is a common source of variability. Always measure the power density of your light source at the level of the cells or tumor surface before each experiment to ensure accurate and reproducible dosimetry[18].
References
- Gao, J., et al. (2023). Anthracene-Bridged Photosensitizers for Effective and Safe Photodynamic Therapy.
-
Wang, Y., et al. (2024). Enhancing Fractionated Cancer Therapy: A Triple-Anthracene Photosensitizer Unleashes Long-Persistent Photodynamic and Luminous Efficacy. PubMed. [Link]
-
Wang, Y., et al. (2024). Enhancing Fractionated Cancer Therapy: A Triple-Anthracene Photosensitizer Unleashes Long-Persistent Photodynamic and Luminous Efficacy. Journal of the American Chemical Society. [Link]
-
Shafirstein, G., et al. (n.d.). In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer. SpringerLink. [Link]
-
Varghese, J. F., et al. (2023). Photophysical Properties of Anthracene Derivatives. MDPI. [Link]
-
Austin, E., & Jagdeo, J. (2018). An In Vitro Approach to Photodynamic Therapy. PMC - NIH. [Link]
-
Zhang, Q., et al. (2019). An anthracene functionalized BODIPY derivative with singlet oxygen storage ability for photothermal and continuous photodynamic synergistic therapy. Journal of Materials Chemistry B. [Link]
-
ResearchGate. (n.d.). Effects of photodynamic therapy (PDT) using the anthracene derivatives... ResearchGate. [Link]
-
Shafirstein, G., et al. (2016). In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer. PMC - NIH. [Link]
-
Kiesslich, T., et al. (2019). A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms. PMC - NIH. [Link]
-
Tuveson, R. W., et al. (1988). Light-dependent cytotoxic reactions of anthracene. PubMed - NIH. [Link]
-
Gao, J., et al. (2023). Anthracene-Bridged Photosensitizers for Effective and Safe Photodynamic Therapy. ACS Publications. [Link]
-
Lee, H., & Lee, H. (2023). Recent Studies in Photodynamic Therapy for Cancer Treatment: From Basic Research to Clinical Trials. MDPI. [Link]
-
JoVE. (2022). Photodynamic Therapy: In vitro Approach | Protocol Preview. YouTube. [Link]
-
Levy, J. G. (1995). Photosensitizers in photodynamic therapy. PubMed. [Link]
-
Byrne, A., & O'Connor, A. E. (2017). Antibody-Directed Phototherapy (ADP). MDPI. [Link]
-
Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. PMC - NIH. [Link]
-
Li, X., et al. (2020). Advances in photosensitizer-related design for photodynamic therapy. PMC - NIH. [Link]
-
Chen, Z., et al. (2021). Highly Efficient Water-Soluble Photosensitizer Based on Chlorin: Synthesis, Characterization, and Evaluation for Photodynamic Therapy. ACS Pharmacology & Translational Science. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scbt.com [scbt.com]
- 8. Photophysical Properties of Anthracene Derivatives [mdpi.com]
- 9. Light-dependent cytotoxic reactions of anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photosensitizers in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Studies in Photodynamic Therapy for Cancer Treatment: From Basic Research to Clinical Trials [mdpi.com]
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Application Note: Quantifying Singlet Oxygen Quantum Yield Using Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate (ADPA) as a Chemical Trap
Here is a detailed Application Note and Protocol for measuring the singlet oxygen sensitization of a photosensitizer using Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate (ADPA).
Introduction: The Significance of Singlet Oxygen
Singlet molecular oxygen (¹O₂), the first electronically excited state of molecular oxygen, is a highly reactive oxygen species (ROS) pivotal in various chemical, biological, and therapeutic processes.[1][2] Unlike its stable ground state (triplet oxygen, ³O₂), singlet oxygen is a potent electrophile that readily oxidizes electron-rich biomolecules, including lipids, proteins, and nucleic acids.[3][4] This reactivity is harnessed in applications like Photodynamic Therapy (PDT), where a light-activated molecule, or photosensitizer (PS), generates ¹O₂ to induce localized cell death in tumors or pathogenic microbes.[5][6]
The efficacy of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), defined as the number of ¹O₂ molecules generated per photon absorbed by the PS.[7] Accurate determination of ΦΔ is therefore a critical step in the discovery and validation of new photosensitizing agents for therapeutic and industrial applications.[5][8] This note provides a detailed protocol for measuring ΦΔ using an indirect spectrophotometric method, employing this compound (ADPA) as a highly specific chemical trap for ¹O₂ in aqueous media.
Principle of the Method: Photosensitization and Chemical Trapping
Photosensitized Generation of Singlet Oxygen
The generation of ¹O₂ via photosensitization is a photophysical process best described by a Jablonski diagram. A photosensitizer absorbs a photon, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁). While it can relax by emitting fluorescence, an efficient PS will undergo intersystem crossing (ISC) to a long-lived excited triplet state (T₁). This triplet sensitizer can then transfer its energy to ground-state triplet oxygen (³O₂), returning the PS to its ground state and exciting oxygen to the cytotoxic singlet state (¹O₂).
Caption: Jablonski diagram illustrating photosensitized ¹O₂ generation.
ADPA as a Selective ¹O₂ Probe
Directly measuring ¹O₂ is challenging due to its short lifetime and weak phosphorescence in the near-infrared (~1270 nm).[2][9] Indirect methods using chemical traps are therefore common.[7] ADPA is an excellent water-soluble probe for this purpose.[1][10] It rapidly and irreversibly reacts with ¹O₂ via a [4+2] cycloaddition across the anthracene core to form a stable endoperoxide (ADPA-O₂).[1][11][12]
This reaction disrupts the π-conjugated system of the anthracene moiety, causing a decrease in its characteristic UV absorbance maxima (approx. 358, 378, and 401 nm).[10][11] By monitoring the rate of this absorbance decrease (photobleaching) over time, one can quantify the rate of ¹O₂ generation.[11]
Caption: Reaction of ADPA with singlet oxygen to form its endoperoxide.
Methodology: Relative Quantum Yield (ΦΔ) Determination
This protocol determines the ΦΔ of an unknown photosensitizer (PSₓ) by comparing its rate of ADPA photobleaching to that of a reference photosensitizer (PSᵣₑբ) with a well-established ΦΔ value under identical experimental conditions. Rose Bengal (RB), with a widely accepted ΦΔ of ~0.75 in aqueous buffers, is a common reference standard.[13][14]
The core principle is that if the experimental conditions—light intensity, wavelength, geometry, and probe concentration—are identical, the ratio of the ¹O₂ generation rates is directly proportional to the ratio of the quantum yields. The rate of ¹O₂ generation is determined by the rate of ADPA consumption, which follows pseudo-first-order kinetics.[10]
The singlet oxygen quantum yield of the sample (ΦΔₓ) can be calculated using the following equation:
ΦΔₓ = ΦΔᵣₑբ * (kₓ / kᵣₑբ) * (Fᵣₑբ / Fₓ)
Where:
-
ΦΔᵣₑբ is the known singlet oxygen quantum yield of the reference photosensitizer.
-
kₓ and kᵣₑբ are the observed pseudo-first-order rate constants of ADPA bleaching for the sample and reference, respectively.
-
Fₓ and Fᵣₑբ are the photon absorption correction factors for the sample and reference, calculated as F = 1 - 10⁻ᴬ, where A is the absorbance of the photosensitizer at the irradiation wavelength.
Experimental Protocols
Required Materials and Equipment
| Reagents & Materials | Equipment |
| This compound (ADPA) | UV-Vis Spectrophotometer |
| Reference PS (e.g., Rose Bengal) | Quartz cuvettes (1 cm path length) |
| Unknown Photosensitizer (PSₓ) | Light source (e.g., filtered lamp, laser) |
| Solvent (e.g., Phosphate-Buffered Saline, PBS) | Magnetic stirrer and micro stir bars |
| Volumetric flasks and pipettes | Optical filters (bandpass or longpass) |
| Analytical balance | Timer |
Protocol 1: Preparation of Solutions
Causality: Accurate solution preparation is fundamental. Stock solutions allow for precise dilution to the low concentrations required to avoid inner filter effects and aggregation, which can artificially lower the measured quantum yield.[8]
-
ADPA Stock Solution (1 mM): Accurately weigh and dissolve ADPA in the chosen aqueous buffer (e.g., PBS, pH 7.4). Protect the solution from light by wrapping the container in aluminum foil. ADPA is light-sensitive.
-
Reference PS Stock Solution (e.g., 0.5 mM Rose Bengal): Prepare a stock solution of the reference photosensitizer in the same buffer. Store in the dark.
-
Sample PSₓ Stock Solution: Prepare a stock solution of your unknown photosensitizer at a similar concentration to the reference.
Protocol 2: Measurement of ¹O₂ Generation
Caption: Experimental workflow for determining singlet oxygen quantum yield.
Step-by-Step Procedure:
-
Prepare the Reaction Mixture:
-
In a 3 mL quartz cuvette, add the appropriate volumes of buffer and ADPA stock solution to achieve a final ADPA concentration of approximately 25-50 µM. The initial absorbance of ADPA at its maximum (~378 nm) should be between 0.5 and 1.0.
-
Add a small volume of the photosensitizer stock solution (either PSₓ or PSᵣₑբ).
-
-
Optically Match the Solutions:
-
This is a critical step. Adjust the concentration of PSₓ and PSᵣₑբ in their respective cuvettes so that they have the same absorbance value at the irradiation wavelength (λ_irr).[7]
-
The absorbance should be kept low, ideally around 0.1 , to ensure uniform light distribution and prevent inner filter effects.[7] Record these absorbance values as Aₓ and Aᵣₑբ for the correction factor calculation.
-
-
Set up the Experiment:
-
Place the cuvette containing the mixture (e.g., ADPA + PSᵣₑբ) and a micro stir bar into the spectrophotometer's cuvette holder. Ensure continuous stirring to maintain a homogenous solution.
-
Position the light source to illuminate the cuvette. Use an appropriate optical filter to ensure that only the photosensitizer absorbs light, not the ADPA probe.
-
-
Data Acquisition:
-
Set the spectrophotometer to kinetic mode, monitoring the absorbance of ADPA at one of its maxima (e.g., 378 nm).[1][11]
-
Record a baseline absorbance reading (A₀) before starting irradiation.
-
Turn on the light source to initiate photosensitization and begin recording the absorbance at fixed time intervals (e.g., every 15-30 seconds) for a duration sufficient to observe a significant decrease (e.g., 10-20 minutes).
-
-
Repeat for the Other Photosensitizer:
-
Repeat steps 1-4 precisely for the other photosensitizer (e.g., ADPA + PSₓ). Use the exact same light source setup, geometry, and stirring speed to ensure conditions are identical.
-
-
Run Control Experiments:
-
Irradiate a solution of ADPA without any photosensitizer to confirm that ADPA does not photobleach on its own.
-
Keep a complete reaction mixture in the dark to ensure there is no thermal degradation of ADPA.
-
Data Analysis and Calculation
-
Determine the Rate Constants (k):
-
For both the sample (PSₓ) and reference (PSᵣₑբ) experiments, tabulate the absorbance of ADPA (A) versus time (t).
-
Plot ln(A/A₀) versus time (t) .
-
The data should yield a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to the negative rate constant (-k).[10]
-
Perform a linear regression to obtain the precise value of the slope for both kₓ and kᵣₑբ.
-
-
Calculate the Photon Absorption Correction Factors (F):
-
Using the absorbance values of the photosensitizers at the irradiation wavelength (recorded in step 4.3.2):
-
Fₓ = 1 - 10⁻ᴬₓ
-
Fᵣₑբ = 1 - 10⁻ᴬᵣₑբ
-
-
If the absorbances were perfectly matched (Aₓ = Aᵣₑբ), this ratio (Fᵣₑբ / Fₓ) will be 1. Otherwise, this factor corrects for any small difference in photon absorption.
-
-
Calculate the Singlet Oxygen Quantum Yield (ΦΔₓ):
-
Substitute the known ΦΔ of the reference, the calculated rate constants, and the correction factors into the primary equation: ΦΔₓ = ΦΔᵣₑբ * (kₓ / kᵣₑբ) * (Fᵣₑբ / Fₓ)
-
Data Summary Table
| Parameter | Reference (PSᵣₑբ) | Sample (PSₓ) | Notes |
| ΦΔ (known) | e.g., 0.75 (RB) | To be determined | Use an established literature value for the specific solvent. |
| Absorbance at λ_irr (A) | ~0.1 | ~0.1 | Must be closely matched. |
| Photon Absorption Factor (F) | 1 - 10⁻ᴬᵣₑբ | 1 - 10⁻ᴬₓ | Corrects for differences in photon absorption. |
| Slope of ln(A/A₀) vs. t | -kᵣₑբ | -kₓ | Determined from linear regression of kinetic data. |
| Rate Constant (k) | kᵣₑբ |
Trustworthiness and Key Considerations
-
Solvent Choice: The lifetime of ¹O₂, and therefore the measured ΦΔ, is highly solvent-dependent. The lifetime in D₂O is significantly longer than in H₂O, which can increase the sensitivity of the assay. Always report the solvent used.
-
Oxygen Concentration: This method assumes a constant, air-saturated oxygen concentration. Do not purge the solution with inert gas. Ensure consistent stirring to maintain equilibrium with the air.
-
Probe Specificity: ADPA is highly specific to ¹O₂. However, some photosensitizers can generate other ROS (Type I mechanism). It has been noted that some sensitizers, like Rose Bengal, can also react directly with ADPA from their triplet state, though this is a minor pathway.[10] For high-accuracy work, using a second, structurally different ¹O₂ probe can help validate results.[7]
-
Photostability: Ensure your photosensitizer is stable under illumination. Check its absorbance spectrum before and after the experiment. If the PS degrades, the rate of ¹O₂ production will not be constant, invalidating the kinetic model.
References
-
D. C. F. Wieland, J. H. T. Horst, L. C. P. de Andrade, and A. F. M. Gomes, "Determination of the singlet oxygen quantum yield of bacteriochlorin a: a comparative study in phosphate buffer," ORBi, 2002. [Link]
-
Y. Liu, et al., "Detection of singlet oxygen (1 O2) in solution," ResearchGate, 2020. [Link]
-
S. K. P. Velu, "The formation of endoperoxide upon reaction of ADPA with 1 O 2," ResearchGate, 2020. [Link]
-
S. C. Peterson, et al., "EPR Spin-Trapping for Monitoring Temporal Dynamics of Singlet Oxygen during Photoprotection in Photosynthesis," Biochemistry, 2020. [Link]
-
W. W. Grabow, "Method For Determination Of Singlet Oxygen Quantum Yields For New Fluorene-based Photosensitizers In Aqueous Media," University of Central Florida STARS, 2004. [Link]
-
S. K. P. Velu, "Photophysical Detection of Singlet Oxygen," ResearchGate, 2020. [Link]
-
L. V. Lutkus, et al., "Singlet oxygen quantum yields determined by oxygen consumption," Journal of Photochemistry & Photobiology A: Chemistry, 2019. [Link]
-
S. Nonell and C. Flors, "Singlet oxygen quantum yield determination using chemical acceptors," Lirias, 2016. [Link]
-
S. C. M. T. De Souza, et al., "Singlet oxygen detection in biological systems: Uses and limitations," PMC, 2015. [Link]
-
M. T. H. G. Medeiros, et al., "Quantum Yield of Singlet Oxygen Production by Xanthene Derivatives," ResearchGate, 2020. [Link]
-
M. K. Kuimova, "Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers," Imperial College London, 2023. [Link]
-
S. C. Peterson, et al., "EPR Spin-Trapping for Monitoring Temporal Dynamics of Singlet Oxygen during Photoprotection in Photosynthesis," PMC, 2020. [Link]
-
A. V. Generalova, et al., "Reaction of ADPA with singlet oxygen to form endoperoxide ADPAO 2," ResearchGate, 2018. [Link]
-
S. H. R. Hosseini, et al., "Singlet Oxygen in Photodynamic Therapy," MDPI, 2021. [Link]
-
A. A. R. S. L. A. C. S. Motta, et al., "Singlet molecular oxygen trapping by the fluorescent probe diethyl-3,3′-(9,10-anthracenediyl)bisacrylate synthesized by the Heck reaction," Photochemical & Photobiological Sciences, 2013. [Link]
-
H. J. Kim, "Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application to Measure Scavenging Activity of Various Compounds," Scientific Archives, 2022. [Link]
-
M. Cocchi, et al., "Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes," ResearchGate, 2005. [Link]
-
A. J. Zucchero, et al., "Photophysical Properties of Anthracene Derivatives," MDPI, 2023. [Link]
-
J. M. Fernandez-Galan, et al., "Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion," Journal of Materials Chemistry C, 2015. [Link]
-
J. M. T. Collins, et al., "Real-time detection of singlet-oxygen signatures using a single-photon avalanche diode detector," PMC, 2021. [Link]
-
S. S. R. K. C. Yamijala, et al., "Supramolecular Control of Singlet Oxygen Generation," MDPI, 2021. [Link]
-
R. Umeda, et al., "Synthesis and Photophysical Properties of 9,10-Bis(3-aryl-2-naphthyl)anthracenes," ResearchGate, 2015. [Link]
-
P. Agostinis, et al., "A Photosensitized Singlet Oxygen (1O2) Toolbox for Bio-Organic Applications," MDPI, 2022. [Link]
-
A. A. Sukhanova, et al., "Ratiometric Singlet Oxygen Sensor Based on BODIPY-DPA Dyad," PMC, 2022. [Link]
-
D. A. K. Appuhamillage, et al., "Evaluation of Diethyl-3-3′-(9,10-anthracenediyl)bis Acrylate as a Probe for Singlet Oxygen Formation during Photodynamic Therapy," NIH, 2018. [Link]
-
Y. Zou, et al., "Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics," Frontiers in Chemistry, 2020. [Link]
-
J. P. Celli, et al., "Photosensitized singlet oxygen generation and detection: Recent advances and future perspectives in cancer photodynamic therapy," Journal of Biophotonics, 2016. [Link]
-
G. Jones II, et al., "Solvent effects on the photophysical properties of 9,10-dicyanoanthracene," ResearchGate, 1985. [Link]
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Application Note & Protocol: Self-Assembly of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate in Aqueous Solutions for Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Molecular Architecture for Functional Nanomaterials
The spontaneous organization of molecules into ordered superstructures, a process known as self-assembly, is a cornerstone of nanotechnology and materials science. Among the vast array of molecular building blocks, amphiphilic molecules—those possessing both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions—are of particular interest. In aqueous environments, these molecules minimize unfavorable interactions between their hydrophobic segments and water by forming aggregates such as micelles or vesicles.[1]
This application note focuses on Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate , an amphiphilic molecule featuring a large, rigid, and fluorescent aromatic core (anthracene) and two flexible, hydrophilic sodium carboxylate chains. This unique architecture provides a compelling platform for creating functional nanomaterials. The hydrophobic anthracene core acts as the primary driver for aggregation, while the charged carboxylate groups ensure water solubility and provide electrostatic stabilization to the resulting nanostructures.[2][3] Furthermore, the intrinsic fluorescence of the anthracene moiety serves as a powerful, built-in tool for characterizing the self-assembly process without the need for external dyes.[4] Understanding and controlling the self-assembly of this molecule opens avenues for advanced applications, particularly in the field of drug delivery, where the hydrophobic core of the aggregates can serve as a reservoir for poorly water-soluble therapeutic agents.[5]
Physicochemical Properties and Molecular Design
A thorough understanding of the molecule's properties is critical for designing and interpreting self-assembly experiments.
Molecular Structure: The molecule consists of a planar, polycyclic aromatic hydrocarbon, anthracene, substituted at the 9 and 10 positions with propanoate groups.
Caption: Amphiphilic nature of the molecule.
Key Physicochemical Data:
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₆Na₂O₄ | [6] |
| Molecular Weight | 366.32 g/mol | [6][7] |
| CAS Number | 82767-90-6 | [6][8] |
| Appearance | Typically a solid | [8] |
| Solubility | Soluble in water, forming colloidal solutions above a certain concentration. | Inferred |
| Storage | Sealed in a dry environment at room temperature. | [6][8] |
Note: The synthesis of the parent acid, 3,3'-(anthracene-9,10-diyl)dipropanoic acid, can be achieved through methods like the Friedel-Crafts alkylation or other C-C bond-forming reactions common in anthracene chemistry, followed by saponification to yield the sodium salt.[9][10]
The Mechanism of Self-Assembly: A Balance of Forces
The formation of stable nanostructures in water is governed by a delicate interplay of competing intermolecular forces.
-
Hydrophobic Effect (The Driving Force): The large, nonpolar anthracene core disrupts the hydrogen-bonding network of water. To minimize this thermodynamic penalty, the anthracene units aggregate, effectively reducing their exposed surface area to water. This is the primary force driving the self-assembly process.[1]
-
π-π Stacking: The planar anthracene cores have a strong tendency to stack on top of each other. These stacking interactions are a significant stabilizing force, contributing to the formation of ordered assemblies and influencing the final morphology of the nanostructures.[1]
-
Electrostatic Repulsion: The negatively charged carboxylate head-groups (-COO⁻) are hydrophilic and prefer to remain in contact with water. As the molecules assemble, these charged groups arrange on the exterior of the aggregate, where they repel each other. This electrostatic repulsion counteracts the attractive hydrophobic and π-π stacking forces, preventing uncontrolled aggregation and dictating the size and curvature of the final nanostructures.[2]
The equilibrium between these forces determines the Critical Aggregation Concentration (CAC) , the concentration at which monomers begin to form stable aggregates.
Caption: Driving forces of self-assembly.
Experimental Protocols for Characterization
A multi-faceted approach is required to fully characterize the self-assembly process and the resulting nanostructures. The intrinsic fluorescence of the anthracene core is a key advantage in these protocols.
Protocol 1: Determination of Critical Aggregation Concentration (CAC) via Fluorescence Spectroscopy
Principle: The fluorescence emission of anthracene is highly sensitive to its local environment. In dilute aqueous solution, the monomeric molecules are surrounded by polar water molecules. Upon aggregation, the anthracene cores become shielded from water in a nonpolar, hydrophobic microenvironment. This change in polarity leads to a distinct shift in the fluorescence emission spectrum and/or a change in fluorescence intensity, which can be used to pinpoint the CAC.[4]
Materials:
-
This compound
-
High-purity deionized water (e.g., 18.2 MΩ·cm)
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in deionized water to prepare a stock solution of known concentration (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of solutions with decreasing concentrations by serially diluting the stock solution with deionized water. The concentration range should span the expected CAC (e.g., from 1 µM to 1 mM).
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to a value appropriate for anthracene (typically ~365 nm).
-
Record the emission spectrum for each solution (typically in the range of 380-500 nm).
-
For each concentration, record the intensity at the emission maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the logarithm of the concentration.
-
The plot will typically show two distinct linear regions. The intersection of the lines fitted to these regions corresponds to the CAC.[11]
-
Illustrative Data:
| Concentration (µM) | Log(Concentration) | Fluorescence Intensity (a.u.) |
| 1 | 0.00 | 15 |
| 5 | 0.70 | 78 |
| 10 | 1.00 | 152 |
| 20 | 1.30 | 305 |
| 50 | 1.70 | 740 |
| 80 | 1.90 | 810 |
| 100 | 2.00 | 825 |
| 200 | 2.30 | 835 |
| 500 | 2.70 | 840 |
This is representative data. Actual values will vary. The CAC is identified as the point where the intensity starts to plateau, indicating the formation of aggregates.
Protocol 2: Morphological Characterization by Transmission Electron Microscopy (TEM)
Principle: TEM allows for the direct visualization of the self-assembled nanostructures, providing crucial information about their size, shape, and morphology (e.g., spherical micelles, vesicles, or nanofibers).[12]
Materials:
-
Aqueous solution of the compound at a concentration above the CAC (e.g., 1 mM)
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) or cryo-plunger for cryo-TEM
-
Transmission Electron Microscope
Procedure (Negative Staining):
-
Grid Preparation: Place a TEM grid on a piece of filter paper. For enhanced sample adhesion, the grid surface can be made hydrophilic by glow discharge or plasma cleaning.[13]
-
Sample Application: Apply a small droplet (3-5 µL) of the sample solution onto the grid and allow it to adsorb for 1-2 minutes.[13]
-
Blotting: Carefully blot away the excess solution from the edge of the grid using filter paper. Do not touch the center of the grid.
-
Staining: Apply a droplet of the negative staining agent to the grid for 30-60 seconds. The stain will embed the nanostructures, which have low electron density, in a high-electron-density matrix, thus enhancing contrast.
-
Final Blotting and Drying: Blot away the excess stain and allow the grid to air-dry completely before inserting it into the microscope.
-
Imaging: Observe the sample under the TEM at an appropriate accelerating voltage (e.g., 80-120 kV).[12]
Expected Results: Depending on the concentration, pH, and ionic strength, one might observe spherical micelles, worm-like micelles, or larger vesicular structures.
Integrated Experimental Workflow
The characterization of self-assembly is a logical progression from solution preparation to detailed structural analysis.
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Application Notes and Protocols for Anthracene Derivatives in Organic Light-Emitting Diodes (OLEDs)
Abstract
This comprehensive guide delves into the multifaceted applications of anthracene derivatives in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). From their fundamental photophysical properties to their roles as emitters, hosts, and charge transport materials, this document provides a detailed exploration of the structure-property relationships that govern their performance. Included are field-proven protocols for the synthesis, characterization, and device fabrication of anthracene-based OLEDs, designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to advance their work in organic electronics.
Introduction: The Enduring Legacy of Anthracene in OLEDs
Anthracene, a simple polycyclic aromatic hydrocarbon, has been a cornerstone in the development of organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs).[1][2][3][4] Its rigid, planar structure and inherent blue fluorescence make it an excellent scaffold for the design of a diverse range of functional materials.[1][5] The true power of anthracene lies in its versatility; through targeted chemical modifications at its various positions (most commonly the 9, 10, and 2 positions), its electronic and photophysical properties can be finely tuned to serve distinct functions within an OLED device.[1][6]
Anthracene derivatives have been extensively utilized as:
-
Emitting Materials: Producing colors from blue to red.[1][4][7]
-
Host Materials: For both fluorescent and phosphorescent emitters.[8]
-
Hole and Electron Transport Materials: Facilitating efficient charge carrier injection and transport.[1][4][7][9]
This guide will provide a holistic overview of these applications, underpinned by the fundamental principles of molecular design and device physics.
Molecular Design and Synthesis Strategies: The Art of Tuning Functionality
The performance of an anthracene derivative in an OLED is intrinsically linked to its molecular structure. The strategic addition of various substituents to the anthracene core is the key to unlocking its full potential.
The Causality Behind Substituent Choices
-
Tuning Emission Color: The emission color of anthracene derivatives can be systematically red-shifted from its native blue by extending the π-conjugation. This is often achieved by introducing aromatic or vinylic groups at the 9 and 10 positions. For instance, attaching electron-donating and electron-withdrawing groups can induce intramolecular charge transfer (ICT), leading to even larger red-shifts.[5]
-
Enhancing Thermal and Morphological Stability: For practical applications, organic materials must possess high thermal stability (a high glass transition temperature, Tg) to prevent device degradation during operation. Attaching bulky, non-planar groups, such as tert-butyl or spirobifluorene moieties, can disrupt intermolecular packing (π-π stacking), leading to the formation of stable amorphous films with high Tg.[8]
-
Improving Charge Transport: The charge carrier mobility of anthracene derivatives is influenced by their molecular packing in the solid state.[6] Introducing bulky substituents can sometimes hinder close packing and reduce mobility. Conversely, creating molecules with a tendency for ordered, co-facial π-stacking can enhance charge transport.[9][10] The introduction of specific functional groups known for their hole-transporting (e.g., triphenylamine) or electron-transporting (e.g., benzimidazole) properties can create bipolar molecules with balanced charge transport.[7]
Common Synthetic Routes
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of 9,10-disubstituted anthracene derivatives.[6] This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds between bromoanthracenes and various boronic acids, enabling the introduction of a wide array of functional groups.[6]
Figure 1: A generalized workflow for the synthesis of functionalized anthracene derivatives via the Suzuki-Miyaura cross-coupling reaction.
Photophysical and Electrochemical Characterization: Understanding the Fundamentals
A thorough understanding of the photophysical and electrochemical properties of anthracene derivatives is crucial for predicting their performance in an OLED.
Key Parameters and Their Significance
| Parameter | Description | Significance in OLEDs | Typical Characterization Technique |
| Absorption/Emission Spectra | Wavelengths of light absorbed and emitted by the molecule. | Determines the color of the emitted light and potential for energy transfer. | UV-Vis and Photoluminescence (PL) Spectroscopy |
| Photoluminescence Quantum Yield (PLQY) | The ratio of photons emitted to photons absorbed. | A high PLQY is essential for high-efficiency emitters. | Integrating Sphere Measurement |
| Fluorescence Lifetime | The average time the molecule stays in the excited state before emitting a photon. | Influences the efficiency of various photophysical processes. | Time-Correlated Single Photon Counting (TCSPC) |
| HOMO/LUMO Energy Levels | Highest Occupied and Lowest Unoccupied Molecular Orbital energy levels. | Crucial for determining charge injection barriers and energy level alignment with other layers in the OLED. | Cyclic Voltammetry (CV) |
| Triplet Energy (ET) | The energy of the lowest triplet excited state. | Important for host materials to ensure efficient energy transfer to the guest emitter and to confine triplets. | Phosphorescence measurement at low temperature |
| Glass Transition Temperature (Tg) | The temperature at which an amorphous solid becomes rubbery or viscous. | A high Tg indicates good morphological stability of the thin film, leading to longer device lifetime. | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | The temperature at which the material starts to decompose. | A high Td is indicative of good thermal stability. | Thermogravimetric Analysis (TGA) |
Anthracene Derivatives as the Heart of the OLED: The Emitting Layer
The emissive layer (EML) is where the magic of light generation happens. Anthracene derivatives have been extensively developed as highly efficient emitters, particularly for the challenging blue region of the spectrum.[1][3]
Blue Emitters: The Holy Grail of OLEDs
Achieving stable and efficient deep-blue emission is a critical challenge in OLED technology. Anthracene derivatives are attractive candidates due to their intrinsically high blue fluorescence quantum yields.[1][11] By attaching bulky side groups to the anthracene core, aggregation-caused quenching (ACQ) in the solid state can be suppressed, leading to bright and efficient emission in thin films.[11]
Furthermore, the phenomenon of triplet-triplet annihilation (TTA) can be harnessed in certain anthracene-based emitters to convert non-emissive triplet excitons into emissive singlet excitons, thereby increasing the theoretical maximum external quantum efficiency (EQE) of fluorescent OLEDs beyond the conventional 5% limit.[12][13]
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- 13. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
How to improve the solubility of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate (CAS 82767-90-6). This molecule, with its utility as a singlet oxygen sensitizer and a self-assembly building block, is a powerful tool in many research applications.[1] However, its unique amphiphilic structure can present challenges in achieving complete and stable solubilization. This guide is designed to provide you, our fellow researchers and drug development professionals, with a framework for understanding and overcoming these solubility hurdles. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Foundational Principles - Why is Solubility a Challenge?
The solubility behavior of this compound is governed by the two distinct regions of its molecular structure.
-
The Hydrophobic Core : The large, planar, three-ring anthracene system is inherently nonpolar and lipophilic.[2] This core structure strongly prefers to interact with other nonpolar molecules and actively repels water, a phenomenon known as the hydrophobic effect. The parent anthracene molecule, for instance, is practically insoluble in water.[3]
-
The Hydrophilic Arms : The two sodium propanoate groups at the 9 and 10 positions are ionic and highly polar. As carboxylate salts, these groups are capable of forming strong ion-dipole interactions and hydrogen bonds with water molecules, which promotes dissolution.[4]
The challenge arises from this duality. While the salt form significantly enhances aqueous solubility compared to its non-ionic acid precursor[5], the large hydrophobic core remains a dominant factor, often leading to aggregation and precipitation, especially at higher concentrations.
Caption: Structural duality driving solubility behavior.
Part 2: Troubleshooting Guide for Common Solubility Issues
This section addresses the most frequently encountered problems in a direct question-and-answer format.
Q1: My compound won't dissolve in pure water at room temperature. What are the first steps?
Answer: Direct dissolution in water can be slow due to the high lattice energy of the solid and the hydrophobic nature of the anthracene core. Before moving to more complex solvent systems, always attempt to increase the kinetic energy of the system.
-
Step 1: Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes. This increases the interaction between the solvent and the surface of the solid particles.
-
Step 2: Sonication: Place the vial in a bath sonicator for 5-15 minutes. The high-frequency sound waves create cavitation bubbles that scrub the particle surfaces, breaking apart aggregates and accelerating the dissolution process.
-
Step 3: Gentle Heating: Warm the solution to 37-50°C. For many compounds, solubility increases with temperature.[6] However, be cautious and monitor for any signs of degradation if your compound is known to be heat-sensitive. Always bring the solution back to room temperature to ensure it remains stable and does not precipitate upon cooling.
If these physical methods are insufficient, the issue is likely thermodynamic, and a change in the solvent system is required.
Q2: I observed a precipitate after adding my compound to a buffered solution. Why is this happening?
Answer: This is almost certainly a pH-driven precipitation. This compound is the disodium salt of a dicarboxylic acid. Its solubility is critically dependent on keeping the propanoate groups in their ionized, carboxylate (R-COO⁻) form.
If the pH of your buffer is acidic (typically below pH 6), it will protonate the carboxylate anions, converting them into the neutral carboxylic acid (R-COOH) form. This neutral form is significantly less soluble in water and will precipitate out of solution.[7][8]
Solution:
-
Verify pH: Ensure your final solution has a pH of 7.0 or higher. A buffer system like PBS (pH 7.4) or Tris (pH 7.5-8.5) is recommended.
-
Order of Addition: When preparing a solution, dissolve the compound in a small amount of neutral or slightly basic water (e.g., Type I water or a 10 mM NaOH solution) before adding it to your final, potentially more acidic, buffer system.
Caption: The critical pH-dependent equilibrium of the compound.
Q3: Can I use organic co-solvents? Which ones are recommended?
Answer: Yes, using a water-miscible organic co-solvent is a highly effective and common strategy. The co-solvent works by reducing the polarity of the bulk solvent, making it more favorable for the hydrophobic anthracene core to be solvated, thereby increasing overall solubility.[9][10]
Recommended Co-solvents:
| Co-Solvent | Abbreviation | Properties & Recommended Use |
| Dimethyl sulfoxide | DMSO | A powerful, polar aprotic solvent. Ideal for creating highly concentrated stock solutions. Start with 5-10% v/v in the final solution. |
| N,N-Dimethylformamide | DMF | Similar to DMSO in its solubilizing power. Good for initial dissolution before dilution into an aqueous buffer. |
| Ethanol | EtOH | A less toxic option suitable for many biological applications. May require a higher percentage (10-25% v/v) than DMSO or DMF. |
| Propylene Glycol | PG | A viscous co-solvent often used in pharmaceutical formulations. |
Causality: The co-solvent disrupts the highly ordered hydrogen-bonding network of water. This "loosening" of the water structure creates pockets that can more easily accommodate the nonpolar anthracene core, effectively shielding it from the aqueous environment and preventing aggregation.
Part 3: Experimental Protocols for Robust Solubilization
For researchers requiring consistent and reproducible results, a systematic approach is essential.
Protocol 1: Systematic Workflow for Solubility Optimization
This workflow provides a logical progression from simple to more complex methods to efficiently determine the optimal solvent system for your desired concentration.
Caption: A systematic workflow for achieving complete solubilization.
Protocol 2: Preparation of a Concentrated Stock Solution (e.g., 10 mM in 10% DMSO/PBS)
This protocol is a field-proven method for preparing a stable, concentrated stock solution.
-
Calculate Mass: Determine the mass of this compound (MW = 366.32 g/mol ) required for your desired volume and concentration.
-
Initial Co-solvent Dissolution: Add a volume of 100% DMSO equal to 10% of your final desired volume directly to the dry powder. For a final volume of 1 mL, add 100 µL of DMSO. Vortex until the solid is fully dissolved, forming a concentrated primary stock. Rationale: Dissolving the compound in pure organic solvent first ensures the hydrophobic core is fully solvated before it is exposed to the aqueous environment, preventing initial aggregation.
-
Aqueous Dilution: While vigorously vortexing, slowly add the aqueous buffer (e.g., PBS, pH 7.4) dropwise until you reach the final volume. For a 1 mL final volume, you would add 900 µL of PBS.
-
Final Check: Inspect the solution for any cloudiness or precipitate. If the solution is clear, it is ready for use or storage. If not, the target concentration may be too high for this specific solvent system.
Part 4: Frequently Asked Questions (FAQs)
-
Q: My compound dissolved with heat, but crashed out when it cooled. What should I do?
-
A: This indicates that you created a supersaturated solution. The increased temperature provided the energy to dissolve the compound, but its concentration exceeds the equilibrium solubility at room temperature.[6] The solution is to either use the solution while it is still warm (if your experiment allows) or remake it at a lower concentration.
-
-
Q: How should I store my stock solution?
-
A: For long-term stability, it is recommended to aliquot your stock solution into single-use volumes and store at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles. The product is generally stable at room temperature in its solid, dry form.
-
-
Q: Are there any chemical incompatibilities I should be aware of?
-
A: Yes. Avoid strong acids, which will cause immediate precipitation as discussed above. Also, be cautious when using buffers containing high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺). While not extensively documented for this specific molecule, divalent cations can sometimes form less soluble salts with carboxylates compared to their monovalent sodium counterparts.[11]
-
References
-
PubChem. (n.d.). Anthracene. National Center for Biotechnology Information. Retrieved from [Link]
- Jadhav, N., et al. (2011). Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy.
-
dos Santos, C. M., et al. (2018). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molbank, 2018(3), M1007. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Anthracene 9,10-dipropionate Disodium Salt. Retrieved from [Link]
- IJIRT. (2018). Solubility Enhancement Methods.
- Sutherland, R. O., & Miller, A. J. (1962). The Solubility Of Anthracene And Phenanthrene In Various Solvents As A Function Of Temperature. Journal of the Minnesota Academy of Science.
-
Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]
- International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility.
- Al-Ghananeem, A. M. (2018). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Journal of Pharmaceutical Research.
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Lee, J., et al. (2021). Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes. Chemical Science, 12(38), 12666-12674. Retrieved from [Link]
- Reddit. (2023).
Sources
- 1. scbt.com [scbt.com]
- 2. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 3. Anthracene | (C6H4CH)2 | CID 8418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. echemi.com [echemi.com]
- 6. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijirt.org [ijirt.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Photobleaching of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
Welcome to the technical support center for Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to minimize photobleaching during your experiments. As a singlet oxygen sensitizer, this potent anthracene derivative requires careful handling to ensure the integrity and reproducibility of your fluorescence-based assays.
Understanding the Challenge: The Photophysics of an Anthracene Derivative
This compound, hereafter referred to as ADPA, is a valuable tool in various research applications. However, its inherent chemical nature as a photosensitizer makes it susceptible to photobleaching. This process, the irreversible loss of fluorescence upon exposure to light, can significantly compromise experimental data.
The primary mechanism of photobleaching for ADPA involves the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). Upon excitation by a light source, the ADPA molecule transitions to an excited singlet state. While it can relax by emitting a photon (fluorescence), it can also undergo a process called intersystem crossing to a longer-lived triplet state. This excited triplet state of ADPA can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen. This singlet oxygen can then chemically react with and destroy the ADPA molecule, rendering it non-fluorescent.
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal from ADPA is disappearing very quickly. What is happening?
This rapid signal loss is likely due to photobleaching. ADPA is a known singlet oxygen sensitizer, meaning that upon excitation with light, it can generate reactive oxygen species that, in turn, degrade the fluorophore itself.[1] This process is accelerated by high-intensity light, prolonged exposure, and the presence of oxygen.
Q2: What is the optimal excitation and emission wavelength for ADPA to minimize photobleaching?
To minimize photobleaching, it is crucial to:
-
Experimentally determine the optimal settings: Acquire the excitation and emission spectra of ADPA in your experimental buffer using a spectrofluorometer.
-
Use the lowest possible excitation energy: Excite at the longest possible wavelength that still provides an adequate signal.
-
Employ narrow bandpass filters: Use filters that specifically isolate the required excitation and emission wavelengths to avoid exposing the sample to unnecessary light.
Q3: Can I use standard antifade reagents with ADPA?
Yes, many common antifade reagents are compatible with water-soluble dyes like ADPA and can be effective in reducing photobleaching.[4][5] These reagents primarily work by scavenging free radicals. However, their effectiveness can vary. It is advisable to test a few different reagents to find the most suitable one for your specific application.
Q4: Are there specific antifade reagents recommended for live-cell imaging with ADPA?
For live-cell imaging, it is crucial to use reagents with low cytotoxicity. Some commonly used and commercially available options include:
-
Trolox: A water-soluble derivative of Vitamin E that acts as an antioxidant.[6]
-
n-Propyl gallate (NPG): Another widely used antioxidant, though it may have some biological effects.[5]
-
L-Ascorbic acid (Vitamin C): A natural antioxidant that can reduce photobleaching.
-
Commercial formulations: Several companies offer optimized antifade reagents specifically for live-cell imaging, such as ProLong™ Live Antifade Reagent.[7][8][9][10]
Always perform control experiments to ensure the chosen antifade reagent does not interfere with the biological process you are studying.
Q5: My experiment requires long-term imaging. What is the best strategy to preserve the ADPA signal?
For long-term imaging, a multi-pronged approach is most effective:
-
Optimize Imaging Parameters: Use the lowest laser power and shortest exposure time that provide a sufficient signal-to-noise ratio.
-
Utilize an Oxygen Scavenging System: This is often more effective than just an antifade reagent for singlet oxygen sensitizers.
-
Employ a Suitable Antifade Reagent: Use in conjunction with an oxygen scavenger for enhanced protection.
-
Control the Environment: If possible, perform imaging in a sealed chamber with a controlled, low-oxygen atmosphere.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid and complete signal loss | Severe Photobleaching | 1. Reduce Excitation Intensity: Lower the laser power or use neutral density filters. 2. Decrease Exposure Time: Use the shortest possible exposure time per frame. 3. Implement an Oxygen Scavenging System: Use a glucose oxidase/catalase or a protocatechuate-3,4-dioxygenase based system. 4. Add an Antifade Reagent: Incorporate a commercially available or homemade antifade cocktail into your imaging buffer. |
| Gradual decrease in signal over time | Moderate Photobleaching | 1. Optimize Filter Sets: Ensure your excitation and emission filters are well-matched to ADPA's spectrum to minimize unnecessary light exposure. 2. Time-lapse Imaging Strategy: Increase the interval between image acquisitions to allow the fluorophore to recover from a transient dark state. 3. Increase Antifade Concentration: If using a homemade solution, you may need to optimize the concentration of the scavenging agent. |
| High background fluorescence | Autofluorescence of Antifade Reagent | 1. Choose a Different Antifade Reagent: Some reagents, like p-Phenylenediamine (PPD), can exhibit autofluorescence, especially with UV excitation.[4] Consider alternatives like Trolox or NPG. 2. Check Buffer Components: Some media components can be autofluorescent. Image a control sample with buffer and antifade only. |
| Cellular toxicity or altered cell behavior (Live-cell imaging) | Incompatible Antifade Reagent or Oxygen Depletion | 1. Select a Biocompatible Antifade Reagent: Use reagents specifically designed for live-cell imaging.[6] 2. Titrate Reagent Concentration: Determine the lowest effective concentration of the antifade reagent. 3. Monitor Cell Health: Perform viability assays (e.g., Trypan Blue exclusion) in the presence of the antifade/oxygen scavenger system. 4. Be Mindful of Oxygen Depletion: While beneficial for reducing photobleaching, complete oxygen removal can be detrimental to aerobic cells. Use the lowest effective concentration of the oxygen scavenging system. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of an Oxygen Scavenging System (Glucose Oxidase/Catalase - "GOC")
This system enzymatically removes dissolved oxygen from the imaging medium, thereby reducing the formation of singlet oxygen.
Materials:
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
D-Glucose
-
Your standard imaging buffer (e.g., PBS, HBSS)
Procedure:
-
Prepare a stock solution of 10% (w/v) D-Glucose in your imaging buffer. Filter-sterilize and store at 4°C.
-
Prepare a stock solution of Glucose Oxidase at 10 mg/mL in your imaging buffer. Store in small aliquots at -20°C.
-
Prepare a stock solution of Catalase at 10 mg/mL in your imaging buffer. Store in small aliquots at -20°C.
-
On the day of the experiment, prepare the final imaging buffer by adding the components in the following order to your ADPA-containing sample solution, just before imaging:
-
D-Glucose to a final concentration of 1% (w/v).
-
Glucose Oxidase to a final concentration of 0.1 mg/mL.
-
Catalase to a final concentration of 0.02 mg/mL.
-
-
Gently mix the solution. Do not vortex, as this can introduce oxygen.
-
Allow the solution to sit for 5-10 minutes at room temperature before starting your imaging session to allow for oxygen depletion.
Note: The concentrations provided are a starting point and may need to be optimized for your specific experimental setup.
Protocol 2: Preparation of a Trolox Antifade Solution for Live-Cell Imaging
Materials:
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Your standard live-cell imaging medium
Procedure:
-
Prepare a 100 mM stock solution of Trolox in a suitable solvent (e.g., DMSO or ethanol). Store in small, single-use aliquots at -20°C, protected from light.
-
On the day of the experiment, dilute the Trolox stock solution directly into your imaging medium to a final working concentration of 0.5-2 mM.
-
Gently mix and add to your cells.
-
Incubate the cells for 15-30 minutes before imaging.
Caution: Always test for potential cytotoxic effects of Trolox and the solvent on your specific cell line.
Visualizing the Process: Photobleaching and Mitigation
Photobleaching Pathway of ADPA
Caption: The photobleaching pathway of ADPA, a singlet oxygen sensitizer.
Mitigation Strategies Workflow
Caption: A workflow for troubleshooting and mitigating photobleaching of ADPA.
References
-
Aitken, C. E., Marshall, R. A., & Puglisi, J. D. (2008). An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments. Biophysical Journal, 94(5), 1826–1835. [Link]
-
Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. Retrieved from [Link]
-
Kessel, D., & Price, M. (2012). Evaluation of diethyl-3-3'-(9,10-anthracenediyl)bis acrylate as a probe for singlet oxygen formation during photodynamic therapy. Photochemistry and photobiology, 88(3), 717–720. [Link]
-
OMLC. (n.d.). 9,10-Diphenylanthracene. Retrieved from [Link]
-
Swoboda, M., Henig, J., Cheng, H., et al. (2012). Enzymatic Oxygen Scavenging for Photostability without pH Drop in Single-Molecule Experiments. ACS Nano, 6(7), 6364-6369. [Link]
-
Hypermol. (n.d.). Oxygen Scavenger Microscopy - FluMaXx; 1x kit. Retrieved from [Link]
-
Carlsson, K., et al. (2016). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 4(20), 4413-4422. [Link]
-
Kim, J. H., et al. (2008). High-efficiency blue-emitting anthracene derivatives with good thermal stability for organic light-emitting diodes. Journal of Materials Chemistry, 18(29), 3376-3383. [Link]
-
Wilkinson, F., et al. (1994). Singlet oxygen quantum yields in environmental waters. Chemical Reviews, 121(8), 4301-4363. [Link]
-
Pizzoferrato, R., et al. (2009). Photophysical Properties of 9,10-disubstituted Anthracene Derivatives in Solution and Films. The Journal of Physical Chemistry A, 115(26), 7401-7405. [Link]
-
Katoh, R., et al. (2007). Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals. The Journal of Physical Chemistry C, 111(29), 11096-11101. [Link]
-
Montalti, M., et al. (2006). Fluorescence spectra and quantum yields. Quinine, uranine, 9,10-diphenylanthracene, and 9,10-bis(phenylethynyl)anthracenes. Journal of Chemical & Engineering Data, 51(5), 1845-1848. [Link]
-
Hori, Y., et al. (2019). Singlet oxygen quantum yields determined by oxygen consumption. Journal of Photochemistry and Photobiology A: Chemistry, 376, 164-168. [Link]
-
Gollmer, A., et al. (2011). Singlet oxygen-sensitized delayed fluorescence of common water-soluble photosensitizers. Photochemical & Photobiological Sciences, 10(10), 1621-1630. [Link]
-
Ragàs, X., et al. (2010). Singlet Oxygen Sensor Green is not a Suitable Probe for 1O2 in the Presence of Ionizing Radiation. Scientific Reports, 9(1), 8639. [Link]
-
Krasnovsky, A. A. (2000). Quenching of Singlet Oxygen and Sensitized Delayed Phthalocyanine Fluorescence. Photochemistry and Photobiology, 72(6), 748-754. [Link]
-
LICORbio. (2024, September 19). Troubleshooting | Fluorescence: Detection. Retrieved from [Link]
-
Griesbeck, A. G., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. Scientific Reports, 12(1), 4235. [Link]
-
MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 6. biocompare.com [biocompare.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - CH [thermofisher.com]
- 10. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Synthesis of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
Welcome to the technical support center for the synthesis of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthesis yield and purity. Here, we dissect the multi-step synthesis, addressing common challenges with scientifically-grounded solutions.
Synthesis Overview: A Three-Step Approach
The synthesis of this compound is most effectively achieved through a three-step process starting from 9,10-dibromoanthracene. This strategy ensures high purity and predictable yields when optimized.
Caption: Overall synthesis workflow.
Part 1: Heck Coupling - Synthesis of Diethyl (2E,2'E)-3,3'-(anthracene-9,10-diyl)diacrylate (DADB)
The initial step involves a palladium-catalyzed Heck coupling reaction between 9,10-dibromoanthracene and ethyl acrylate. This reaction is pivotal for forming the carbon-carbon bonds at the 9 and 10 positions of the anthracene core.
Troubleshooting the Heck Coupling Reaction
Q1: My Heck coupling reaction is showing low or no conversion of 9,10-dibromoanthracene. What are the likely causes?
A1: Low conversion in a Heck reaction can stem from several factors, primarily related to the catalyst, reagents, and reaction conditions.
-
Catalyst Inactivity: The Pd(0) catalyst is the heart of the reaction. Its inactivity is a common issue.
-
Oxidation: Pd(0) species are sensitive to air. Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly.
-
Ligand Degradation: Phosphine ligands are prone to oxidation. Use fresh, high-purity ligands.
-
Improper Catalyst Formation: If generating the Pd(0) catalyst in situ from a Pd(II) precursor (e.g., Pd(OAc)₂), ensure the conditions are suitable for its reduction.
-
-
Reagent Quality:
-
Solvent Purity: The presence of water or other protic impurities in the solvent (e.g., DMF, acetonitrile) can hinder the reaction. Use anhydrous solvents.
-
Base Inefficiency: The base is crucial for regenerating the active catalyst. Ensure you are using a suitable base (e.g., triethylamine, sodium acetate) that is dry and of high purity.
-
-
Reaction Conditions:
-
Temperature: Heck reactions often require elevated temperatures to proceed efficiently. If the temperature is too low, the reaction rate will be negligible.
-
Reaction Time: These reactions can be slow. Ensure you are running the reaction for a sufficient duration. Monitor the reaction progress by TLC or GC-MS.
-
Q2: I'm observing the formation of a significant amount of mono-substituted product and other byproducts. How can I improve the selectivity for the di-substituted product (DADB)?
A2: The formation of mono-substituted product and other impurities is a common challenge in di-substitution reactions on an aromatic core.
-
Stoichiometry: Ensure you are using a sufficient excess of ethyl acrylate (at least 2.2 equivalents) to favor the di-substitution.
-
Reaction Time and Temperature: Prolonged reaction times at optimal temperatures can drive the reaction towards the di-substituted product. However, excessively high temperatures can lead to byproduct formation through side reactions like oligomerization of the acrylate.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the selectivity. For sterically hindered substrates, a bulkier phosphine ligand can sometimes improve selectivity.
| Parameter | Recommendation for High Di-substitution | Rationale |
| Ethyl Acrylate | 2.2 - 3.0 equivalents | Drives the equilibrium towards the di-substituted product. |
| Temperature | 100-120 °C (solvent dependent) | Balances reaction rate and prevention of side reactions. |
| Reaction Time | 24-48 hours (monitor by TLC) | Allows for the second substitution to occur. |
| Catalyst | Pd(OAc)₂ with P(o-tolyl)₃ | A commonly used and effective catalyst system for this transformation. |
Experimental Protocol: Heck Coupling
Caption: Step-by-step workflow for the Heck coupling reaction.
Part 2: Reduction of DADB to Diethyl 9,10-anthracenedipropionate (DEADP)
The second step involves the reduction of the α,β-unsaturated ester double bonds in DADB to yield the saturated dipropionate ester, DEADP. This is a critical step to achieve the final propanoate structure.[1]
Troubleshooting the Reduction Reaction
Q1: My reduction of DADB is incomplete, or I am observing over-reduction of the anthracene core. How can I control the selectivity of this reaction?
A1: Achieving selective reduction of the exocyclic double bonds without affecting the aromatic anthracene core requires careful selection of the reducing agent and reaction conditions.
-
Incomplete Reduction:
-
Catalyst Activity: If using catalytic hydrogenation (e.g., H₂/Pd-C), the catalyst may be poisoned or deactivated. Ensure you are using a fresh, high-quality catalyst.
-
Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reduction. Optimize the pressure according to your specific setup.
-
Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor by TLC or LC-MS.
-
-
Over-reduction of the Anthracene Core:
-
Harsh Conditions: High hydrogen pressure and temperature, along with a highly active catalyst, can lead to the hydrogenation of the anthracene ring system.[2][3]
-
Catalyst Choice: Palladium on carbon (Pd/C) is generally effective for reducing alkene double bonds without affecting the aromatic ring under mild conditions. More aggressive catalysts like Raney Nickel should be used with caution.
-
Q2: Are there alternative reduction methods to catalytic hydrogenation?
A2: Yes, several other methods can be employed for the selective reduction of α,β-unsaturated esters.
-
Transfer Hydrogenation: This method uses a hydrogen donor (e.g., formic acid, ammonium formate) in the presence of a catalyst (e.g., Pd/C). It often proceeds under milder conditions than direct hydrogenation.
-
Diimide Reduction: Diimide (N₂H₂) generated in situ from hydrazine and an oxidant (like H₂O₂) can selectively reduce non-polar double bonds.
-
Sodium Borohydride with a Transition Metal Salt: In some cases, a combination of NaBH₄ and a transition metal salt (e.g., NiCl₂) can effect the desired reduction.
| Reduction Method | Typical Conditions | Advantages | Potential Issues |
| Catalytic Hydrogenation | H₂ (1-5 atm), Pd/C, Ethanol, RT | Clean, high-yielding | Potential for over-reduction |
| Transfer Hydrogenation | HCOOH/NEt₃, Pd/C, Methanol, reflux | Milder conditions, no high-pressure H₂ | Slower reaction times |
Experimental Protocol: Reduction of DADB
Caption: Step-by-step workflow for the reduction of DADB.
Part 3: Hydrolysis of DEADP and Formation of the Sodium Salt
The final steps involve the saponification of the diethyl ester (DEADP) to the corresponding dicarboxylic acid, followed by its conversion to the disodium salt. The steric hindrance around the ester groups can make this hydrolysis challenging.[4][5]
Troubleshooting the Hydrolysis and Salt Formation
Q1: The hydrolysis of my diethyl ester (DEADP) is extremely slow or incomplete. How can I drive this reaction to completion?
A1: The steric hindrance from the bulky anthracene core can significantly slow down the rate of hydrolysis. Here are some strategies to overcome this:
-
Elevated Temperatures: Increasing the reaction temperature will increase the rate of hydrolysis. Refluxing in a suitable solvent is often necessary.
-
Stronger Base Concentration: Using a higher concentration of NaOH or KOH can increase the rate of saponification.
-
Co-solvents: DEADP has poor solubility in purely aqueous solutions. Using a co-solvent system like THF/water or Ethanol/water is essential to ensure the ester is accessible to the hydroxide ions.
-
Phase-Transfer Catalysis: A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to transport the hydroxide ion into the organic phase, accelerating the reaction.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times for sterically hindered ester hydrolysis.[6]
Q2: I am having difficulty isolating the final sodium salt product in a pure, solid form. What are some effective purification strategies?
A2: Isolating the disodium salt can be tricky due to its potential solubility in the reaction mixture.
-
Precipitation: After the hydrolysis is complete, the dicarboxylic acid can be precipitated by acidifying the reaction mixture with a mineral acid (e.g., HCl).[7] The purified dicarboxylic acid can then be isolated and subsequently treated with a stoichiometric amount of sodium hydroxide or sodium ethoxide to form the clean disodium salt.
-
Solvent Selection for Precipitation: If precipitating the sodium salt directly, carefully choose a solvent in which the salt is insoluble but the impurities are soluble. Ethanol or isopropanol can be effective.
-
Washing: Once the solid product is isolated, wash it with a suitable solvent (e.g., diethyl ether, acetone) to remove any remaining organic impurities.
-
Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent and water.
| Parameter | Recommendation for Efficient Hydrolysis | Rationale |
| Base | NaOH or KOH (3-5 equivalents) | Ensures complete saponification. |
| Solvent | THF/Water or Ethanol/Water (e.g., 2:1) | Improves solubility of the ester. |
| Temperature | Reflux | Increases reaction rate to overcome steric hindrance. |
| Reaction Time | 24-72 hours (monitor by TLC) | Allows for complete hydrolysis. |
Experimental Protocol: Hydrolysis and Salt Formation
Caption: Step-by-step workflow for hydrolysis and salt formation.
References
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
Gopi, K., et al. (2020). Rapid preparation of binary mixtures of sodium carboxylates as anodes in sodium-ion batteries. Scientific Reports, 10(1), 1-10. [Link]
-
Friscic, T., et al. (2021). Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries. Chemical Science, 12(43), 14464-14471. [Link]
-
de Oliveira, C. S., et al. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. Crystals, 11(8), 934. [Link]
-
Friscic, T., et al. (2021). Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries. RSC Publishing. [Link]
-
El-Halwagy, M. E. (2019). How to convert heterogeneous sodium carboxylate form to a free carboxylic form? ResearchGate. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
Science of Synthesis. (2010). Product Class 3: Carboxylic Acid Salts. Thieme. [Link]
-
de Oliveira, C. S., et al. (2016). Singlet molecular oxygen trapping by the fluorescent probe diethyl-3,3 ′-(9,10-anthracenediyl)bisacrylate synthesized by the Heck reaction. ResearchGate. [Link]
-
de Oliveira, C. S., et al. (2013). Facile Preparation of the Water-Soluble Singlet Oxygen Traps Anthracene9,10-divinylsulfonate (AVS) and Anthracene9,10-diethylsulfonate (AES) via a Heck Reaction with Vinylsulfonate. ResearchGate. [Link]
-
Aitbekova, D. E., et al. (2019). Catalytic Hydrogenation of a Model Mixture of Anthracene and Phenanthrene. Solid Fuel Chemistry, 53(4), 235-241. [Link]
-
Pizzoferrato, R., et al. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Semantic Scholar. [Link]
-
Wang, Y., et al. (2017). Partial Hydrogenation of Anthracene with In Situ Hydrogen Produced from Water-Gas Shift Reaction over Fe-Based Catalysts. MDPI. [Link]
-
Baviera, G. S., & Donate, P. M. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 17, 2028-2050. [Link]
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Organic Chemistry Tutor. (2022). Saponification Reaction of Esters. YouTube. [Link]
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Reddy, K. S. K., et al. (2011). Hydrogenation of Anthracene in Supercritical Carbon Dioxide Solvent Using Ni Supported on Hβ-Zeolite Catalyst. MDPI. [Link]
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LibreTexts. (2021). 13: Saponification of Esters. Chemistry LibreTexts. [Link]
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Baikenov, M. I., et al. (2020). Catalytic Hydrogenation of Anthracene on Binary (Bimetallic) Composite Catalysts. MDPI. [Link]
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Wang, Y., et al. (2017). Partial Hydrogenation of Anthracene with In Situ Hydrogen Produced from Water-Gas Shift Reaction over Fe-Based Catalysts. ResearchGate. [Link]
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Hirai, T., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE, 17(3), e0265261. [Link]
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Pizzoferrato, R., et al. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. ResearchGate. [Link]
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Newman, M. S., & Fones, W. S. (1947). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 69(5), 1221-1221. [Link]
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Lhermitte, C. A., & Fenster, M. D. B. (2022). Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. ACS Omega, 7(12), 10766-10771. [Link]
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Al-Atar, M. A., et al. (2020). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. ResearchGate. [Link]
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MOLBASE. (n.d.). diethyl 3,3'-(9,10-anthracenediyl)bisacrylate|108366-06-9. MOLBASE Encyclopedia. [Link]
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How to avoid aggregation of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate in solution
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate. Here, we address common challenges related to its solubility and aggregation in solution, offering troubleshooting strategies and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Understanding the Challenge: The Aggregation of this compound
This compound, a derivative of the polycyclic aromatic hydrocarbon anthracene, possesses a strong intrinsic tendency to aggregate in aqueous solutions. This phenomenon is primarily driven by the hydrophobic interactions between the planar anthracene cores. Such aggregation can significantly impact experimental outcomes by altering the compound's effective concentration, modifying its photophysical properties (e.g., fluorescence quenching), and potentially leading to precipitation. This guide will equip you with the knowledge and techniques to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or shows a precipitate. What is happening?
A1: Cloudiness or precipitation is a strong indicator of aggregation and/or the compound exceeding its solubility limit in the chosen solvent. The large, nonpolar anthracene core promotes self-association to minimize contact with the aqueous environment.
Q2: I'm observing inconsistent results in my fluorescence-based assays. Could aggregation be the cause?
A2: Absolutely. The aggregation of anthracene derivatives often leads to fluorescence quenching, a phenomenon where the close proximity of the molecules provides non-radiative decay pathways for the excited state.[1] This can result in lower-than-expected fluorescence intensity and variability in your measurements.
Q3: What is the role of pH in the solubility of this compound?
Q4: Can I heat the solution to improve solubility?
A4: Gently warming the solution can aid in the initial dissolution of many solid compounds.[3][4] However, for some substances, solubility can decrease with increasing temperature.[4] It is crucial to cool the solution to the experimental temperature and check for any precipitation, as the compound may crash out upon cooling. The effect of temperature on the solubility of anthracene derivatives can be complex and solvent-dependent.[5]
Troubleshooting Guide: Preventing Aggregation
This section provides a systematic approach to addressing aggregation issues. The optimal strategy will depend on the specific requirements of your experiment, such as the desired concentration and the compatibility of additives with your downstream applications.
Optimizing the Solvent System
The choice of solvent is the first line of defense against aggregation.
-
Aqueous Buffers (Recommended for Biological Applications):
-
pH Control: Always use a buffer system to maintain a stable pH. A phosphate-buffered saline (PBS) at pH 7.4 is a good starting point for many biological experiments. For applications requiring higher pH, a carbonate-bicarbonate buffer (pH 9-10) can be considered, but compatibility with your experimental system must be verified.
-
Ionic Strength: The effect of salt concentration on the solubility of aromatic compounds can be complex. In some cases, salts can lead to a "salting-out" effect, reducing solubility.[6] It is advisable to start with a standard physiological salt concentration (e.g., 150 mM NaCl in PBS) and adjust if necessary.
-
-
Organic Co-solvents:
-
If your experimental design allows, the use of a water-miscible organic co-solvent can significantly enhance solubility and reduce aggregation.
-
Methanol: This compound is reported to be soluble in methanol. Preparing a concentrated stock solution in methanol and then diluting it into your aqueous buffer is a common strategy.
-
Dimethyl Sulfoxide (DMSO): DMSO is another powerful solvent for many organic molecules. However, be mindful of its potential effects on biological systems, even at low concentrations.
-
Employing Anti-Aggregation Additives
When working in predominantly aqueous systems, the addition of excipients can prevent aggregation.
-
Non-ionic Surfactants: These amphiphilic molecules can encapsulate the hydrophobic anthracene core within their micelles, preventing self-aggregation.[7]
-
Tween® 20 (Polysorbate 20) and Triton™ X-100: These are commonly used non-ionic surfactants in biological and pharmaceutical formulations.[8][9][10] They are effective at low concentrations and generally have low toxicity in cellular assays.[9]
-
Concentration: A typical starting concentration is 0.01% to 0.1% (w/v). It is important to work above the critical micelle concentration (CMC) of the surfactant to ensure the presence of micelles.[11]
-
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like anthracene, effectively shielding them from the aqueous environment and preventing aggregation.[2][12][13]
-
β-Cyclodextrin and its Derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred due to its higher aqueous solubility compared to native β-cyclodextrin.[13]
-
Concentration: The effective concentration will depend on the binding affinity between the cyclodextrin and this compound. A good starting point is a 1:1 molar ratio, with the possibility of increasing the cyclodextrin concentration to enhance solubility.
-
Quantitative Data Summary
| Parameter | Recommended Starting Conditions | Rationale |
| pH | ≥ 7.4 (buffered) | Ensures the carboxylate groups are deprotonated, increasing polarity and aqueous solubility.[2] |
| Tween® 20 / Triton™ X-100 | 0.01% - 0.1% (w/v) | Non-ionic surfactants that form micelles to encapsulate the hydrophobic anthracene core, preventing aggregation.[7][8][9][10] |
| β-Cyclodextrin / HP-β-CD | 1:1 molar ratio (compound:cyclodextrin) | Forms inclusion complexes to shield the hydrophobic core, enhancing solubility and preventing aggregation.[2][12][13] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is designed for preparing a stock solution in an aqueous buffer, suitable for many biological applications.
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the pH is accurately adjusted.
-
Weighing: Accurately weigh the required amount of this compound in a suitable container.
-
Initial Dissolution: Add a small volume of the buffer to the solid. Vortex or sonicate briefly to create a slurry.
-
Complete Dissolution: Gradually add the remaining buffer while continuously stirring or vortexing. Gentle warming (e.g., to 37°C) may be applied, but ensure the solution is cooled to room temperature before use.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.
-
Concentration Verification: It is highly recommended to verify the concentration of the final solution using UV-Vis spectroscopy and a predetermined extinction coefficient.
Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy
Aggregation can be detected by observing changes in the UV-Vis absorption spectrum.
-
Prepare a Dilution Series: Prepare a series of solutions of this compound in your chosen solvent, ranging from a low concentration (e.g., 1 µM) to the highest desired concentration.
-
Acquire Spectra: Record the UV-Vis absorption spectrum for each concentration.
-
Analyze the Spectra:
-
Non-aggregated state: At low concentrations, you should observe a well-defined spectrum with characteristic vibronic fine structure, typical for anthracene derivatives.[14][15]
-
Aggregated state: As the concentration increases and aggregation occurs, you may observe a broadening of the absorption bands, a loss of the fine structure, and potentially a shift in the absorption maxima.[16] A deviation from Beer-Lambert's law (a non-linear increase in absorbance with concentration) is also a strong indicator of aggregation.
-
Protocol 3: Assessing Aggregation with Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for detecting aggregation.
-
Prepare a Dilution Series: As in the UV-Vis protocol, prepare a dilution series of your compound.
-
Acquire Emission Spectra: Excite the samples at a suitable wavelength (e.g., near the absorption maximum) and record the fluorescence emission spectra.
-
Analyze the Spectra:
-
Monomeric Emission: At low concentrations, you will observe the characteristic fluorescence of the monomeric species.
-
Aggregation-Caused Quenching (ACQ): In many cases, aggregation leads to a decrease in fluorescence intensity (quenching) as the concentration increases.[1] Plotting fluorescence intensity versus concentration will show a non-linear relationship, with the intensity plateauing or decreasing at higher concentrations.
-
Visualizing the Workflow
The following diagram illustrates a decision-making workflow for preparing a stable solution of this compound.
Caption: Decision workflow for preparing and troubleshooting solutions.
Logical Relationships in Aggregation and Mitigation
This diagram illustrates the interplay of factors leading to aggregation and the mechanisms of preventative measures.
Caption: Factors contributing to aggregation and mitigation strategies.
References
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- Detergents: Triton X-100, Tween-20, and More. Labome.
- Temperature Effects on Solubility. Chemistry LibreTexts.
- Effect of Nonionic Surfactants (Dodecyl Maltoside and Polysorbate 20) on Prevention of Aggregation and Conformational Changes of Recombinant Human IFNβ_1b Induced by Light. Avicenna Journal of Medical Biotechnology.
- How Temperature Influences Solubility. Chemistry LibreTexts.
- Effect of Triton X-100 and Tween 80 on removal of polycyclic aromatic hydrocarbons and possibility of cadmium accumulation by Siam weed (Chromolaena odor
- UV–Vis spectral traces showed the loss of anthracene chromophore (253...).
- Effect of Temperature and Solvent on Solubility. IU Pressbooks.
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- 3,3'-(Anthracene-9,10-diyl)dipropanoic acid. Apollo Scientific.
- Choosing and using detergents in biochemistry - ionic vs.
- Temperature and sodium chloride effects on the solubility of anthracene in water.
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- 71367-28-7|3,3'-(Anthracene-9,10-diyl)dipropanoic acid. BLDpharm.
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- 3,3'-(Anthracene-9,10-diyl)dipropanoic acid. Echemi.
- The normalized UV/Vis absorption and fluorescence spectra of 3 a, 3 c,....
- Cooperation of σ–π and σ–π Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene. Journal of Physical Chemistry A.
- Normalized UV–vis absorption of anthracene, 9, 13, and 14 in DCM (top...).
- 71367-28-7|3,3'-(Anthracene-9,10-diyl)dipropanoic acid. BLDpharm.
- Sodium 3,3'-(anthracene-9,10-diyl)
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
Welcome to the dedicated technical support guide for Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate (ADPA-Na). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the optimal long-term storage, handling, and stability verification of this versatile fluorescent probe. Our goal is to ensure the integrity and performance of your compound, safeguarding the validity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the storage and handling of this compound.
Q1: What are the primary factors that can degrade this compound? A1: The three primary degradation factors are light, moisture, and atmospheric oxygen . The anthracene core is highly susceptible to photo-oxidation, while the sodium salt form makes the compound hygroscopic (prone to absorbing moisture).[1][2]
Q2: What is the recommended temperature for long-term storage? A2: For long-term storage of the solid compound, -20°C is strongly recommended .[1] This temperature minimizes the rate of any potential thermal degradation and preserves chemical integrity. Some suppliers note that ambient temperature is suitable for storage, but desiccating conditions are required.[3] For maximum shelf-life, -20°C is the best practice.
Q3: How should I store stock solutions? A3: Prepare concentrated stock solutions in a suitable solvent like methanol or a TE buffer (pH 8.0).[1][4] Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped vials and store them at -20°C or -80°C.[4][5] This strategy is critical to avoid repeated freeze-thaw cycles, which can denature the probe.[6]
Q4: How can I visually tell if my compound has degraded? A4: As a solid, you might observe the yellow needles clumping together, indicating moisture absorption.[1][7] In solution, a significant sign of degradation is a loss of its characteristic fluorescence or a change in its color. This is often due to the disruption of the anthracene aromatic system.
Q5: What is the expected shelf-life of the compound? A5: When stored correctly as a solid at -20°C, protected from light and moisture, the compound is expected to be stable for at least two years.[1] The stability of solutions is generally lower and is best preserved by storing single-use aliquots at -20°C or below for several months.[6]
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This guide addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles.
Problem 1: My solution of ADPA-Na has lost its fluorescence.
-
What is the likely cause? The loss of fluorescence is almost certainly due to the degradation of the anthracene core structure. The extended π-conjugated system of the three aromatic rings is what makes anthracene fluorescent. This system can be irreversibly disrupted through two primary pathways:
-
Photo-oxidation: In the presence of light and oxygen, the anthracene moiety can undergo a [4+2] cycloaddition reaction with singlet oxygen to form a non-fluorescent endoperoxide.[2] This is a common degradation pathway for many anthracene derivatives.[8]
-
Oxidation: The 9 and 10 positions of the anthracene ring are particularly susceptible to oxidation, which can lead to the formation of 9,10-anthraquinone or other derivatives that do not fluoresce.[9][10]
-
-
How can I prevent this? Always protect the compound, both in solid form and in solution, from light. Use amber vials or wrap standard vials in aluminum foil.[11][12] When preparing solutions, consider using deoxygenated solvents by sparging with an inert gas like argon or nitrogen to minimize the presence of dissolved oxygen.
Problem 2: The solid powder is clumped and difficult to weigh accurately. It also dissolves poorly.
-
What is the likely cause? This is a classic sign of hygroscopicity . As a disodium salt, the compound readily attracts and absorbs water molecules from the atmosphere.[13][14] This absorbed water causes the fine powder to "cake" or clump, making it difficult to handle.[7] Furthermore, the presence of excess water can alter the dissolution kinetics, sometimes leading to the formation of gels or poorly soluble aggregates.
-
How can I prevent this? Strict moisture control is essential. Store the solid compound in a desiccator, preferably in a tightly sealed vial containing a desiccant.[3] Before opening a vial that has been stored in a freezer, always allow it to warm completely to room temperature. Opening a cold vial will cause atmospheric moisture to condense on the cold powder, leading to clumping.[15]
Problem 3: My HPLC analysis shows multiple new peaks that were not present in the initial sample.
-
What is the likely cause? The appearance of new peaks on an HPLC chromatogram is a definitive indicator of chemical degradation.[16] Given the structure of ADPA-Na, these peaks could correspond to a variety of degradation products, including:
-
How can I confirm this? Use a stability-indicating HPLC method, ideally with a photodiode array (PDA) detector, to compare the UV-Vis spectra of the new peaks with the parent compound.[20][21] A significant shift in the absorption maxima indicates a change in the chromophore. For definitive identification, techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) would be required to determine the molecular weights of the degradation products.[22]
Protocols for Long-Term Storage & Handling
Adherence to these protocols will maximize the shelf-life and ensure the consistent performance of your this compound.
Protocol 3.1: Handling of Newly Received Solid Compound
-
Inspect: Upon receipt, visually inspect the container for an intact seal. The compound should appear as yellow needles or powder.[1]
-
Equilibrate: If the compound was shipped cold, place the sealed container in a desiccator at room temperature and allow it to equilibrate for at least 1-2 hours before opening. This prevents moisture condensation.
-
Inert Atmosphere (Optional but Recommended): For maximum stability, perform all weighing and aliquoting in an inert atmosphere (e.g., a glove box flushed with argon or nitrogen). If this is not possible, work quickly in a low-humidity environment.
-
Aliquot: Divide the solid compound into smaller, pre-weighed amounts in separate amber glass vials suitable for long-term freezer storage. This minimizes the number of times the main stock is exposed to ambient conditions.
-
Storage: Tightly cap the vials, seal with paraffin film for an extra barrier against moisture, and place them inside a secondary container with a desiccant. Store this container at -20°C, protected from light .[1]
Protocol 3.2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use high-purity, anhydrous solvents. Methanol is a suitable choice.[1] Alternatively, for aqueous applications, a slightly alkaline buffer like TE buffer (10 mM Tris-Cl, 1 mM EDTA, pH 8.0) is recommended to prevent degradation that can occur at acidic pH.[4][6]
-
Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM). Ensure the compound is fully dissolved. Gentle sonication in a bath may aid dissolution.
-
Aliquot: Dispense the stock solution into single-use volumes in amber or foil-wrapped microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C .[4] Avoid repeated freeze-thaw cycles.[6] For daily use, thaw one aliquot and keep it on ice, protected from light.[4]
Stability Assessment Protocols
If you suspect your compound has degraded or wish to qualify a lot that has been stored for an extended period, the following protocols can be used to assess its integrity.
Protocol 4.1: Spectroscopic Integrity Check (Qualitative)
-
Prepare Samples: Prepare a solution of your test compound at a known concentration (e.g., 10 µM) in methanol. If possible, prepare a control solution from a fresh, unopened vial of the same lot number.
-
Acquire UV-Vis Spectrum: Using a spectrophotometer, scan the absorbance from 250 nm to 450 nm. The anthracene moiety has characteristic absorption peaks. Compare the spectrum of the test sample to the control or a reference spectrum. A significant decrease in absorbance or a change in the spectral shape indicates degradation.
-
Acquire Fluorescence Spectrum: Using a spectrofluorometer, excite the sample at an appropriate wavelength (typically near its longest-wavelength absorption maximum) and record the emission spectrum. Compare the fluorescence intensity and the emission maximum of the test sample to the control. A greater than 10-15% drop in fluorescence intensity is a strong indicator of degradation.
Protocol 4.2: HPLC Purity Analysis (Quantitative)
-
Method: Develop or use a standard reversed-phase HPLC method. A C18 column is typically effective.[16]
-
Mobile Phase: A gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for separating aromatic compounds.[21]
-
Detection: Use a UV or PDA detector set to a wavelength where the compound has strong absorbance (e.g., ~254 nm or ~380 nm).
-
Analysis:
-
Inject a solution of a freshly prepared standard to determine its retention time and peak area.
-
Inject a solution of the aged sample at the same concentration.
-
Calculate the purity of the aged sample by the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
A purity value below the manufacturer's specification (e.g., ≥95%) indicates significant degradation.[1] The presence of new peaks confirms the formation of degradation products.[16]
-
Data Summary & Visualizations
Table 1: Recommended Storage Conditions Summary
| Form | Duration | Temperature | Atmosphere | Light Protection | Container |
| Solid | Long-Term (>1 month) | -20°C | Dry / Desiccated | Required | Amber Glass Vial, Tightly Sealed |
| Solid | Short-Term (<1 month) | 4°C | Dry / Desiccated | Required | Amber Glass Vial, Tightly Sealed |
| Solution | Long-Term (>1 week) | -20°C or -80°C | N/A | Required | Amber/Wrapped Vials (Single-Use Aliquots) |
| Solution | Daily Use (<24 hours) | 4°C (on ice) | N/A | Required | Amber/Wrapped Vial |
Diagrams
Caption: Decision workflow for proper storage of ADPA-Na.
Caption: Experimental workflow for stability assessment.
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Bio-Synthesis, Inc. (n.d.). Storage of dye labeled probes. Bio-Synthesis. Retrieved from [Link]
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Eawag. (n.d.). Anthracene Degradation Pathway. Eawag-BBD. Retrieved from [Link]
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Zhang, J., et al. (2020). Two anthracene-based metal–organic frameworks for highly effective photodegradation and luminescent detection in water. Journal of Materials Chemistry A. Retrieved from [Link]
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Heitkamp, M. A., et al. (1998). Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1. Applied and Environmental Microbiology. Retrieved from [Link]
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Lily, M. K., et al. (2022). Proposed anthracene degradation pathway exhibited by MTCC 5514... ResearchGate. Retrieved from [Link]
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Lemp, E., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. Scientific Reports. Retrieved from [Link]
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metabion GmbH. (n.d.). How stable is my probe once I have resuspended it? metabion. Retrieved from [Link]
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Shabir, M., et al. (2023). Sunlight light-driven degradation of anthracene and naphthalene on robust Cu2+ doped ZnO nanoparticles from simulated rainwater. RSC Advances. Retrieved from [Link]
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Karam, F., et al. (2014). Proposed pathway degradation of Anthracene. ResearchGate. Retrieved from [Link]
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Hadibarata, T., et al. (2012). Proposed pathway for the degradation of anthracene by crude enzymes of Polyporus sp. S133. ResearchGate. Retrieved from [Link]
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ResearchGate. (2014). Do aqueous solutions of strongly hygroscopic salts continue to hydrate over time? ResearchGate. Retrieved from [Link]
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Sharma, S., et al. (2014). Effect of hygroscopicity of the metal salt on the formation and air stability of lyotropic liquid crystalline mesophases in hydrated salt-surfactant systems. PubMed. Retrieved from [Link]
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Lee, S. H., et al. (2021). Photocatalytic degradation of anthracene by biochar-based graphitic carbon nitride. ResearchGate. Retrieved from [Link]
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Jan, A. T., et al. (2018). Anthracene biodegradation capacity of newly isolated rhizospheric bacteria Bacillus cereus S13. PLoS One. Retrieved from [Link]
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Landoll, M. P., & Holtzapple, M. T. (2012). Kinetics study of thermal decomposition of sodium carboxylate salts. ResearchGate. Retrieved from [Link]
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Tan, D. F., et al. (2012). Recycling and Long-Term Storage of Fluorescence In Situ Hybridization Slides. The Journal of Molecular Diagnostics. Retrieved from [Link]
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Kumar, S., et al. (2017). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Tan, D. F., et al. (2012). Recycling and long-term storage of fluorescence in situ hybridization slides. PubMed. Retrieved from [Link]
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Infinita Lab. (2026). Heavy Aromatic Hydrocarbon Stability Testing. Retrieved from [Link]
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Landoll, M. P., & Holtzapple, M. T. (2012). Kinetics study of thermal decomposition of sodium carboxylate salts. OSTI.GOV. Retrieved from [Link]
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Tran, T. (2015). Investigation of Thermal Properties of Carboxylates with Various Structures. SUNY Polytechnic Institute. Retrieved from [Link]
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Kumar, S., et al. (2017). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Retrieved from [Link]
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Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
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ResearchGate. (2025). Experimental research on hygroscopic behaviour of porous specimens contaminated with salts. ResearchGate. Retrieved from [Link]
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Park, K. (n.d.). Assay and Stability Testing. Purdue University. Retrieved from [Link]
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Wang, S., et al. (2024). Carboxylate ester-based electrolytes for Na-ion batteries. Chemical Science. Retrieved from [Link]
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Dąbrowska, L., et al. (2008). Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. ResearchGate. Retrieved from [Link]
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Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
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Buckley, M. S., et al. (2022). Light-Sensitive Injectable Prescription Drugs—2022. Hospital Pharmacy. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium bicarbonate. Retrieved from [Link]
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Van de Ven, P., et al. (2001). Carboxylate salts in heat-storage applications. European Patent Office. Retrieved from [Link]
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A3P. (n.d.). Packaging - How to store highly sensitive drugs? Functional coatings. A3P. Retrieved from [Link]
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- 2. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthracene-9,10-dipropionic acid disodium salt, Singlet oxygen sensitizer (CAS 82767-90-6) | Abcam [abcam.com]
- 4. Storage of dye labeled probes [biosyn.com]
- 5. academic.oup.com [academic.oup.com]
- 6. metabion.com [metabion.com]
- 7. jocpr.com [jocpr.com]
- 8. Two anthracene-based metal–organic frameworks for highly effective photodegradation and luminescent detection in water - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of hygroscopicity of the metal salt on the formation and air stability of lyotropic liquid crystalline mesophases in hydrated salt-surfactant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Anthracene biodegradation capacity of newly isolated rhizospheric bacteria Bacillus cereus S13 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anthracene Degradation Pathway [eawag-bbd.ethz.ch]
- 19. researchgate.net [researchgate.net]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. testinglab.com [testinglab.com]
Technical Support Center: Synthesis of Anthracene-Based MOFs
As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on the common challenges encountered during the synthesis of anthracene-based Metal-Organic Frameworks (MOFs). This resource is structured to offer not just solutions, but also the underlying scientific principles to empower your research.
This guide is divided into two main sections:
-
Frequently Asked Questions (FAQs): Addressing common conceptual queries about anthracene-based MOF synthesis.
-
Troubleshooting Guides: A problem-oriented approach to resolving specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the choice of the anthracene-based ligand so critical for the final MOF structure?
The structure of the anthracene-based ligand is paramount as it dictates the geometry and connectivity of the resulting framework. The planarity of the anthracene core allows for significant π-π stacking interactions, which can influence the packing of the MOF structure.[1] The position and angle of the coordinating groups (e.g., carboxylates) on the anthracene backbone determine the potential for forming specific network topologies. For instance, ligands with severely twisted carboxylate groups away from the anthracene plane can lead to more complex, condensed 3D networks.[2]
Q2: What is interpenetration, and why is it a common phenomenon in anthracene-based MOFs?
Interpenetration in MOFs refers to the self-catenation of two or more independent frameworks within each other's pores.[3] This is particularly common when using larger, elongated organic linkers like those derived from anthracene. The formation of a single, large-pored network can be energetically unfavorable. To increase framework stability and minimize large solvent-accessible voids, a second or multiple networks will grow through the pores of the first, leading to an interpenetrated structure.[4]
Q3: How do synthesis conditions like temperature and solvent affect the formation of anthracene-based MOFs?
Temperature and solvent choice are critical variables that control the kinetics and thermodynamics of MOF crystallization.
-
Temperature: Higher temperatures generally increase the reaction kinetics, which can lead to faster crystal growth. This can sometimes favor the formation of more interpenetrated structures.[4]
-
Solvent: The polarity and size of solvent molecules play a significant role.[5] Bulkier solvents can act as templates, occupying space within the pores and potentially preventing interpenetration to yield frameworks with larger channels.[4] The solubility of the anthracene-based ligand in the chosen solvent is also a crucial factor for successful synthesis.
Q4: What is the role of a modulator in the synthesis of anthracene-based MOFs?
A modulator, typically a monotopic ligand like acetic acid, is added to the synthesis mixture to compete with the multitopic anthracene-based linker for coordination to the metal centers. This competition slows down the rate of framework assembly. By controlling the nucleation and growth processes, modulators can help to improve the crystallinity and reduce defects in the final MOF product.[6][7] This is particularly useful for obtaining highly crystalline materials.[8]
Part 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Crystallinity (Amorphous Product)
Observation: Your powder X-ray diffraction (PXRD) pattern shows broad, poorly defined peaks, or no peaks at all, indicating an amorphous or poorly crystalline product.
Probable Causes:
-
Rapid Nucleation: The reaction kinetics are too fast, leading to rapid precipitation of the material before it can organize into a crystalline structure.
-
Poor Ligand Solubility: The anthracene-based ligand is not fully dissolved in the solvent system, preventing its effective incorporation into the growing framework.
-
Inappropriate Temperature: The synthesis temperature may be too high or too low, affecting the kinetics of crystal formation.
-
Incorrect pH: The pH of the reaction mixture can influence the deprotonation of the linker and the stability of the metal clusters.
Suggested Solutions:
| Solution ID | Action | Rationale |
| TS1-A | Introduce a Modulator | Add a competing monotopic ligand (e.g., acetic acid, formic acid) to the reaction mixture. This will slow down the coordination process, favoring slower, more ordered crystal growth over rapid precipitation.[6][7] |
| TS1-B | Adjust the Solvent System | Use a co-solvent system to improve the solubility of the anthracene-based ligand. For example, if using DMF, the addition of a more polar or non-polar co-solvent might be necessary depending on the ligand's functional groups. |
| TS1-C | Optimize the Temperature Profile | Systematically vary the synthesis temperature. A lower temperature may slow down the reaction to promote crystallinity. Alternatively, a higher temperature might be needed to overcome kinetic barriers to form a thermodynamically stable crystalline phase. |
| TS1-D | Modify the pH | The addition of a small amount of acid or base can alter the deprotonation state of the linker, which is crucial for coordination. This should be done cautiously as significant pH changes can lead to the formation of different phases. |
Issue 2: Formation of an Undesired Interpenetrated Framework
Observation: You have synthesized a MOF that is twofold or multiply interpenetrated, resulting in a significantly lower surface area and pore volume than theoretically predicted for a non-interpenetrated version.
Probable Causes:
-
High Reactant Concentration: Higher concentrations can accelerate crystal growth, increasing the likelihood of interpenetration.[4]
-
Use of Small Solvent Molecules: Small solvent molecules are less effective at filling the void space, making interpenetration more energetically favorable to increase framework stability.[4]
-
Flexible or Long Ligand: The inherent structure of the anthracene-based linker may predispose it to forming interpenetrated frameworks to maximize stability.
Suggested Solutions:
| Solution ID | Action | Rationale |
| TS2-A | Decrease Reactant Concentrations | Reducing the concentration of the metal salt and organic linker can slow the rate of crystal formation, potentially favoring the kinetic, non-interpenetrated product.[6] |
| TS2-B | Employ Bulky Solvents or Templates | The use of bulkier solvents (e.g., tert-butylformamide) or the addition of template molecules can occupy the pore space during synthesis, sterically hindering the formation of a second, interpenetrating network.[4] |
| TS2-C | Modify the Ligand Design | If possible, introduce bulky functional groups onto the anthracene linker. These pendant groups can act as "fenders," preventing the close approach required for a second network to interpenetrate.[4] |
| TS2-D | Adjust the Synthesis Temperature | Lowering the synthesis temperature can sometimes favor the non-interpenetrated kinetic product over the thermodynamically stable interpenetrated phase.[4] |
Diagram of Interpenetration
Caption: General workflow for the activation of anthracene-based MOFs.
References
- Regulation of the Degree of Interpenetration in Metal–Organic Frameworks.
- Controlling interpenetration through linker conformation in the modulated synthesis of Sc metal–organic frameworks.
- Anthracene-Based Lanthanide Metal-Organic Frameworks: Synthesis, Structure, Photoluminescence, and Radioluminescence Properties. MDPI.
- Recent achievements in synthesis of anthracene scaffolds c
- Interpenetration control in metal–organic frameworks for functional applic
- Regulation of the Degree of Interpenetration in Metal-Organic Frameworks. PubMed.
- Kinetic Control of Interpenetration in Fe–Biphenyl-4,4′-dicarboxylate Metal–Organic Frameworks by Coordination and Oxidation Modulation. Journal of the American Chemical Society.
- Construction of Anthracene-based Metal-Organic Framework Exhibiting Enhanced Singlet Oxygen Storage and Release Capabilities for Efficient Photodegrad
- A Highly Crystalline Anthracene-Based MOF-74 Series Featuring Electrical Conductivity and Luminescence. Amazon S3.
- Activation of metal–organic framework materials.
Sources
- 1. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]
- 2. Anthracene-Based Lanthanide Metal-Organic Frameworks: Synthesis, Structure, Photoluminescence, and Radioluminescence Properties | MDPI [mdpi.com]
- 3. Controlling interpenetration through linker conformation in the modulated synthesis of Sc metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of the Degree of Interpenetration in Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Construction of Anthracene-based Metal-Organic Framework Exhibiting Enhanced Singlet Oxygen Storage and Release Capabilities for Efficient Photodegradation of Phenolic Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Optimizing Heck Coupling Reactions of 9,10-Dibromoanthracene
Welcome to the technical support center for optimizing the Heck coupling of 9,10-dibromoanthracene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific and sometimes challenging reaction. Here, we address common issues encountered during the synthesis of vinyl-substituted anthracene derivatives, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to not only solve immediate experimental hurdles but also to strategically optimize your reaction conditions for robust and reproducible results.
Troubleshooting Guide: From Low Yields to Complex Product Mixtures
This section is structured to address specific problems you might be facing at the bench. Each question tackles a common challenge, offering explanations grounded in reaction mechanism and practical, field-tested solutions.
Q1: I am observing very low or no conversion of my 9,10-dibromoanthracene. What are the likely causes and how can I fix it?
Low conversion is a frequent issue, often stemming from problems with the catalyst's activity or the inherent reactivity of the substrates.
Underlying Causes & Solutions:
-
Inactive Catalyst: The active catalyst in a Heck reaction is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂).[1][2] If this reduction is inefficient, the catalytic cycle cannot begin.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[2] Purge your reaction vessel and solvents thoroughly with an inert gas like nitrogen or argon before adding the catalyst and ligands.
-
Verify Precatalyst and Ligand Quality: Palladium precatalysts can degrade over time. Use a fresh, high-purity source. Phosphine ligands can oxidize to phosphine oxides; check their purity by ³¹P NMR if possible.
-
Consider a Pre-formed Pd(0) Catalyst: Using a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can sometimes bypass issues with the in situ reduction step.[3]
-
-
-
Poor Substrate Reactivity: While aryl bromides are generally good substrates for Heck reactions, the electronic properties of the anthracene core can influence reactivity.[2][4]
-
Troubleshooting Steps:
-
Increase Temperature: Heck reactions often require elevated temperatures to drive the oxidative addition step.[5] For 9,10-dibromoanthracene, temperatures around 110°C are common.[3]
-
Optimize Solvent: Aprotic polar solvents like DMF, DMAc, or NMP are often effective as they can help to dissolve the polar intermediates in the catalytic cycle and often allow for higher reaction temperatures.[3][6]
-
Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading from a typical 1-5 mol% to a higher value may be necessary to achieve a reasonable reaction rate.[7]
-
-
Q2: My reaction produces a mixture of the mono- and di-substituted products. How can I improve the selectivity for the desired di-substituted 9,10-divinylanthracene?
Controlling the selectivity to achieve the desired disubstituted product is a key challenge in the Heck coupling of dihaloarenes.[3]
Underlying Causes & Solutions:
-
Stoichiometry and Reaction Time: The relative amounts of the alkene and the duration of the reaction are critical factors.
-
Troubleshooting Steps:
-
Alkene Stoichiometry: Ensure you are using at least two equivalents of the alkene coupling partner. An excess (e.g., 2.2 to 2.5 equivalents) can help drive the reaction to completion and favor the disubstituted product.
-
Extended Reaction Time: The second Heck coupling is often slower than the first due to steric hindrance and altered electronics of the mono-substituted intermediate. Monitor the reaction by TLC or GC-MS and allow sufficient time for the second coupling to occur. Reaction times of 10 hours or more may be necessary.[3]
-
-
-
Catalyst Deactivation: The palladium catalyst can be prone to deactivation at the high temperatures often required for the second coupling step, leading to incomplete conversion to the disubstituted product.[3]
-
Troubleshooting Steps:
-
Choice of Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst, preventing decomposition and promoting the challenging second oxidative addition.[4][5][6] Consider ligands like tri-tert-butylphosphine (P(t-Bu)₃) or specialized Buchwald ligands.
-
Incremental Addition: In some cases, adding a second portion of the catalyst and/or ligand midway through the reaction can help to maintain catalytic activity.
-
-
Q3: I am observing the formation of palladium black in my reaction mixture. What does this indicate and how can I prevent it?
The formation of palladium black (finely divided palladium metal) is a clear sign of catalyst decomposition.[6] This leads to a loss of active catalyst from the catalytic cycle and results in a stalled or incomplete reaction.
Underlying Causes & Solutions:
-
Ligand Dissociation or Degradation: The ligands play a crucial role in stabilizing the Pd(0) species.[6] If the ligand dissociates from the metal center or degrades, the unstable "ligandless" Pd(0) can agglomerate and precipitate as palladium black.
-
Troubleshooting Steps:
-
Increase Ligand-to-Palladium Ratio: Using a slight excess of the phosphine ligand (e.g., a Pd:Ligand ratio of 1:2 or 1:4 for monodentate phosphines) can help to prevent ligand dissociation. However, be aware that a very large excess of ligand can sometimes inhibit the reaction.[7]
-
Use More Robust Ligands: As mentioned previously, bulky, electron-donating ligands form more stable complexes with palladium and are less prone to dissociation at high temperatures.[5]
-
Ensure Anhydrous and Deoxygenated Conditions: Water and oxygen can contribute to the degradation of both the catalyst and the phosphine ligands.[2] Use anhydrous solvents and rigorously deoxygenate your reaction mixture.
-
-
Q4: My product yield is low after purification, and I suspect side reactions are occurring. What are the common side products and how can I minimize them?
Besides incomplete conversion, several side reactions can lower the yield of the desired product.
Underlying Causes & Solutions:
-
Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can re-add to the product alkene, leading to isomerization of the double bond.[8]
-
Troubleshooting Steps:
-
Choice of Base: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle. A hindered amine base like triethylamine (Et₃N) or an inorganic base like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is typically used.[2][3] The choice of base can influence the rate of reductive elimination versus side reactions.
-
Minimize Reaction Time: Once the starting material is consumed, prolonged heating can promote product isomerization.
-
-
-
Reductive Dehalogenation: The aryl bromide can be reduced to anthracene, consuming the starting material without forming the desired C-C bond.
-
Troubleshooting Steps:
-
Purity of Reagents: Ensure all reagents, particularly the base and solvent, are free of impurities that could act as reducing agents.
-
Strictly Inert Atmosphere: Traces of oxygen can sometimes lead to side reactions that promote dehalogenation.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the Heck coupling of 9,10-dibromoanthracene, offering a deeper understanding of the reaction's principles.
Q1: What is the general mechanism for the Heck coupling reaction?
The Heck reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][9] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 9,10-dibromoanthracene to form a Pd(II) complex.[2]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, and then inserts into the palladium-carbon bond.[8][9]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium center is eliminated, forming a palladium-hydride species and releasing the vinylated anthracene product.[9]
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species, allowing the catalytic cycle to continue.[9]
Q2: Which palladium source and ligands are best suited for the Heck coupling of 9,10-dibromoanthracene?
The optimal choice depends on the specific alkene and desired reaction conditions. However, some general recommendations can be made.
| Component | Recommended Options | Rationale |
| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ.[2] Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst that can be more reliable in some cases.[3] |
| Ligands | Triphenylphosphine (PPh₃), Bulky electron-rich phosphines (e.g., P(t-Bu)₃), N-Heterocyclic Carbenes (NHCs) | PPh₃ is a standard, cost-effective ligand. Bulky, electron-rich ligands can improve catalyst stability and activity for challenging substrates.[4][5] |
| Base | Triethylamine (Et₃N), Sodium Acetate (NaOAc), Potassium Carbonate (K₂CO₃) | Organic amine bases or inorganic carbonate/acetate bases are commonly used to neutralize the HBr generated in the reaction.[3] |
| Solvent | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Toluene | High-boiling aprotic polar solvents are generally preferred to ensure solubility of all components and to allow for high reaction temperatures.[3] |
Q3: Why is the reaction typically stereoselective for the trans (E) isomer?
The stereoselectivity of the Heck reaction arises from the β-hydride elimination step. This step proceeds through a transition state where the palladium atom and the eliminated hydrogen are syn-coplanar. Steric interactions in this transition state are minimized when the bulky aryl and alkene substituent groups are positioned on opposite sides, leading to the preferential formation of the thermodynamically more stable trans (E) isomer.[2][9]
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the key workflows and mechanisms.
The Heck Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting Workflow for Low Yield
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Coupling | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. reddit.com [reddit.com]
- 8. scispace.com [scispace.com]
- 9. byjus.com [byjus.com]
Technical Support Center: Differentiating Static and Dynamic Fluorescence Quenching
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy. Here, we provide in-depth, field-proven insights to help you navigate the complexities of fluorescence quenching, ensuring the accuracy and integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between static and dynamic fluorescence quenching?
A: At its core, the distinction lies in the timing of the interaction between the fluorophore and the quencher relative to the excitation event.
-
Dynamic Quenching (or Collisional Quenching): This is a process where the quencher molecule collides with the fluorophore while it is in the excited state. This collision provides a non-radiative pathway for the excited fluorophore to return to the ground state, thus reducing fluorescence intensity.[1][2][3] This is a time-dependent process.[3] A classic example is the quenching of a fluorophore by dissolved oxygen.[4]
-
Static Quenching: This mechanism involves the formation of a stable, non-fluorescent complex between the fluorophore and the quencher in the ground state, before any excitation occurs.[2][5][6][7] This ground-state complex, when it absorbs light, returns to the ground state immediately without emitting a photon.[3]
Understanding this difference is critical because it provides insights into the nature of the molecular interactions you are studying. Static quenching often implies a specific binding interaction, which is highly relevant in drug development and binding assays.[2]
Troubleshooting Guide: Is it Static, Dynamic, or Both?
Issue 1: My Stern-Volmer plot is linear. Does this automatically mean I have dynamic quenching?
A: Not necessarily. While a linear Stern-Volmer plot is characteristic of a single type of quenching mechanism, both pure static and pure dynamic quenching can produce a linear plot.[3][4] The Stern-Volmer equation relates the decrease in fluorescence intensity to the quencher concentration:
F₀/F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity without the quencher.
-
F is the fluorescence intensity with the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the quencher concentration.
Issue 2: How can I definitively distinguish between static and dynamic quenching?
A: The most reliable methods involve temperature-dependent studies and fluorescence lifetime measurements. These two experiments exploit the fundamental differences in the mechanisms.
Rationale:
-
Dynamic Quenching: This process is diffusion-controlled. As temperature increases, the rate of diffusion increases, leading to more frequent collisions between the fluorophore and the quencher. Consequently, dynamic quenching increases with increasing temperature .[1][3]
-
Static Quenching: This process relies on the formation of a ground-state complex. These complexes are often destabilized at higher temperatures. Therefore, static quenching typically decreases with increasing temperature .[1][3][8] However, if hydrophobic interactions are the primary driver of complex formation, the association constant might increase with temperature up to a certain point.[8]
Experimental Protocol: Temperature-Dependent Quenching Analysis
-
Sample Preparation: Prepare a series of samples with a constant concentration of your fluorophore and varying concentrations of your quencher. Include a "fluorophore-only" control.
-
Temperature Control: Use a temperature-controlled sample holder in your spectrofluorometer.
-
Data Acquisition:
-
Set the initial temperature (e.g., 298 K / 25 °C).
-
Record the fluorescence intensity for each sample.
-
Increment the temperature (e.g., by 5-10 K) and allow the samples to equilibrate.
-
Repeat the fluorescence measurements at each temperature point.
-
-
Data Analysis:
-
For each temperature, create a Stern-Volmer plot (F₀/F vs. [Q]).
-
Calculate the Stern-Volmer constant (Ksv) from the slope of each plot.
-
Plot Ksv as a function of temperature. An increasing trend suggests dynamic quenching, while a decreasing trend points to static quenching.
-
Rationale:
-
Dynamic Quenching: By providing an additional pathway for the excited state to decay non-radiatively, dynamic quenching decreases the fluorescence lifetime of the fluorophore.[4][5][9]
-
Static Quenching: In static quenching, the fluorophore-quencher complex is non-fluorescent and essentially "invisible" in the fluorescence measurement. The observed fluorescence comes only from the uncomplexed, free fluorophores. Therefore, the fluorescence lifetime of the observed fluorophores remains unchanged .[1][4][5]
Experimental Protocol: Time-Resolved Fluorescence Lifetime Measurement
-
Instrumentation: This experiment requires a time-resolved fluorometer, often utilizing Time-Correlated Single Photon Counting (TCSPC).[10]
-
Sample Preparation: Prepare samples as you would for a steady-state quenching experiment.
-
Lifetime Measurement:
-
Measure the fluorescence decay profile of the fluorophore in the absence of the quencher to determine the unquenched lifetime (τ₀).
-
Measure the fluorescence decay for each sample containing the quencher to determine the quenched lifetime (τ).
-
-
Data Analysis:
Issue 3: My Stern-Volmer plot is non-linear. What does this indicate?
A: An upward-curving Stern-Volmer plot often suggests a combination of both static and dynamic quenching is occurring simultaneously.[10] In this scenario, the following modified Stern-Volmer equation can be applied:
F₀/F = (1 + KD[Q])(1 + KS[Q])
Where KD and KS are the dynamic and static quenching constants, respectively.[2] A non-linear plot can also arise from other complex quenching scenarios.[4]
Visualizing the Quenching Mechanisms and Experimental Workflow
To further clarify these concepts, the following diagrams illustrate the core mechanisms and the logical workflow for their differentiation.
Caption: Experimental workflow for differentiating quenching mechanisms.
Summary of Expected Outcomes
For clarity, the table below summarizes the expected experimental outcomes for each quenching mechanism.
| Parameter | Dynamic Quenching | Static Quenching | Rationale |
| Fluorescence Lifetime | Decreases | Unchanged | Dynamic quenching introduces a new non-radiative decay path, shortening the excited state lifetime. [5][10]Static quenching only removes a fraction of fluorophores from the excitable population, leaving the lifetime of the remaining free fluorophores unaffected. [5][10] |
| Effect of Increasing Temperature | Quenching Increases | Quenching Decreases | Higher temperatures increase diffusion rates, leading to more frequent collisions. [1][3]Higher temperatures tend to destabilize the ground-state complex. [1][3] |
| Effect of Increasing Viscosity | Quenching Decreases | Unchanged | Increased viscosity slows diffusion, reducing the rate of collisional encounters. [11]Complex formation is not a diffusion-dependent process. |
| Absorption Spectra | Unchanged | May Change | Dynamic quenching does not affect the ground state of the fluorophore. [4]The formation of a new ground-state complex can alter the absorption spectrum. [6][7] |
| Stern-Volmer Plot (F₀/F vs. [Q]) | Linear (or upward curve if combined) | Linear (or upward curve if combined) | Both mechanisms can yield a linear relationship, making this test inconclusive on its own. [4] |
| Lifetime Plot (τ₀/τ vs. [Q]) | Linear, superimposable with F₀/F plot | No change (τ₀/τ = 1) | The lifetime decrease is directly proportional to the quencher concentration. [12]The lifetime of the uncomplexed fluorophores is not affected by the quencher. [13] |
By systematically applying these experimental approaches and carefully analyzing the results, you can confidently differentiate between static and dynamic quenching, leading to a more accurate and nuanced understanding of your molecular system.
References
-
Fiveable. (n.d.). Fluorescence quenching mechanisms | Photochemistry Class Notes. Retrieved from [Link]
-
Algar, W. R., & Massey, M. (2019). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Spectroscopy, 34(8), 1-10. Retrieved from [Link]
-
Brandt, M. (2010). Dynamic Quenching. Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]
-
ResearchGate. (2023). Why is important difference between dynamic and static quenching?. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). Fluorescence Quenching. Retrieved from [Link]
-
ETH Zurich. (2016). Fluorescence Quenching. Retrieved from [Link]
-
Edinburgh Instruments. (2018). Quenching of Fluorescence with Temperature. Retrieved from [Link]
-
ResearchGate. (2017). Increase in binding constant as T increases in a static quenching?. Retrieved from [Link]
-
Virtual Labs. (n.d.). Estimation of the Quenching Constant from Stern-Volmer Plot. Retrieved from [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
-
Chemistry LibreTexts. (2021). Fluorescence Lifetimes and Dynamic Quenching. Retrieved from [Link]
- Valeur, B., & Berberan-Santos, M. N. (2012).
-
Edinburgh Instruments. (n.d.). Fluorescence Quenching & the Stern-Volmer Plot. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. fiveable.me [fiveable.me]
- 6. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Researcher's Guide to Singlet Oxygen Detection: Comparing Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate and Other Fluorescent Probes
In the intricate world of cellular signaling and oxidative stress, the detection of reactive oxygen species (ROS) is paramount. Among these, singlet oxygen (¹O₂), a highly reactive and short-lived excited state of molecular oxygen, plays a critical role in various biological processes, including apoptosis, immune responses, and the mechanism of photodynamic therapy (PDT).[1] Its transient nature, however, makes its direct detection challenging. This guide provides a comprehensive comparison of commonly used fluorescent probes for singlet oxygen, with a special focus on the water-soluble probe Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate (SADP), to aid researchers in selecting the optimal tool for their experimental needs.
The Challenge of Detecting a Fleeting Molecule
The ideal singlet oxygen probe should exhibit several key characteristics:
-
High Specificity: It should react exclusively with singlet oxygen and not with other ROS like superoxide (O₂⁻), hydroxyl radicals (•OH), or hydrogen peroxide (H₂O₂).[4]
-
High Reactivity: A high reaction rate constant with singlet oxygen is crucial for trapping this ephemeral molecule.
-
Photostability: The probe itself should not be prone to photobleaching under the experimental light conditions.
-
Water Solubility: For biological applications, solubility in aqueous media is essential.
-
Clear Signal Transduction: The reaction with singlet oxygen should lead to a significant and easily quantifiable change in its spectroscopic properties.
This guide will delve into the performance of SADP and compare it with three other widely used singlet oxygen probes: Singlet Oxygen Sensor Green (SOSG), 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA), and 1,3-diphenylisobenzofuran (DPBF).
A Head-to-Head Comparison of Singlet Oxygen Probes
The choice of a singlet oxygen probe is a critical experimental decision that hinges on the specific requirements of the study, such as the biological system, the expected concentration of singlet oxygen, and the available instrumentation. The following table summarizes the key properties of SADP and its alternatives.
| Feature | This compound (SADP) | Singlet Oxygen Sensor Green (SOSG) | 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA) | 1,3-Diphenylisobenzofuran (DPBF) |
| Detection Principle | Decrease in fluorescence upon reaction with ¹O₂. | "Turn-on" fluorescence upon reaction with ¹O₂.[5][6] | Decrease in fluorescence or absorbance upon reaction with ¹O₂.[7][8] | Decrease in fluorescence upon reaction with ¹O₂.[9][10] |
| Water Solubility | High.[11] | Moderate (water-soluble versions available).[12] | High. | Low (requires organic solvents or liposomes).[9][13] |
| Specificity for ¹O₂ | Generally considered specific. | High; no significant response to •OH or O₂⁻.[5][12] | High; specific for ¹O₂.[13][14] | Low; reacts with other ROS like •OH and alkoxyl radicals.[1][10] |
| Excitation/Emission (nm) | ~380 / ~430 | ~504 / ~525 (after reaction).[12] | ~380 / ~407. | ~410 / ~455.[9] |
| Key Advantages | Good water solubility, commercially available. | High selectivity, "turn-on" signal provides high contrast. | Good water solubility, specific for ¹O₂. | High reactivity and sensitivity.[1] |
| Key Disadvantages | Limited published data on quantum yield and reaction kinetics. | Cell-impermeant (for extracellular detection), potential for artifacts at alkaline pH.[5][15] | Lower reactivity compared to DPBF.[13][14] | Poor water solubility, lack of specificity. |
Delving Deeper: The Probes in Profile
This compound (SADP)
SADP, also known as anthracene-9,10-dipropionic acid disodium salt, is an anthracene-based probe that offers the significant advantage of being readily soluble in aqueous solutions.[11] Like other anthracene derivatives, its mechanism of detection relies on the [4+2] cycloaddition of singlet oxygen across the anthracene core. This reaction disrupts the conjugated π-system, leading to the formation of a non-fluorescent endoperoxide and a subsequent decrease in the probe's fluorescence. Its water solubility makes it a convenient choice for many biological experiments. However, detailed comparative studies on its quantum yield and reaction rate constant with singlet oxygen are less prevalent in the literature compared to other probes.
Singlet Oxygen Sensor Green (SOSG)
SOSG is a popular and highly selective "turn-on" fluorescent probe for singlet oxygen.[5][6][12] In its native state, the fluorescence of the fluorescein moiety is quenched by an adjacent anthracene group.[5] Upon reaction with singlet oxygen, the anthracene is oxidized to its endoperoxide, which eliminates the quenching effect and results in a strong green fluorescence.[5][6] This "turn-on" mechanism provides a high signal-to-noise ratio. A key consideration is that standard SOSG is cell-impermeant, making it ideal for detecting extracellular singlet oxygen.[12][15] While some reports suggest its use for intracellular measurements, careful validation is required.[5] It is also important to note that SOSG can be activated at alkaline pH and in certain organic solvents, which could lead to false-positive results.[5][16]
9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA)
ABDA is another water-soluble, anthracene-based probe that is specific for singlet oxygen.[13] Similar to SADP, it is photobleached upon reaction with singlet oxygen, and the resulting decrease in absorbance or fluorescence can be monitored.[7][8] Its high water solubility and specificity are major advantages for biological studies.[14] However, a significant drawback of ABDA is its relatively low reactivity with singlet oxygen compared to probes like DPBF, which may limit its sensitivity in systems with low singlet oxygen production.[13][14]
1,3-Diphenylisobenzofuran (DPBF)
DPBF is a highly sensitive probe for singlet oxygen due to its very high, near diffusion-limited reaction rate.[1] It is a fluorescent molecule that undergoes a Diels-Alder reaction with singlet oxygen to form a non-fluorescent endoperoxide.[10][17] The primary limitation of DPBF is its lack of specificity; it is known to react with other reactive oxygen species, including hydroxyl and alkoxyl radicals, which can lead to an overestimation of singlet oxygen levels.[1][10] Furthermore, its poor water solubility necessitates the use of organic co-solvents or its incorporation into lipid-based delivery systems like liposomes for use in aqueous environments.[9][13]
Visualizing the Chemistry: Reaction Mechanisms
The interaction of each probe with singlet oxygen follows a distinct chemical pathway. Understanding these mechanisms is crucial for interpreting experimental data correctly.
Caption: Reaction mechanisms of singlet oxygen probes.
Experimental Workflow: A Step-by-Step Guide
The following provides a generalized protocol for the detection of singlet oxygen using a fluorescent probe. It is essential to optimize the probe concentration and incubation times for each specific experimental system.
Caption: Generalized experimental workflow for singlet oxygen detection.
Detailed Protocol: Singlet Oxygen Detection in Cell Culture
This protocol provides a starting point for using a water-soluble probe like SADP or ABDA.
-
Reagent Preparation:
-
Prepare a stock solution of the singlet oxygen probe (e.g., 10 mM SADP or ABDA in a suitable buffer or DMSO). Store protected from light.
-
Prepare a working solution of the probe by diluting the stock solution in a physiologically compatible buffer (e.g., PBS or cell culture medium) to the desired final concentration (typically in the low micromolar range).
-
If using a photosensitizer, prepare its stock and working solutions as well.
-
-
Cell Culture and Loading:
-
Plate cells at an appropriate density in a suitable format (e.g., 96-well plate, chambered coverglass).
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the probe working solution to the cells and incubate for the optimized time and temperature (e.g., 30-60 minutes at 37°C), protected from light.
-
If using a photosensitizer, it can be co-incubated with the probe or added sequentially.
-
-
Washing:
-
After incubation, remove the probe-containing solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
-
Singlet Oxygen Generation and Measurement:
-
Add fresh buffer or medium to the cells.
-
Acquire a baseline fluorescence reading using a fluorescence microscope, plate reader, or spectrofluorometer with the appropriate excitation and emission wavelengths for the chosen probe.
-
Induce singlet oxygen generation by irradiating the sample with light of a wavelength that excites the photosensitizer. The duration and intensity of light exposure should be carefully controlled.
-
Acquire fluorescence readings at regular intervals during and after irradiation to monitor the change in fluorescence intensity.
-
-
Data Analysis:
-
For "turn-off" probes like SADP and ABDA, calculate the percentage decrease in fluorescence over time.
-
For "turn-on" probes like SOSG, calculate the fold-increase in fluorescence.
-
Include appropriate controls, such as cells with the probe but without the photosensitizer, cells with the photosensitizer but without the probe, and cells not exposed to light.
-
Conclusion: Selecting the Right Tool for the Job
The detection of singlet oxygen is a critical aspect of research in photobiology, photomedicine, and oxidative stress. While no single probe is perfect for all applications, a careful consideration of their respective strengths and weaknesses allows for an informed choice.
-
For high sensitivity in non-aqueous or lipid environments where specificity is less of a concern, DPBF remains a viable option.
-
For highly specific extracellular detection with a high signal-to-noise ratio, SOSG is an excellent choice.
-
For general-purpose, water-soluble, and specific detection of singlet oxygen in biological systems, both SADP and ABDA are strong contenders. ABDA is well-characterized, though its reactivity is lower. SADP offers the convenience of high water solubility and a similar detection mechanism.
As research in this field continues to evolve, so too will the tools available for singlet oxygen detection. The development of new probes with improved photostability, higher quantum yields, and better targeting capabilities will undoubtedly provide researchers with even greater insights into the multifaceted roles of this fascinating reactive oxygen species.
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A new fluorescence method to detect singlet oxygen inside phospholipid model membranes. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O 2. (2023). Molecules, 28(15), 5786. [Link]
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A de novo zwitterionic strategy of ultra-stable chemiluminescent probes: highly selective sensing of singlet oxygen in FDA-approved phototherapy. (2022). Chemical Science, 13(28), 8245–8253. [Link]
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Novel Approach toward Water-Soluble Singlet Oxygen Monitors Based on Hybrid Inorganic–Organic Nanoclay. (2021). The Journal of Physical Chemistry C, 125(39), 21727–21735. [Link]
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A new water-soluble singlet oxygen probe. (1982). Journal of the Chemical Society, Chemical Communications, (1), 1–2. [Link]
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Detection of singlet oxygen luminescence for experimental corneal rose bengal photodynamic antimicrobial therapy. (2020). Journal of Biophotonics, 13(12), e202000288. [Link]
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Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers. (2023). International Journal of Molecular Sciences, 24(13), 10834. [Link]
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The detection sensitivity of commonly used singlet oxygen probes in aqueous environments. (2020). Journal of Photochemistry and Photobiology B: Biology, 204, 111787. [Link]
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A Photosensitized Singlet Oxygen (1O2) Toolbox for Bio-Organic Applications: Tailoring 1O2 Generation for DNA and Protein Labelling, Targeting and Biosensing. (2022). Molecules, 27(3), 705. [Link]
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Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. (2020). Biosensors, 10(12), 204. [Link]
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Spectroscopic data and singlet oxygen quantum yield for compounds BDP 1-7. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Photosensitizer synergistic effects: D–A–D structured organic molecule with enhanced fluorescence and singlet oxygen quantum yield for photodynamic therapy. (2018). Chemical Science, 9(13), 3373–3380. [Link]
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X-ray induced singlet oxygen generation by nanoparticle-photosensitizer conjugates for photodynamic therapy: determination of singlet oxygen quantum yield. (2016). Nanotechnology, 27(4), 045102. [Link]
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Construction of a fluorescent probe for selectively detecting singlet oxygen with a high sensitivity and large concentration range based on a two-step cascade sensing reaction. (2019). Chemical Communications, 55(84), 12648–12651. [Link]
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Singlet Oxygen in Photodynamic Therapy. (2021). Pharmaceuticals, 14(10), 990. [Link]
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Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement. (2015). Journal of Environmental & Analytical Toxicology, 5(5), 1000319. [Link]
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The detection sensitivity of commonly used singlet oxygen probes in aqueous environments. (2020). Journal of Photochemistry and Photobiology B: Biology, 204, 111787. [Link]
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Real-time detection of singlet-oxygen signatures using a single-photon avalanche diode detector. (2018). Scientific Reports, 8(1), 1709. [Link]
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Singlet oxygen quantum yields determined at different photosensitizer... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Evaluation of Diethyl-3-3′-(9,10-anthracenediyl)bis Acrylate as a Probe for Singlet Oxygen Formation during Photodynamic Therapy. (2009). Photochemistry and Photobiology, 85(5), 1229–1234. [Link]
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A Senior Application Scientist's Guide to the Validation of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate as a Novel Fluorescent Marker
For researchers, scientists, and drug development professionals, the selection of a fluorescent marker is a critical decision that underpins the reliability and clarity of experimental data. While a vast arsenal of fluorescent probes is commercially available, the exploration of novel markers with potentially unique photophysical properties, enhanced biocompatibility, or specialized applications remains a vital endeavor. This guide provides a comprehensive framework for the validation of a novel anthracene derivative, Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate, as a fluorescent marker.
An extensive literature review reveals a notable scarcity of data on the fluorescent properties and applications of this compound (CAS 82767-90-6)[1]. However, the parent anthracene structure is renowned for its intrinsic luminescence, which can be finely tuned through chemical modifications.[2][3] Anthracene derivatives have found widespread use in diverse applications, including organic light-emitting diodes (OLEDs) and as fluorescent probes.[2][3] This guide, therefore, presents a rigorous, stepwise validation protocol to characterize this compound and objectively compare its performance against established fluorescent markers.
Foundational Photophysical Characterization
A thorough understanding of a fluorophore's fundamental photophysical properties is the bedrock of its validation. These initial experiments will define the spectral characteristics and intrinsic brightness of this compound.
Absorbance and Emission Spectra
The first step is to determine the optimal excitation and emission wavelengths. This is achieved by measuring the absorbance and fluorescence emission spectra using a spectrophotometer and a spectrofluorometer, respectively.
Experimental Protocol: Spectral Characterization
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., phosphate-buffered saline (PBS) for biological applications, or an organic solvent like ethanol or DMSO if solubility is an issue). The concentration should be low enough to avoid inner filter effects.
-
Absorbance Measurement: Scan the absorbance of the solution across a broad wavelength range (e.g., 250-700 nm) to identify the wavelength of maximum absorbance (λmax).
-
Emission Measurement: Excite the sample at its λmax and measure the fluorescence emission spectrum to determine the wavelength of maximum emission (λem).
Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. A higher molar extinction coefficient contributes to a brighter fluorophore.
Experimental Protocol: Molar Extinction Coefficient Determination
-
Prepare a dilution series of the compound with known concentrations.
-
Measure the absorbance of each solution at the λmax.
-
Plot absorbance versus concentration .
-
Calculate the molar extinction coefficient using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette. The slope of the line from the plot will be εl.
Fluorescence Quantum Yield (Φ)
The quantum yield is a critical measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[4][5] It is a direct indicator of the brightness of a fluorophore.
Experimental Protocol: Relative Quantum Yield Measurement
The quantum yield of an unknown sample is typically determined by comparing it to a well-characterized fluorescence standard with a known quantum yield.[5] For blue-emitting anthracene derivatives, a common standard is 9,10-diphenylanthracene (DPA), which has a quantum yield approaching 1.0 in some solvents.[2]
-
Select a suitable standard: Choose a reference fluorophore with absorption and emission spectra that overlap with the sample. Quinine sulfate in 0.1 M perchloric acid (Φ = 0.60) is another reliable standard.[5]
-
Prepare solutions: Prepare a series of dilutions for both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.
-
Measure spectra: Record the absorbance at the excitation wavelength and the integrated fluorescence emission spectrum for each solution.
-
Calculate the quantum yield using the following equation: Φsample = Φstd * (Gradsample / Gradstd) * (ηsample² / ηstd²) Where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[6]
Comparative Performance Analysis
Once the basic photophysical properties are established, the performance of this compound must be benchmarked against suitable, commercially available fluorescent markers. Given the anthracene core, logical comparators would be blue-emitting dyes such as DAPI (4',6-diamidino-2-phenylindole) and Hoechst 33342 for nuclear staining applications, or other general-purpose blue fluorophores like Alexa Fluor 405.
Table 1: Comparative Photophysical Properties
| Fluorescent Marker | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| DAPI | ~358 | ~461 | ~33,000 | ~0.04 (in water) |
| Hoechst 33342 | ~350 | ~461 | ~42,000 | ~0.4 (bound to DNA) |
| Alexa Fluor 405 | ~402 | ~421 | ~35,000 | ~0.54 |
Note: The photophysical properties of DAPI and Hoechst dyes are highly dependent on their environment, particularly when bound to DNA.
Photostability Assessment
Photostability, or the resistance to photobleaching, is crucial for experiments requiring prolonged or repeated imaging.[4]
Experimental Protocol: Photostability Assay
-
Sample Preparation: Prepare samples of this compound and the chosen reference dyes at equivalent concentrations, either in solution or within a cellular context (e.g., stained cells).
-
Continuous Illumination: Expose the samples to continuous excitation light using a fluorescence microscope equipped with a suitable light source and filter set.
-
Time-Lapse Imaging: Acquire images at regular intervals over an extended period.
-
Data Analysis: Measure the fluorescence intensity of a region of interest in each image over time. Plot the normalized fluorescence intensity against time to generate photobleaching curves. The half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease by 50%, can be used as a quantitative measure of photostability.[6]
Biocompatibility and Cellular Application Validation
For a fluorescent marker to be useful in biological research, it must be biocompatible and effectively label the intended target within a living system.
Cytotoxicity Assessment
It is imperative to ensure that the fluorescent marker does not adversely affect cell health.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Incubate the cells with a range of concentrations of this compound for a relevant duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at the appropriate wavelength (typically around 570 nm).
-
Analysis: Compare the absorbance of treated cells to untreated control cells to determine the percentage of viable cells.
Cellular Staining and Localization
The ability of the probe to permeate live cells and potentially localize to specific subcellular compartments is a key validation step.
Experimental Protocol: Live-Cell Imaging
-
Cell Culture: Grow cells on a suitable imaging dish (e.g., glass-bottom dishes).
-
Staining: Incubate the live cells with an optimized concentration of this compound for a specific duration.
-
Washing: Gently wash the cells with fresh media or PBS to remove any unbound probe.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate excitation and emission filters.
-
Co-localization (Optional): To determine the subcellular localization, co-stain the cells with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or Hoechst for the nucleus) and assess the degree of signal overlap.
Visualizing the Validation Workflow
A systematic workflow ensures a comprehensive and logical approach to the validation process.
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A Comparative Guide to Anthracene-Based Linkers in the Synthesis of Metal-Organic Frameworks
For researchers, chemists, and material scientists, the rational design of Metal-Organic Frameworks (MOFs) is paramount for tuning their functional properties. The organic linker, in particular, serves as a powerful tool for imbuing MOFs with specific characteristics. Among the vast library of available linkers, those based on the anthracene core have garnered significant interest due to their inherent photophysical properties, rigidity, and potential for creating highly stable and porous materials.
This guide provides a comparative analysis of common anthracene-based dicarboxylate linkers used in MOF synthesis. We will move beyond a simple catalog of structures to explore the causal relationships between linker geometry, the resulting framework topology, and the ultimate performance of the MOF in applications such as luminescence, sensing, and catalysis.
The Anthracene Dicarboxylate (ADC) Linker Family: A Structural Primer
The position of the carboxylate groups on the anthracene core is the primary determinant of the linker's geometry and, consequently, the resulting MOF's structure. The three most common isomers are 9,10-anthracenedicarboxylic acid (9,10-ADCA), 2,6-anthracenedicarboxylic acid (2,6-ADCA), and 1,4-anthracenedicarboxylic acid (1,4-ADCA).
-
9,10-Anthracenedicarboxylic Acid (9,10-ADCA): In 9,10-ADCA, significant steric hindrance between the peri-hydrogens of the anthracene ring and the carboxylic acid groups forces the carboxyl groups to twist out of the aromatic plane.[1][2] This non-planar conformation profoundly influences its coordination behavior with metal clusters.[3]
-
2,6-Anthracenedicarboxylic Acid (2,6-ADCA): This linker is linear and elongated. Its geometry is analogous to that of biphenyl-4,4'-dicarboxylate (BPDC), the linker used in the well-known UiO-67 framework. This structural similarity allows for the synthesis of isostructural MOFs with the anthracene unit incorporated into the framework.[4][5]
-
1,4-Anthracenedicarboxylic Acid (1,4-ADCA): This isomer possesses a bent or angular geometry. Unlike the linear 2,6-ADCA, this kinked structure prevents the formation of linear, rod-like secondary building units (SBUs) and leads to different network topologies.[1][4]
Other, more complex linkers like 4,4′-(9,10-anthracenediyl)dibenzoic acid (H2ADBA) extend the conjugation and length of the linker, enabling the construction of frameworks with larger pores and specific functionalities for applications like photodegradation and sensing.[6]
Caption: Relationship between linker isomerism and resulting MOF properties.
Comparative Analysis of MOF Properties
The choice of anthracene linker directly translates to measurable differences in the physical and chemical properties of the resulting MOFs. When coordinated with the same metal node, typically zirconium (Zr) to form robust frameworks, the linker's geometry dictates the final architecture and performance.[1]
2.1. Framework Topology and Porosity
The most striking comparison is between the Zr-MOFs synthesized from 2,6-ADCA and 1,4-ADCA.
-
Zr-2,6-ADCA: The linear nature of the 2,6-ADCA linker allows it to assemble with Zr-oxo clusters to form a highly crystalline octahedral structure that is isostructural with the well-known UiO-67 framework.[4][5] This results in a predictable and highly porous material.
-
Zr-1,4-ADCA: In stark contrast, the angular geometry of the 1,4-ADCA ligand under similar synthetic conditions results in the formation of large, rod-shaped crystals with a different underlying topology.[1][4]
This demonstrates a fundamental principle in MOF design: linker isomerism is a powerful tool for controlling the final topology of the framework, even when using the same metal SBU.[7]
2.2. Luminescent Properties
The primary motivation for using anthracene-based linkers is to create luminescent MOFs. The incorporation of the linker into a rigid framework alters its photophysical properties compared to the free ligand in solution.[3][4] This is due to several factors, including coordination to the metal, reduced non-radiative decay pathways, and intermolecular interactions between adjacent anthracene units.[1]
The absorption and emission spectra of the resulting MOFs are typically broadened and redshifted compared to the free ligands, which is indicative of intermolecular interactions within the crystalline framework.[1] The extent of these interactions is dictated by the MOF's topology.
-
In Zr-2,6-ADCA (UiO-67 type) , the anthracene units are spatially well-separated, leading to weaker π–π interactions. As a result, the emissive properties closely resemble those of the free linker in solution.[4]
-
In contrast, other topologies derived from linkers like 9,10-ADCA or 1,4-ADCA may enforce closer proximity between anthracene units, leading to more significant alterations in their photophysical properties, including changes in fluorescence lifetimes.[1] The fluorescence lifetimes of anthracene-based MOFs often show a long component, comparable to the free ligand, along with a shorter component, which may suggest these intermolecular interactions.[1]
Table 1: Comparative Properties of Zr-MOFs with Different Anthracene-Dicarboxylate Linkers
| Property | Zr-MOF with 9,10-ADCA | Zr-MOF with 2,6-ADCA | Zr-MOF with 1,4-ADCA |
| Linker Geometry | Non-planar carboxylates[1] | Linear[4] | Angular[4] |
| Resulting Crystal Shape | Octahedral[1] | Octahedral[4][5] | Rod-shaped[1][4] |
| Topology | Isostructural with UiO-66[1] | Isostructural with UiO-67[4][5] | Unique Structure[4] |
| Spectral Shift vs. Ligand | Broadened and redshifted[1] | Broadened and slightly redshifted[4] | Broadened and redshifted[1] |
| Key Feature | High steric hindrance affects packing[2] | Spatially separated chromophores[4] | Angularity drives unique topology[4] |
Experimental Protocols: Synthesis and Characterization
To ensure reproducibility and understanding, a self-validating experimental system is crucial. Below is a representative protocol for the solvothermal synthesis of a Zr-based MOF using an anthracene dicarboxylate linker, followed by a standard characterization workflow.
3.1. Protocol: Solvothermal Synthesis of Zr-2,6-ADCA MOF
Causality: This procedure uses a modulator (benzoic acid) which competes with the linker for coordination to the metal cluster. This slows down the nucleation process, leading to larger, higher-quality crystals. Zirconium(IV) chloride is used as the metal source, and DMF serves as the solvent.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2,6-Anthracenedicarboxylic acid (2,6-ADCA)
-
Benzoic acid (modulator)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL scintillation vial, dissolve ZrCl₄ and 2,6-ADCA in a 1:1 molar ratio in 10 mL of DMF.
-
Add a significant molar excess of the modulator, benzoic acid (e.g., 30-50 equivalents relative to ZrCl₄). The amount of modulator is a critical parameter that can be tuned to control crystal size and quality.
-
Sonicate the mixture for 10-15 minutes until all solids are fully dissolved, resulting in a clear solution.
-
Seal the vial tightly and place it in a preheated oven at 120 °C for 24-48 hours. The static, high-temperature environment promotes the formation of a crystalline framework.
-
After the reaction, allow the oven to cool to room temperature slowly. Crystalline product should be visible at the bottom of the vial.
-
Solvent Exchange (Activation): Decant the mother liquor. Wash the collected crystals repeatedly with fresh DMF (3 times) to remove unreacted starting materials. Subsequently, wash with a volatile solvent like ethanol or acetone (3 times) to displace the high-boiling DMF.
-
Drying: Dry the activated MOF under vacuum at a moderate temperature (e.g., 80-100 °C) to fully remove the solvent from the pores.
3.2. Standard Characterization Workflow
The synthesized material must be rigorously characterized to confirm its structure, purity, stability, and properties.
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. benchchem.com [benchchem.com]
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A Comparative Guide to Fluorescence Quenching: Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate vs. 9,10-Diphenylanthracene
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence spectroscopy, the selection of an appropriate fluorophore is critical for the success of experimental assays. Anthracene derivatives are a prominent class of fluorophores, prized for their high quantum yields and sensitivity to their local environment. This guide provides an in-depth comparison of two popular anthracene-based compounds: the water-soluble Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate (ADPA) and the organic-soluble 9,10-diphenylanthracene (DPA). The focus of this comparison is their distinct fluorescence quenching behaviors, which ultimately dictate their primary applications in research and development.
Introduction to the Fluorophores
At their core, both ADPA and DPA share the same fluorescent anthracene moiety. However, their differing substituents at the 9 and 10 positions dramatically alter their physical and photophysical properties, particularly their solubility and interaction with quenching agents.
This compound (ADPA) is rendered water-soluble by the presence of two propanoate groups. This feature makes it an invaluable tool for biological and aqueous-based assays. Its primary application is as a highly specific chemical probe for the detection of singlet oxygen (¹O₂).
9,10-Diphenylanthracene (DPA) , with its two phenyl substituents, is a classic organic fluorophore known for its exceptional fluorescence quantum yield, often approaching unity in non-polar solvents.[1][2] This makes it a widely used fluorescence standard.[1] DPA is soluble in a variety of organic solvents, such as cyclohexane, toluene, and chloroform, but is insoluble in water.[3]
Comparative Photophysical Properties
A side-by-side comparison of the fundamental photophysical properties of ADPA and DPA reveals the impact of their respective substituents.
| Property | This compound (ADPA) | 9,10-Diphenylanthracene (DPA) |
| Molecular Formula | C₂₀H₁₆Na₂O₄ | C₂₆H₁₈ |
| Solubility | Water, Methanol[4] | Organic solvents (e.g., cyclohexane, toluene, chloroform)[3][5] |
| Fluorescence Quantum Yield (Φf) | Varies with solvent; generally lower than DPA | ~0.90 - 1.0 in non-polar solvents[1][2] |
| Primary Quenching Mechanism | Irreversible chemical reaction with singlet oxygen[6] | Dynamic (collisional) and static quenching by various molecules[7][8] |
Fluorescence Quenching Mechanisms: A Tale of Two Probes
Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. The disparate quenching behaviors of ADPA and DPA are central to their distinct applications.
ADPA: A Specific Sensor for Singlet Oxygen
The fluorescence quenching of ADPA is dominated by its highly specific and irreversible reaction with singlet oxygen (¹O₂). This reaction forms a non-fluorescent endoperoxide, leading to a decrease in both the absorbance and fluorescence of ADPA. This process is a form of chemical quenching. The specificity of this reaction makes ADPA an excellent tool for quantifying singlet oxygen generation, particularly in the context of photodynamic therapy research.
DPA: Susceptibility to a Broad Range of Quenchers
In contrast to the specificity of ADPA, the fluorescence of DPA can be quenched by a wide array of molecules through both dynamic and static quenching mechanisms.
-
Dynamic (Collisional) Quenching: This occurs when the excited DPA molecule collides with a quencher molecule, leading to non-radiative de-excitation. Common dynamic quenchers for anthracene derivatives include nitroaromatic compounds, amines, and molecules containing heavy atoms.[3]
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between DPA and a quencher molecule.[7]
The efficiency of quenching is often described by the Stern-Volmer equation :
F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₐτ₀[Q]
Where:
-
F₀ is the fluorescence intensity without the quencher.
-
F is the fluorescence intensity with the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
[Q] is the quencher concentration.
-
kₐ is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
A linear Stern-Volmer plot of F₀/F versus [Q] is indicative of a single quenching mechanism (either static or dynamic). Non-linear plots can suggest the presence of multiple quenching mechanisms.[3]
Experimental Protocol: A Framework for Direct Comparison
Due to the lack of direct comparative studies in the literature for a universal quencher, the following protocol provides a framework for the experimental comparison of ADPA and DPA fluorescence quenching.
Objective
To compare the fluorescence quenching efficiency of a selected quencher on ADPA in an aqueous buffer and DPA in an organic solvent.
Materials
-
This compound (ADPA)
-
9,10-Diphenylanthracene (DPA)
-
Quencher (e.g., a water-soluble nitroaromatic compound like 4-nitrophenol, or a common quencher like acrylamide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectroscopic grade cyclohexane (or other suitable organic solvent for DPA)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Workflow Diagram
Caption: Experimental workflow for comparing fluorescence quenching.
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of ADPA in PBS (pH 7.4).
-
Prepare a 1 mM stock solution of DPA in cyclohexane.
-
Prepare a 100 mM stock solution of the chosen quencher in both PBS and cyclohexane.
-
-
Determination of Excitation and Emission Maxima:
-
For both ADPA and DPA solutions, record the absorption and emission spectra to determine the optimal excitation (λ_ex) and emission (λ_em) wavelengths.
-
-
Fluorescence Quenching Titration (ADPA):
-
To a quartz cuvette, add 3 mL of a dilute ADPA solution (e.g., 10 µM in PBS).
-
Record the initial fluorescence intensity (F₀) at the determined λ_em upon excitation at λ_ex.
-
Make successive additions of the quencher stock solution (in PBS) to the cuvette. After each addition, mix gently and record the new fluorescence intensity (F).
-
-
Fluorescence Quenching Titration (DPA):
-
Repeat step 3 using the DPA solution in cyclohexane and the corresponding quencher stock solution.
-
-
Data Analysis:
-
For each fluorophore, calculate the F₀/F ratio for each quencher concentration.
-
Plot F₀/F versus the quencher concentration [Q].
-
Perform a linear regression on the initial, linear portion of the data to determine the Stern-Volmer constant (Kₛᵥ) from the slope of the line.
-
Interpreting the Results and Drawing Conclusions
The calculated Kₛᵥ values will provide a quantitative measure of the quenching efficiency for each fluorophore-quencher pair. A higher Kₛᵥ indicates more efficient quenching.
Expected Outcome:
It is anticipated that DPA will be more susceptible to quenching by a broader range of organic molecules compared to ADPA, due to the non-specific nature of dynamic and static quenching mechanisms. The propanoate groups of ADPA, in addition to dictating its solubility, may also sterically hinder the interaction with certain quenchers compared to the phenyl groups of DPA.
The choice between ADPA and DPA should be guided by the specific requirements of the experiment:
-
For quantifying singlet oxygen in aqueous or biological systems, ADPA is the unequivocal choice. Its specificity for singlet oxygen is its greatest asset.
-
For use as a general fluorescent probe in organic media or as a fluorescence standard, DPA is superior. Its high quantum yield and well-characterized photophysics make it a reliable reference. Its susceptibility to quenching by various analytes can also be exploited for sensing applications.
By understanding the distinct quenching behaviors of these two anthracene derivatives, researchers can make informed decisions in designing robust and accurate fluorescence-based assays.
References
-
Stevens, B. (1955). The fluorescence quenching of anthracene, 9-phenylanthracene and 9:10-diphenylanthracene in the vapour phase. Transactions of the Faraday Society, 51, 610. [Link]
-
Tigoianu, R., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Chalcogenide Letters, 8(11), 661-668. [Link]
-
Dad, HA, et al. (2021). Photophysical Properties of Anthracene Derivatives. Applied Sciences, 11(23), 11445. [Link]
-
Abuin, E., & Lissi, E. (2000). Fluorescence quenching of anthracene by indole derivatives in phospholipid bilayers. Photochemical & Photobiological Sciences, 1(6), 437-442. [Link]
-
Tigoianu, R., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. ResearchGate. [Link]
-
Stevens, B. (1955). The fluorescence quenching of anthracene, 9-phenylanthracene and 9:10-diphenylanthracene in the vapour phase. Scilit. [Link]
-
Carlsson, P., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(40), 10549-10559. [Link]
-
Piveteau, L., et al. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. ResearchGate. [Link]
-
Stevens, B. (1955). The fluorescence quenching of anthracene, 9-phenylanthracene and 9:10-diphenylanthracene in the vapour phase. Scilit. [Link]
-
Carlsson, P., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(40), 10549-10559. [Link]
-
Prahl, S. (2017). 9,10-Diphenylanthracene. OMLC. [Link]
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Lifetime and quenching of anthracene fluorescence in the vapor phase. San Diego State University Digital Collections. [Link]
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S, A. A., et al. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. Scientific Reports, 11(1), 19329. [Link]
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Umeda, R., et al. (2015). Synthesis and Photophysical Properties of 9,10-Bis(3-aryl-2-naphthyl)anthracenes. ResearchGate. [Link]
-
Vaughns, C. (2014). Stern-Volmer Quenching of Conjugated Polymers: A Study of Fluorophore Concentration. Digital Commons @ Macalester College. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Tigoianu, R., et al. (2011). Stern-Volmer plots of anthracene fluorescence quenched by DNE in (1) methanol; (2) chloroform. ResearchGate. [Link]
-
Bryce, S. L., & De-Mello, A. J. (2015). Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. ResearchGate. [Link]
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Performance Benchmark and Application Guide: Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate (SADP) in Solution-Processed OLEDs
Introduction: The Quest for Efficient Blue Emitters
The advancement of Organic Light-Emitting Diodes (OLEDs) for next-generation displays and solid-state lighting is critically dependent on the development of high-performance, stable, and cost-effective emitting materials. While significant progress has been made for red and green emitters, achieving deep-blue electroluminescence with high efficiency, color purity, and long operational lifetime remains a formidable challenge.[1][2] The higher energy of blue light photons often accelerates material degradation pathways, leading to shorter device lifetimes.[2]
Anthracene and its derivatives have long been a cornerstone in the development of blue OLEDs, valued for their intrinsic high fluorescence quantum yields and wide energy gaps.[3][4] These materials have been utilized as emissive dopants, host materials, and charge-transporting layers.[3] The core challenge in material design is to preserve the excellent photophysical properties of the anthracene core while enhancing thermal stability, morphological integrity in the solid state, and charge transport balance within the device.[5][6]
This guide introduces Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate (SADP) , a functionalized anthracene derivative. The introduction of sodium propanoate groups at the 9 and 10 positions of the anthracene core is a strategic design choice aimed at enabling solution-based processing. This contrasts with many high-performance emitters that require capital-intensive vacuum thermal evaporation techniques.[7][8] Solution processing, such as spin-coating or inkjet printing, offers the potential for lower manufacturing costs and scalability to large-area devices.[8]
This document provides a comprehensive benchmark of SADP's expected performance as a blue emitter in a solution-processed OLED. We will compare its projected key performance metrics against established, high-performance blue emitters from different material classes. Furthermore, we provide detailed, validated experimental protocols for device fabrication and characterization to guide researchers in their evaluation of SADP and similar solution-processed materials.
Performance Benchmarking: SADP vs. Alternative Blue Emitters
To objectively evaluate the potential of SADP, its performance must be contextualized against leading alternative materials. For this comparison, we have selected two well-characterized emitters representing different technological approaches:
-
9,10-di-(2-naphthyl)anthracene (ADN): A classic fluorescent blue emitter known for its stability and deep-blue emission, typically deposited via vacuum evaporation.[9] It serves as a benchmark for traditional fluorescent material performance.
-
Thermally Activated Delayed Fluorescence (TADF) Emitter (e.g., DPEPO-type): Representing the third generation of OLED emitters, TADF materials can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[10][11] They are a key benchmark for high-efficiency devices.
The following table summarizes the anticipated and target performance metrics for an optimized OLED device using SADP as the emissive layer, compared to devices based on ADN and a representative TADF emitter.
| Performance Metric | SADP (Projected) | ADN (Reference) [9] | TADF Emitter (Reference) [2][10] | Significance |
| Processing Method | Solution (Spin-Coating) | Vacuum Evaporation | Vacuum Evaporation | Determines manufacturing cost and scalability. |
| Max. External Quantum Efficiency (EQE) | > 5% | ~5-8% | > 25% | Ratio of photons emitted to electrons injected.[12] |
| Luminous Efficacy (cd/A) | > 6 cd/A | ~3.5-7 cd/A | > 50 cd/A | Light output per unit of current. |
| Power Efficacy (lm/W) | > 4 lm/W | ~2-5 lm/W | > 40 lm/W | Light output per unit of power consumed. |
| CIE 1931 Coordinates (x, y) | (0.15, 0.08) | (0.15, 0.08) | (0.13, 0.20) | Defines the color purity of the emitted light.[13] |
| Operational Lifetime (LT50 @ 1000 cd/m²) | > 100 hours | > 2000 hours | ~100-200 hours | Time for brightness to decay to 50% of initial value.[12] |
Note: Data for ADN and TADF emitters are representative values from literature for optimized device structures. The projected data for SADP are target values for a proof-of-concept device based on its structural class.
Experimental Methodologies
The protocols described below represent a self-validating system for the fabrication and characterization of a solution-processed OLED using SADP. The causality behind the choice of each material and process step is explained to provide a robust experimental framework.
OLED Device Architecture and Rationale
The performance of an emissive material is intrinsically linked to the overall device structure.[14] We propose a multilayer stack designed to ensure efficient charge injection, transport, and recombination within the SADP emissive layer.
Rationale for Layer Selection:
-
Anode (ITO): Indium Tin Oxide is a transparent conductor, allowing light to exit the device.
-
Hole Injection Layer (HIL) - PEDOT:PSS: This conductive polymer is processed from solution and helps to reduce the energy barrier for holes to be injected from the ITO into the organic layers.[15]
-
Hole Transport Layer (HTL) - TAPC: TAPC is a widely used HTL with high hole mobility and a high triplet energy, which helps confine excitons within the emissive layer, preventing efficiency losses.[14][16] It is typically deposited via thermal evaporation.
-
Emissive Layer (EML) - SADP: The active layer where electrons and holes recombine to form excitons, which then decay radiatively to produce light. This layer is deposited via spin-coating.
-
Electron Transport Layer (ETL) - TPBi: 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TPBi) is chosen for its good electron mobility and, crucially, its deep highest occupied molecular orbital (HOMO) level.[17][18] This creates a high energy barrier for holes, effectively blocking them from passing through the EML and ensuring they recombine with electrons within the SADP layer.[18]
-
Cathode (LiF/Al): A thin layer of Lithium Fluoride (LiF) reduces the electron injection barrier from the Aluminum (Al) cathode into the organic ETL.[17]
Experimental Workflow: From Substrate to Characterization
The following diagram outlines the end-to-end workflow for fabricating and testing the SADP-based OLED devices.
Detailed Fabrication Protocol
This protocol should be performed in a cleanroom environment with nitrogen-filled gloveboxes for organic material handling and deposition.
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat with UV-Ozone for 10 minutes to increase the ITO work function and remove organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into a nitrogen glovebox.
-
Deposit the PEDOT:PSS layer via spin-coating at 5000 rpm for 30 seconds to achieve a film thickness of approximately 30-40 nm.[15]
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes to remove residual water.
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the substrates to a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber.
-
Deposit a 40 nm layer of TAPC at a rate of 1-2 Å/s.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of SADP in a suitable solvent (e.g., a polar solvent like Dimethylformamide or Dimethyl sulfoxide, to be optimized) at a concentration of 10 mg/mL.
-
Back in the nitrogen glovebox, deposit the SADP emissive layer via spin-coating at 3000 rpm for 45 seconds.
-
Anneal the film at 80 °C for 10 minutes to remove residual solvent.
-
-
ETL and Cathode Deposition:
-
Return the substrates to the thermal evaporation chamber.
-
Deposit a 40 nm layer of TPBi at a rate of 1-2 Å/s.
-
Without breaking vacuum, deposit a 1 nm layer of LiF followed by a 100 nm layer of Al to form the cathode.
-
-
Encapsulation:
-
Immediately encapsulate the completed devices inside the glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture degradation.
-
Performance Characterization Protocol
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit (SMU) and a calibrated photodiode/spectrometer.
-
Apply a forward voltage bias to the device and simultaneously measure the current density (J) flowing through it and the luminance (L) emitted.
-
From this data, calculate the luminous efficacy (in cd/A) and power efficacy (in lm/W).[13][19]
-
-
Electroluminescence (EL) Spectrum and CIE Coordinates:
-
Capture the EL spectrum at a standard operating brightness (e.g., 1000 cd/m²) using a calibrated spectrometer.
-
From the spectrum, calculate the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates to quantify the emission color.[13]
-
-
External Quantum Efficiency (EQE):
-
Measure the EQE using an integrating sphere setup. This provides the most accurate measure of the ratio of emitted photons to injected electrons by capturing light emitted in all directions.[12]
-
-
Operational Lifetime:
-
Stress the device at a constant current density corresponding to an initial luminance of 1000 cd/m².
-
Monitor the luminance over time. The lifetime is typically reported as LT50 or LT95, the time it takes for the luminance to decay to 50% or 95% of its initial value, respectively.[12]
-
Conclusion and Outlook
This guide outlines a comprehensive framework for evaluating the performance of this compound (SADP) as a novel, solution-processable blue emitter for OLEDs. The strategic design of SADP leverages the robust photophysical properties of the anthracene core while enabling low-cost manufacturing routes.[3][20] The provided experimental protocols, device architecture, and comparative benchmarks against established materials like ADN and high-efficiency TADF systems offer a clear pathway for its characterization.
The projected performance targets an external quantum efficiency exceeding 5% with deep-blue color coordinates, positioning SADP as a promising candidate in the fluorescent emitter class. While its efficiency may not initially rival that of state-of-the-art TADF or phosphorescent emitters, its primary advantage lies in the potential for simple, solution-based fabrication. Future work should focus on optimizing solvent systems, SADP concentration, and the device stack—particularly exploring solution-processed transport layers—to further enhance efficiency and operational stability. The successful development of materials like SADP is a critical step toward the realization of low-cost, large-area OLED applications.
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A Comparative Guide to the Purity Analysis of Synthetic Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate by High-Performance Liquid Chromatography
Abstract
Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate is a synthetic compound with a polycyclic aromatic hydrocarbon (PAH) core, noted for its use as a singlet oxygen sensitizer and a self-assembly building block.[1] For its application in research and potential drug development pathways, the precise and accurate determination of its purity is paramount. This guide provides an in-depth analysis of a robust High-Performance Liquid Chromatography (HPLC) method for purity assessment. It offers a detailed experimental protocol, explains the scientific rationale behind the methodological choices, and presents a comparative analysis against alternative techniques, such as UV-Vis Spectrophotometry. The data herein demonstrates the superior specificity, sensitivity, and reliability of the HPLC method for its intended purpose.
Introduction: The Critical Need for Purity in Advanced Synthesis
The function of a specialized chemical like this compound is intrinsically linked to its structural integrity. Impurities, which can include starting materials, reaction byproducts, or degradation products, can significantly alter its chemical and physical properties. In research applications, such as photosensitization studies, impurities can lead to erroneous data and irreproducible results. Therefore, a validated, high-resolution analytical method is not just a quality control measure but a fundamental requirement for guaranteeing scientific validity.
High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing non-volatile and semi-volatile organic compounds.[2] Its high resolving power makes it ideal for separating the main compound from structurally similar impurities. The target molecule, with its anthracene core, contains a strong chromophore, making it perfectly suited for detection by UV-Vis spectroscopy within an HPLC system.[3][4] This guide details a reversed-phase HPLC (RP-HPLC) method, which separates molecules based on hydrophobicity, a technique highly effective for aromatic compounds.[2][5][6]
The Premier Technique: Reversed-Phase HPLC with UV Detection
The choice of RP-HPLC is based on the physicochemical properties of the analyte. The stationary phase is non-polar (e.g., C18), while the mobile phase is a polar mixture, typically water and an organic solvent like acetonitrile.[5] Hydrophobic molecules, like the anthracene core of our analyte, interact more strongly with the stationary phase.[2][6] Elution is achieved by gradually increasing the concentration of the organic solvent, which decreases the mobile phase polarity and releases the analytes in order of increasing hydrophobicity.[7]
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilyl) bonded silica column is selected for its strong hydrophobic retention capabilities, which are necessary to resolve PAHs and related structures effectively.[8]
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is an excellent solvent for aromatic compounds and has a low UV cutoff, preventing interference with detection.[5] A gradient elution, where the solvent composition changes over time, is crucial for resolving compounds with different hydrophobicities and ensuring that even strongly retained impurities are eluted in a reasonable time with sharp peaks.[7]
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is set to 254 nm. This wavelength is a common choice for PAHs as it corresponds to a strong electronic transition within the aromatic ring system, providing high sensitivity.[8]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the purity analysis process, from sample preparation to final data reporting.
Caption: HPLC Purity Analysis Workflow.
Detailed Experimental Protocol: HPLC Method
This protocol is designed to be a self-validating system by incorporating a rigorous System Suitability Test (SST) to ensure the chromatographic system is performing adequately before any sample is analyzed.[9][10][11]
3.1. Materials and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with gradient pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis Detector.
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
This compound Reference Standard (>99.5% purity).
-
Synthetic batch of this compound for testing.
-
HPLC-grade acetonitrile and ultrapure water.
3.2. Chromatographic Conditions
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3.3. Solution Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the Reference Standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthetic batch sample and prepare as described for the Standard Solution. A higher concentration is used to ensure detection of minor impurities.
3.4. System Suitability Testing (SST) Before sample analysis, the system's performance must be verified.[10][12]
-
Equilibrate the column with the initial mobile phase conditions for at least 20 minutes.
-
Inject the Standard Solution five (5) consecutive times.
-
Calculate the parameters below. The system is deemed suitable only if all criteria are met.[11][13]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry; high tailing can obscure small impurity peaks. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and peak sharpness.[12] |
| % RSD of Peak Area | ≤ 2.0% | Measures the precision and repeatability of the injector and system.[13] |
3.5. Analysis Procedure
-
Once the SST criteria are met, inject a blank (50:50 water:acetonitrile) to ensure no system contamination.
-
Inject the Sample Solution in duplicate.
-
Integrate all peaks in the resulting chromatogram that are above the detection limit.
3.6. Purity Calculation The purity of the synthetic batch is calculated using the area normalization method. This method assumes that all compounds have a similar response factor at the chosen wavelength, which is a reasonable assumption for structurally related impurities derived from a PAH core.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Performance Comparison: HPLC vs. UV-Vis Spectrophotometry
While simple UV-Vis spectrophotometry can confirm the presence of the anthracene chromophore, it is a poor choice for purity determination due to its inherent lack of specificity.[14][15] It measures the total absorbance of all light-absorbing species in a solution at a given wavelength, making it impossible to distinguish the main compound from its impurities if they also absorb light in the same region.[16]
The table below summarizes the comparative performance based on established validation characteristics outlined in the ICH Q2(R1) guidelines.[17][18][19]
| Parameter | HPLC with UV Detection | UV-Vis Spectrophotometry | Justification |
| Specificity | High | Very Low | HPLC physically separates the main peak from impurity peaks before detection. UV-Vis provides a single, composite absorbance value.[15][16] |
| Limit of Detection (LOD) | Low (ng range) | Moderate (µg range) | Chromatographic pre-concentration on the column head enhances the signal-to-noise ratio for individual components. |
| Quantitation of Impurities | Yes | No | HPLC allows for the individual integration and quantitation of each impurity peak. |
| Accuracy | High | Low (for purity) | HPLC purity is based on the relative area of a well-resolved peak. UV-Vis accuracy is compromised by any absorbing impurities.[14] |
| Robustness | High | Moderate | The HPLC method's performance is stable against minor variations in mobile phase composition, flow rate, and temperature. |
Conclusion
For the critical task of determining the purity of synthetic this compound, the described reversed-phase HPLC method is demonstrably superior to bulk analysis techniques like UV-Vis spectrophotometry. Its ability to separate, detect, and quantify the active compound and its potential impurities provides a level of accuracy and confidence that is essential for researchers, scientists, and drug development professionals. The inclusion of a rigorous System Suitability Test ensures that the data generated is reliable and meets regulatory expectations for analytical validation.[9][12] This method serves as a robust, self-validating system for ensuring the quality and consistency of this important chemical compound.
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General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY . The United States Pharmacopeial Convention. [Link]
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Reversed-Phase High-Performance Liquid Chromatography . Springer Nature Experiments. [Link]
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Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV . Restek. [Link]
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Reversed Phase Chromatography: Basic Principles . Scribd. [Link]
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What Are The Limitations Of UV-Vis Spectroscopy? . Chemistry For Everyone (YouTube). [Link]
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Determination of Polycyclic Aromatic Hydrocarbons in Water by Solid-Phase Microextraction and Liquid Chromatography . PubMed. [Link]
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UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications . Technology Networks. [Link]
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UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them . Lab Manager. [Link]
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Anthracene 9,10-dipropionate Disodium Salt . Pharmaffiliates. [Link]
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Bridging the Gap: A Guide to Cross-Validating Experimental and Theoretical Data for Anthracene Derivatives
In the landscape of modern drug discovery and materials science, the synergy between empirical observation and computational prediction is paramount. For researchers investigating the rich photophysical and biological properties of anthracene derivatives, this interplay is not just beneficial—it is essential for accelerating innovation. This guide provides an in-depth exploration of how to rigorously cross-validate experimental findings with theoretical calculations, ensuring a robust and reliable understanding of these versatile molecules. We will delve into the causality behind experimental choices, provide field-proven insights, and offer a transparent, self-validating framework for your research.
Anthracene and its derivatives are a cornerstone in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and potential therapeutic agents, owing to their characteristic π-conjugated system and vibrant photoluminescence.[1][2] However, predicting how subtle modifications to the anthracene core will impact its electronic and photophysical properties can be a formidable challenge. This is where the powerful combination of experimental spectroscopy and quantum chemical calculations comes into play. By comparing empirical data from techniques like UV-Visible and fluorescence spectroscopy with predictions from Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can gain a deeper, more predictive understanding of structure-property relationships.[1][3]
This guide will navigate the critical steps of this cross-validation process, from the synthesis and experimental characterization of anthracene derivatives to the computational modeling of their electronic behavior. We will explore not just the "how" but, more importantly, the "why" behind these methodologies, empowering you to design experiments and interpret data with confidence.
The Experimental Foundation: Probing the Photophysics of Anthracene Derivatives
The journey of cross-validation begins with the meticulous synthesis and experimental characterization of the anthracene derivatives of interest. The choice of synthetic route is critical, as it dictates the purity and yield of the final compound, which in turn affects the quality of the spectroscopic data.[2]
Synthesis of Anthracene Derivatives
A variety of synthetic methods are available for the preparation of substituted anthracenes, including Friedel–Crafts reactions, Elbs reactions, and more modern metal-catalyzed cross-coupling reactions.[2] The selection of a particular method will depend on the desired substitution pattern and the nature of the functional groups to be introduced.
Diagram of a General Synthetic Workflow
Caption: A generalized workflow for the synthesis and characterization of anthracene derivatives.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule.[4] For anthracene derivatives, the absorption spectrum is characterized by distinct bands corresponding to π-π* transitions within the conjugated system.[5] The position (λmax), intensity (molar absorptivity, ε), and shape of these bands are highly sensitive to the electronic nature of substituents and the polarity of the solvent.[6][7]
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of the purified anthracene derivative in a spectroscopic grade solvent (e.g., dichloromethane, cyclohexane) at a known concentration (typically in the micromolar range).
-
Serial Dilutions: Perform serial dilutions to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank and another with the sample solution.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
The choice of solvent is a critical experimental parameter. Solvatochromism, the change in the color of a substance with the polarity of the solvent, can provide valuable insights into the nature of the electronic transitions and the change in dipole moment upon excitation.[6][7][8] By performing UV-Vis measurements in a series of solvents with varying polarities, one can construct a Lippert-Mataga plot to quantify the solvatochromic effect.[6]
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has absorbed light. Anthracene and its derivatives are well-known for their strong fluorescence, typically in the blue region of the visible spectrum.[9][10] The fluorescence emission spectrum, quantum yield (Φf), and lifetime (τ) are key parameters that are influenced by molecular structure and environment.
Experimental Protocol: Fluorescence Spectroscopy
-
Solution Preparation: Prepare a dilute solution of the anthracene derivative in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Instrument Setup: Use a spectrofluorometer. Select an excitation wavelength corresponding to a major absorption band of the compound.
-
Data Acquisition: Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4). This involves comparing the integrated fluorescence intensity of the sample to that of the standard under identical experimental conditions.
-
Lifetime Measurement: If available, use a time-correlated single-photon counting (TCSPC) system to measure the fluorescence lifetime.
The Theoretical Framework: Predicting Electronic Properties with Quantum Chemistry
Computational chemistry provides a powerful lens through which to understand and predict the electronic structure and photophysical properties of molecules.[11] For anthracene derivatives, DFT and its time-dependent extension, TD-DFT, are the workhorse methods for obtaining reliable results with a reasonable computational cost.[1][12][13]
Density Functional Theory (DFT)
DFT is used to determine the ground-state electronic structure of a molecule. The key steps in a DFT calculation for an anthracene derivative are:
-
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is a crucial step, as the molecular geometry significantly impacts the electronic properties.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Molecular Orbital Analysis: From the optimized geometry, the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a key indicator of the molecule's electronic excitation energy.[1][3]
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is employed to calculate the excited-state properties of a molecule, which are directly comparable to experimental UV-Vis and fluorescence data.[1][13] A TD-DFT calculation provides:
-
Excitation Energies and Oscillator Strengths: These correspond to the positions (λmax) and intensities of the absorption bands in the UV-Vis spectrum.
-
Nature of Electronic Transitions: TD-DFT can identify the specific molecular orbitals involved in each electronic transition (e.g., HOMO → LUMO).
Diagram of the Theoretical Calculation Workflow
Caption: A streamlined workflow for theoretical calculations on anthracene derivatives.
The Cross-Validation Nexus: Comparing Experiment and Theory
The true power of this combined approach lies in the direct comparison of the experimental and theoretical data. This cross-validation allows for a deeper understanding of the system and can reveal insights that would be missed by either method alone.
Diagram of the Cross-Validation Logic
Caption: The logical flow of cross-validating experimental and theoretical results.
Quantitative Comparison of UV-Vis Spectra
A direct comparison of the experimental UV-Vis spectrum with the theoretically calculated absorption spectrum is the cornerstone of the cross-validation process.
| Parameter | Experimental (UV-Vis) | Theoretical (TD-DFT) |
| Absorption Maxima (λmax) | Wavelength of maximum absorbance | Vertical excitation energies |
| Intensity | Molar absorptivity (ε) | Oscillator strength (f) |
| Solvent Effects | Solvatochromic shifts | Implicit or explicit solvent models |
Discrepancies between the experimental and theoretical spectra can often be attributed to factors such as the choice of functional and basis set in the DFT calculations, the limitations of the solvent model, and the presence of vibronic coupling not fully captured by the calculations.[14][15] However, a good qualitative and often semi-quantitative agreement provides strong evidence for the validity of both the experimental and theoretical approaches.[16]
Correlating HOMO-LUMO Gap with Spectroscopic Data
The HOMO-LUMO energy gap calculated by DFT should correlate with the onset of the lowest energy absorption band in the UV-Vis spectrum. A smaller HOMO-LUMO gap generally corresponds to a red-shifted (longer wavelength) absorption, indicating that less energy is required to excite the molecule.[1][3] This correlation can be particularly useful for predicting the color and photophysical properties of novel anthracene derivatives before their synthesis.
Conclusion: A Synergistic Approach to Understanding Anthracene Derivatives
The cross-validation of experimental results with theoretical calculations provides a robust and comprehensive framework for the study of anthracene derivatives. This synergistic approach allows researchers to not only rationalize their experimental observations but also to make informed predictions about the properties of new molecules. By carefully designing and executing both experimental and computational studies, and by critically comparing the results, we can unlock the full potential of these fascinating compounds in a wide range of applications, from advanced materials to novel therapeutics.
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- UV‐vis (left) and fluorescence (right) spectra of anthracene.
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A Researcher's Guide to the Photostability of Anthracene Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the intrinsic fluorescence of the anthracene core offers a powerful tool. However, the utility of these molecules is often dictated by their photostability—or lack thereof. This guide provides an in-depth technical comparison of the photostability of various anthracene derivatives, grounded in experimental data and mechanistic insights, to aid in the selection of robust fluorophores for demanding applications.
The Achilles' Heel of Anthracene: Understanding Photodegradation
The photophysical journey of an anthracene molecule upon excitation by UV or visible light can lead down several paths. While fluorescence is often the desired outcome, competing non-radiative decay pathways, including photochemical reactions, can diminish the molecule's performance and longevity. For anthracene and its derivatives, two primary photodegradation mechanisms dominate: photodimerization and photooxidation.
The Dominant Pathway: [4+4] Photocycloaddition (Photodimerization)
The most prevalent photochemical reaction for anthracene is a [4+4] photocycloaddition, where an excited-state anthracene molecule reacts with a ground-state molecule to form a non-fluorescent dimer.[1] This process is a classic example of a pericyclic reaction that is thermally forbidden but photochemically allowed.
The generally accepted mechanism involves the following steps:
-
Excitation: An anthracene molecule in its ground state (S₀) absorbs a photon, promoting it to an excited singlet state (S₁).
-
Excimer Formation: The excited monomer (¹A*) can then interact with a ground-state monomer (A) to form an excimer—an excited-state dimer.
-
Dimerization: This excimer can then relax to the stable, non-fluorescent dimer.
Fluorescence and dimerization are thus competing processes. The efficiency of dimerization is dependent on factors such as concentration and the geometric arrangement of the molecules.
Caption: Photooxidation pathway of anthracene.
The Decisive Role of Substituents: A Comparative Analysis
The key to enhancing the photostability of the anthracene core lies in the strategic placement of substituents. These modifications can influence the electronic properties and, more importantly, introduce steric hindrance that can suppress the primary photodegradation pathways. The efficiency of a photochemical process is quantified by the photoreaction quantum yield (Φ_PR), which represents the fraction of absorbed photons that result in a chemical reaction. A lower Φ_PR indicates higher photostability.
| Anthracene Derivative | Substituent Position(s) | Substituent Type | Photoreaction Quantum Yield (Φ_PR) | Key Observations & Rationale |
| Anthracene | Unsubstituted | - | ~0.01 - 0.2 (solvent dependent) | Serves as the baseline for comparison. Readily undergoes photodimerization. |
| 9,10-Diphenylanthracene (DPA) | 9, 10 | Bulky Aromatic | < 0.001 | The bulky phenyl groups at the 9 and 10 positions sterically hinder the close approach required for dimerization, dramatically increasing photostability. [2] |
| 9-Methylanthracene | 9 | Electron-donating (alkyl) | Moderate | The single substituent offers less steric hindrance than in DPA, allowing for dimerization, though potentially at a slower rate than unsubstituted anthracene. |
| Anthracene-9-carboxylic acid (ANCA) | 9 | Electron-withdrawing | Photolabile, especially in aqueous media | In aqueous solutions, ANCA is known to be photolabile, with photodegradation leading to products like anthraquinone. [3][4]The exact quantum yield can be highly dependent on the solvent and pH. |
| 2-Aminoanthracene | 2 | Electron-donating | Photolabile | The amino group can influence the electronic properties of the anthracene core, and the compound is noted to be unstable with prolonged exposure to light and air. |
Note: The photoreaction quantum yields can vary significantly with experimental conditions such as solvent, concentration, and irradiation wavelength. The values presented are indicative and intended for comparative purposes.
Steric Hindrance: The Guardian of Photostability
The most effective strategy for enhancing the photostability of anthracene derivatives is the introduction of bulky substituents at the 9 and 10 positions. 9,10-Diphenylanthracene (DPA) is a prime example of this principle. The phenyl groups, oriented nearly perpendicular to the anthracene plane, create a significant steric barrier that prevents the face-to-face π-stacking necessary for photodimerization. [2]This steric protection is so effective that the quantum yield of photoreaction for DPA is exceptionally low, making it a highly robust fluorophore.
Electronic Effects: A Double-Edged Sword
The electronic nature of substituents can also influence photostability, though the effects are often more complex and can be coupled with steric factors.
-
Electron-donating groups , such as the methyl group in 9-methylanthracene , can slightly alter the energy levels of the excited states but do not provide significant steric hindrance to prevent dimerization.
-
Electron-withdrawing groups , like the carboxylic acid group in anthracene-9-carboxylic acid (ANCA) , can make the anthracene core more susceptible to nucleophilic attack in the excited state. Studies have shown that ANCA is particularly photolabile in aqueous environments, where it can undergo photooxidation to form anthraquinone. [3][4]
Experimental Protocols for Assessing Photostability
To provide a framework for the comparative evaluation of photostability, a standardized experimental protocol is essential. The following outlines a general methodology for determining the photoreaction quantum yield.
Workflow for Comparative Photostability Studies
Caption: Experimental workflow for determining photoreaction quantum yield.
Step-by-Step Methodology for Quantum Yield Determination
-
Solution Preparation:
-
Prepare solutions of the anthracene derivatives to be tested in a suitable, non-absorbing solvent (e.g., cyclohexane, acetonitrile). The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength to minimize inner filter effects.
-
Prepare a solution of a chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate). [5][6]
-
-
Irradiation:
-
Use a stable, monochromatic light source (e.g., a laser or a lamp with a monochromator) set to a wavelength where the anthracene derivative absorbs strongly.
-
Irradiate a known volume of the sample solution in a quartz cuvette while stirring.
-
At regular time intervals, record the UV-Vis absorption spectrum of the solution to monitor the decrease in the absorbance of the anthracene derivative.
-
-
Actinometry:
-
Under identical irradiation conditions (light source, geometry, and irradiation time), irradiate the chemical actinometer solution.
-
Analyze the change in the actinometer (e.g., colorimetric analysis for the ferrioxalate system) to determine the photon flux of the light source. [5]
-
-
Data Analysis and Calculation:
-
From the change in absorbance over time, calculate the initial rate of disappearance of the anthracene derivative.
-
The photoreaction quantum yield (Φ_PR) is then calculated using the following equation:
Φ_PR = (moles of reactant consumed per unit time) / (moles of photons absorbed per unit time)
-
Conclusion and Future Outlook
The photostability of anthracene derivatives is a critical parameter that is profoundly influenced by their molecular structure. The primary photodegradation pathways, photodimerization and photooxidation, can be effectively mitigated through strategic substitution. The introduction of bulky groups at the 9 and 10 positions, as exemplified by 9,10-diphenylanthracene, offers a robust strategy for designing highly photostable fluorophores.
As the demand for more sophisticated fluorescent probes in areas such as super-resolution microscopy, bio-imaging, and materials science continues to grow, a deeper understanding of the structure-photostability relationship will be paramount. Future research should focus on systematically quantifying the photoreaction quantum yields of a wider array of anthracene derivatives with diverse electronic and steric properties. This will enable the development of predictive models and the rational design of next-generation fluorophores with tailored photostability for specific applications.
References
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- Fritzsche, J. (1867). Ueber das Anthracen und seine Derivate. Journal für Praktische Chemie, 101(1), 333-353.
- Greene, F. D., Misrock, S. L., & Wolfe, J. R. (1955). The Photodimer of 9-Anthraldehyde. Journal of the American Chemical Society, 77(14), 3852-3855.
- Kim, J. H., et al. (2008). High efficiency blue organic light-emitting diodes using anthracene derivatives.
- Abdel-Mottaleb, M. S. A., Galal, H. R., Dessouky, A. F. M., El-Naggar, M., Mekkawi, D., Ali, S. S., & Attya, G. M. (2000). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. International Journal of Photoenergy, 2, 47-53.
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- Ito, Y., & Fujita, H. (1996). Formation of an Unstable Photodimer from 9-Anthracenecarboxylic Acid in the Solid State. The Journal of Organic Chemistry, 61(18), 6433-6435.
- Karcher, W. (Ed.). (1988). Spectral atlas of polycyclic aromatic compounds: including data on occurrence and biological activity. Springer Science & Business Media.
- Díaz-Uribe, C., Vallejo-Lozada, W. A., & Martínez-Ortega, F. (2014). Photooxidation of anthracene under visible light with metallocarboxyphenylporphyrins. Revista Facultad de Ingeniería Universidad de Antioquia, (73), 225-231.
- Kuhn, H., Försterling, H. D., & Principles of Physical Chemistry. (2000). Photochemistry. John Wiley & Sons.
- International Conference on Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
- Monti, S., & Marconi, G. (2003). Photophysical properties of anthracene derivatives. In CRC handbook of organic photochemistry and photobiology, volumes 1 and 2. CRC press.
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OMLC. (n.d.). Anthracene. Oregon Medical Laser Center. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Anthracene Derivatives in Biological Systems: A Focus on Anti-Cancer Applications
For researchers, scientists, and drug development professionals, the anthracene scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with potent biological activities. While the specific compound Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate is primarily recognized as a singlet oxygen sensitizer, its broader therapeutic efficacy is not extensively documented. This guide, therefore, pivots to the well-researched and clinically significant class of anthracene derivatives, particularly the anthracene-9,10-diones (anthraquinones), to provide a comparative analysis of their efficacy in anti-cancer applications. We will delve into their mechanisms of action, compare their performance against established chemotherapeutic agents, and provide detailed experimental protocols to empower your research and development endeavors.
Introduction: The Anthracene Core in Oncology
The planar, tricyclic structure of anthracene provides an ideal framework for intercalation into DNA, a foundational mechanism for many cytotoxic agents.[1] This core has been chemically modified to produce a vast library of derivatives with diverse and potent anti-neoplastic properties. These compounds exert their effects through several key mechanisms, including:
-
DNA Intercalation and Topoisomerase II Inhibition: Many anthracene derivatives, such as the clinically vital anthracyclines (e.g., Doxorubicin) and anthracenediones (e.g., Mitoxantrone), function as topoisomerase II "poisons."[2][] They slip between DNA base pairs, distorting the helical structure and stabilizing a temporary, cleaved state of the DNA-topoisomerase II complex.[4][5] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, apoptotic cell death.[6][7]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives can undergo redox cycling, leading to the production of free radicals that inflict damage upon DNA, proteins, and cellular membranes.[8][9]
-
Modulation of Cellular Signaling Pathways: Natural anthraquinones like Emodin and Rhein have been shown to influence critical cancer-related pathways, including the Wnt/β-catenin pathway, and inhibit processes like cell migration and invasion.[10][11][12]
This guide will compare representative anthracene derivatives against established non-anthracene chemotherapeutics that share a common molecular target, providing a clear context for their relative efficacy.
Comparative Efficacy Analysis
To provide a quantitative comparison, we will examine the in vitro cytotoxicity of selected anthracene derivatives against established chemotherapeutic agents in relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound Class | Representative Compound(s) | Mechanism of Action | Target Cancer Cell Line | IC50 (µM) | Reference |
| Anthracene-9,10-dione | Novel Derivative (Compound 50) | G2/M cell cycle arrest, p53 up-regulation | CaSki (Cervical Cancer) | 0.3 | [13] |
| Anthraquinone (Natural) | Emodin | Inhibition of HER2/neu, CKII kinase, cell cycle arrest, apoptosis | Various (e.g., HepG2, Huh7) | ~20-50 (Varies by cell line) | [11][14] |
| Anthracycline (Clinical) | Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition, ROS Generation | HL-60 (Leukemia), K-562 (Leukemia) | ~0.01-0.1 (Varies by cell line) | [15] |
| Anthracenedione (Clinical) | Mitoxantrone | DNA Intercalation, Topoisomerase II Inhibition | HL-60 (Leukemia), K-562 (Leukemia) | ~0.01-0.05 (Varies by cell line) | [2][16] |
| Podophyllotoxin Derivative (Comparator) | Etoposide | Topoisomerase II Inhibition (non-intercalative) | HL-60 (Leukemia), K-562 (Leukemia) | ~0.5-5 (Varies by cell line) | [6][17] |
Expert Interpretation: The data illustrates the potent cytotoxicity of clinically used anthracyclines and anthracenediones, with IC50 values in the nanomolar to low micromolar range. Novel synthetic anthracene-9,10-dione derivatives also demonstrate high potency.[13] Natural anthraquinones like emodin, while having a broader range of mechanisms, tend to show lower potency in direct cytotoxicity assays but may offer advantages in terms of targeting specific pathways and potentially lower toxicity.[11][14] The comparison with Etoposide, a non-intercalating topoisomerase II inhibitor, highlights the different potency profiles that can arise from distinct modes of interaction with the same molecular target.[6][18]
Key Mechanistic Pathways and Experimental Workflows
Topoisomerase II Inhibition Pathway
The inhibition of Topoisomerase II is a critical mechanism for many anti-cancer agents. The following diagram illustrates the workflow for assessing a compound's ability to inhibit this enzyme.
Caption: Workflow for Topoisomerase II Inhibition Assay.
Wnt/β-Catenin Signaling Pathway
Certain anthracene derivatives, like Emodin, can modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[11]
Caption: Canonical Wnt/β-catenin signaling pathway and a point of intervention for Emodin.
Detailed Experimental Protocols
For scientific integrity, the following are detailed, self-validating protocols for key assays discussed in this guide.
Protocol: Cell Viability (MTT Assay)
This protocol assesses the cytotoxic effect of compounds on cancer cells.[19][20][21][22]
Objective: To determine the IC50 value of a test compound.
Materials:
-
Cancer cell line (e.g., HL-60, K-562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile plates
-
Test compounds (Anthracene derivatives, comparators) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a no-cell background control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Incubate the plate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.[23][24][25][26]
Objective: To assess the inhibitory effect of a compound on Topoisomerase II catalytic activity.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
ATP solution (10 mM)
-
Test compounds and a known inhibitor (e.g., Etoposide)
-
5x Stop Buffer/Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide
-
TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the following reaction mix (for a 20 µL final volume):
-
2 µL of 10x Reaction Buffer
-
2 µL of 10 mM ATP
-
0.2 µg of kDNA
-
1 µL of test compound (at various concentrations) or vehicle (DMSO)
-
Nuclease-free water to 19 µL
-
-
Enzyme Addition: Add 1 µL of Human Topoisomerase IIα (1-5 units). Mix gently.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.
-
Electrophoresis: Load the entire sample into a well of the 1% agarose gel. Include a kDNA-only lane (no enzyme) and a decatenated marker lane. Run the gel at 5-10 V/cm until the dye front has migrated sufficiently.
-
Visualization and Analysis: Visualize the gel on a UV transilluminator. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the no-compound control.
Protocol: DNA Intercalation (Ethidium Bromide Displacement Assay)
This fluorescence-based assay determines if a compound can bind to DNA by displacing the intercalating dye, ethidium bromide (EtBr).[27][28][29][30]
Objective: To determine the DNA binding mode of a test compound.
Materials:
-
Calf Thymus DNA (ct-DNA)
-
Ethidium Bromide (EtBr) solution
-
Assay buffer (e.g., Tris-HCl buffer with NaCl, pH 7.4)
-
Test compound
-
Fluorometer or fluorescence plate reader (Excitation ~520 nm, Emission ~600 nm)
-
Quartz cuvette or black 96-well plate
Procedure:
-
Complex Formation: Prepare a solution of ct-DNA (e.g., 10 µM) and EtBr (e.g., 10 µM) in the assay buffer. Incubate for 10 minutes to allow the formation of the DNA-EtBr complex, which will yield a high fluorescence signal.
-
Initial Measurement: Measure the initial fluorescence intensity of the DNA-EtBr complex.
-
Compound Titration: Add increasing concentrations of the test compound to the DNA-EtBr solution. After each addition, incubate for 5 minutes to allow the binding to reach equilibrium.
-
Fluorescence Measurement: Record the fluorescence intensity after each addition. A decrease in fluorescence indicates that the test compound is displacing EtBr from the DNA, suggesting an intercalative binding mode.
-
Data Analysis: Plot the fluorescence intensity (or % quenching) against the concentration of the test compound. The concentration that causes a 50% reduction in fluorescence (IC50) can be calculated to estimate the relative binding affinity.
Conclusion and Future Directions
The anthracene core remains a highly valuable scaffold in the development of anti-cancer therapeutics. While clinically established drugs like Doxorubicin and Mitoxantrone demonstrate immense potency, their use is often limited by significant side effects, including cardiotoxicity.[31] This underscores the ongoing need for novel derivatives with improved therapeutic indices.
The future of anthracene-based drug discovery lies in:
-
Target Specificity: Designing derivatives that selectively inhibit cancer-specific targets or pathways, such as the novel anthracene-9,10-diones that show promise against specific cancer cell lines.[13][15]
-
Reduced Toxicity: Modifying the anthracene core to reduce off-target effects and minimize toxicity, a long-standing goal since the development of Mitoxantrone as a less cardiotoxic alternative to Doxorubicin.[32]
-
Combination Therapies: Exploring the synergistic potential of natural anthraquinones like Emodin, which may sensitize cancer cells to other chemotherapeutic agents or radiation.[11]
This guide provides a foundational framework for comparing the efficacy of anthracene derivatives. By employing the detailed protocols and understanding the mechanistic underpinnings, researchers can effectively evaluate novel compounds and contribute to the development of the next generation of cancer therapies.
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A Review on Anthracene and Its Derivatives: Applications. Open Access Journals. Available from: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]
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Novel Anthraquinone Derivatives as Dual Inhibitors of Topoisomerase 2 and Casein Kinase 2: In Silico Studies, Synthesis and Biological Evaluation on Leukemic Cell Lines. PubMed. Available from: [Link]
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Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives. PubMed. Available from: [Link]
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What is the mechanism of Mitoxantrone Hydrochloride?. Patsnap Synapse. Available from: [Link]
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PHARMACOLOGY OF Etoposide (VP 16) ; Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. YouTube. Available from: [Link]
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Topoisomerase Assays. PMC - NIH. Available from: [Link]
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ETOPOSIDE®. Pfizer. Available from: [Link]
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Mitoxantrone: A New Anticancer Drug with Significant Clinical Activity. ACP Journals. Available from: [Link]
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Etoposide. Wikipedia. Available from: [Link]
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Doxorubicin. Wikipedia. Available from: [Link]
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Emodin, aloe-emodin and rhein inhibit migration and invasion in human tongue cancer SCC-4 cells through the inhibition of gene expression of matrix metalloproteinase-9. PubMed. Available from: [Link]
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Anthracene-9,10-diones as Potential Anticancer Agents: Bacterial Mutation Studies of Amido-Substituted Derivative. ACS Publications. Available from: [Link]
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Doxorubicin. StatPearls - NCBI Bookshelf. Available from: [Link]
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Pharmacology of mitoxantrone: mode of action and pharmacokinetics. PubMed - NIH. Available from: [Link]
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Mechanism of action of mitoxantrone. Neurology.org. Available from: [Link]
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Doxorubicin pathways: pharmacodynamics and adverse effects. PMC - NIH. Available from: [Link]
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Therapeutic Emergence of Rhein as a Potential Anticancer Drug: A Review of Its Molecular Targets and Anticancer Properties. NIH. Available from: [Link]
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Anthracene-9,10-diones as potential anticancer agents: bacterial mutation studies of amido-substituted derivatives reveal an unexpected lack of mutagenicity. PubMed. Available from: [Link]
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Journey of anthraquinones as anticancer agents – a systematic review of recent literature. Future Medicinal Chemistry. Available from: [Link]
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Anticancer potential of emodin. PMC - PubMed Central - NIH. Available from: [Link]
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The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers. PMC - PubMed Central. Available from: [Link]
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Discovery of anthraquinone-triazene derivatives as novel antitumor agents causing DNA damage. PubMed. Available from: [Link]
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Expression Profiling Identifies Epoxy Anthraquinone Derivative as a DNA Topoisomerase Inhibitor. PMC - NIH. Available from: [Link]
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Human Topoisomerase II Relaxation Assay. Inspiralis. Available from: [Link]
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Human Topoisomerase II Decatenation Assay. Inspiralis. Available from: [Link]
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Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin. PMC. Available from: [Link]
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Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. MDPI. Available from: [Link]
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Wnt Signaling Pathway. Creative Diagnostics. Available from: [Link]
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Expression Profiling Identifies Epoxy Anthraquinone Derivative as a DNA Topoisomerase Inhibitor. PubMed. Available from: [Link]
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A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. ResearchGate. Available from: [Link]
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Anthracene-9,10-diones and aza bioisosteres as antitumor agents. ResearchGate. Available from: [Link]
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A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. ACS Publications. Available from: [Link]
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DNA Unwinding Assay. Inspiralis. Available from: [Link]
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A Comparative Guide to Metal-Organic Frameworks Synthesized with Anthracene-Based Ligands
For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for advancing applications in catalysis, sensing, and drug delivery. The choice of the organic ligand is a critical determinant of the final properties of the MOF. Anthracene, a photoactive polycyclic aromatic hydrocarbon, has garnered significant attention as a building block for MOFs due to its unique photophysical properties, which can be imparted to the resulting framework. This guide provides a side-by-side comparison of MOFs synthesized using different anthracene-based ligands, offering insights into how ligand isomerism and functionalization influence the structure and function of these advanced materials.
Introduction: The Allure of Anthracene in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and tailorable functionalities make them exceptional candidates for a myriad of applications. The incorporation of photoactive ligands, such as those derived from anthracene, introduces opportunities to develop MOFs with intriguing luminescent, photocatalytic, and sensing capabilities. The planarity and rigidity of the anthracene core can lead to well-defined framework topologies, while its inherent fluorescence provides a built-in probe for host-guest interactions and environmental sensing.
This guide will delve into the synthesis and properties of MOFs constructed from three distinct anthracene dicarboxylic acid (ADCA) isomers: 1,4-anthracene dicarboxylic acid (1,4-ADCA), 2,6-anthracene dicarboxylic acid (2,6-ADCA), and 9,10-anthracene dicarboxylic acid (9,10-ADCA). We will explore how the position of the carboxylate groups on the anthracene core dictates the resulting MOF architecture and its subsequent performance characteristics.
Side-by-Side Comparison of Anthracene-Based MOFs
The choice of the anthracene-based ligand profoundly impacts the structural and functional properties of the resulting MOF. Below is a comparative analysis of MOFs synthesized with different ADCA ligands, focusing on their synthesis, structure, and luminescent properties.
| Feature | MOF with 1,4-ADCA | MOF with 2,6-ADCA | MOF with 9,10-ADCA |
| Ligand Structure | Carboxylate groups at the 1 and 4 positions | Carboxylate groups at the 2 and 6 positions | Carboxylate groups at the 9 and 10 positions |
| Resulting MOF Structure | Large rod-shaped crystals[1] | Highly crystalline octahedral structure, isostructural with UiO-67[1][2] | Highly crystalline octahedral shaped crystals, isostructural with UiO-66[2] |
| Metal Cluster | Zirconium (Zr)[1] | Zirconium (Zr)[1][2] | Zirconium (Zr)[2] |
| Topology | Not specified in the provided text | fcu (face-centered cubic)[3] | Not specified in the provided text |
| Luminescent Properties | Linker-based luminescence. Emission spectra are broadened and redshifted compared to the free ligand.[1][2] | Linker-based luminescence. Little difference in emission spectra compared to the free ligand in acidic solution.[1][2] | Linker-based luminescence. Emission spectra resemble the free ligand in acidic solutions but are slightly broadened and redshifted.[2] |
| Key Applications | Potential for sensing and photocatalysis[3] | Luminescent sensing, photocatalysis[3] | Gas storage, sensing, photocatalysis[4][5] |
In-Depth Analysis of Ligand Isomerism
The positioning of the carboxylate functional groups on the anthracene core has a significant impact on the resulting MOF's topology and properties.
-
1,4-ADCA: The asymmetric nature of this ligand often leads to more complex and less predictable structures. The resulting MOF from 1,4-ADCA with a zirconium cluster formed large rod-shaped crystals, indicating a different packing arrangement compared to its isomers[1]. The photophysical properties are altered upon coordination, with a noticeable broadening and redshifting of the emission spectra, suggesting significant intermolecular interactions within the framework[2].
-
2,6-ADCA: This linear and symmetric ligand is analogous in shape to terephthalic acid (BDC), a common MOF linker. Consequently, it readily forms isostructural frameworks to well-known MOFs like UiO-67 when reacted with zirconium clusters[1][2]. The resulting MOFs exhibit high crystallinity and a robust porous structure. The minimal change in the emission spectrum of the 2,6-ADCA based MOF compared to the free ligand suggests that the anthracene units are well-isolated within the framework, minimizing intermolecular interactions[2].
-
9,10-ADCA: With carboxylate groups positioned across the central ring, this ligand also possesses a high degree of symmetry. It forms highly crystalline MOFs that are isostructural with the well-known UiO-66 framework[2]. The dihedral angle between the carboxylic acid groups and the anthracene plane in the free ligand is significant (θ = 56.6°), which influences the coordination environment and the final framework topology[2]. The broadening and redshifting of its emission spectra within the MOF point towards intermolecular interactions between the anthracene moieties[2].
Experimental Protocols
The following are representative solvothermal synthesis protocols for zirconium-based MOFs with ADCA ligands.
Synthesis of Zr-2,6-ADCA MOF (UiO-67 analogue)
-
In a 20 mL scintillation vial, dissolve 2,6-anthracene dicarboxylic acid (2,6-ADCA) and Zirconium(IV) chloride (ZrCl₄) in N,N-dimethylformamide (DMF).
-
Add a modulating agent, such as acetic acid or hydrochloric acid, to control the crystallite size and morphology.
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
After cooling to room temperature, a crystalline powder will be formed.
-
Collect the product by centrifugation or filtration.
-
Wash the product with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by heating under vacuum to remove the solvent molecules completely.
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern is compared with the simulated pattern from single-crystal X-ray diffraction data or known structures like UiO-67[1].
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles[2].
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.
-
N₂ Adsorption-Desorption Isotherms: To determine the surface area (BET) and pore volume of the MOF, which are crucial for applications like gas storage.
-
Steady-State and Time-Resolved Photoluminescence Spectroscopy: To investigate the luminescent properties of the MOFs, including their emission and excitation spectra, quantum yields, and fluorescence lifetimes[2].
Visualizing the Synthesis and Ligand Structures
To better understand the concepts discussed, the following diagrams illustrate the synthesis workflow and the structures of the anthracene-based ligands.
Caption: A generalized workflow for the solvothermal synthesis of anthracene-based MOFs.
Caption: Chemical structures of the three anthracene dicarboxylic acid (ADCA) isomers.
Conclusion and Future Outlook
The choice of anthracene-based ligand is a critical parameter in the design of functional MOFs. This guide has demonstrated that subtle changes in the ligand's isomeric structure can lead to significant differences in the resulting MOF's crystal structure, morphology, and photophysical properties. While 2,6-ADCA and 9,10-ADCA tend to form robust and well-characterized frameworks isostructural to known MOFs, 1,4-ADCA can lead to novel topologies.
Future research in this area should focus on exploring a wider range of functionalized anthracene ligands to fine-tune the electronic properties and pore environments of the resulting MOFs. The development of mixed-ligand systems, incorporating both anthracene-based linkers and other functional organic molecules, could lead to multifunctional materials with synergistic properties. Furthermore, the inherent photoactivity of the anthracene core can be harnessed for applications in light-harvesting, photodynamic therapy, and photocatalytic degradation of pollutants[3][4]. The insights provided in this guide serve as a foundation for the rational design of the next generation of advanced, photo-responsive MOFs.
References
-
Rowe, J. M. (2016). Luminescent Properties of Anthracene-based Metal-Organic Frameworks. VTechWorks. [Link]
-
Li, Y., et al. (2014). Five MOFs with different topologies based on anthracene functionalized tetracarboxylic acid: syntheses, structures, and properties. CrystEngComm, 16(15), 2917-2928. [Link]
-
Rowe, J. M., et al. (2016). Synthesis, characterization, and luminescent properties of two new Zr(IV) metal–organic frameworks based on anthracene derivatives. Canadian Journal of Chemistry, 94(9), 735-741. [Link]
-
Bandi, V. R., et al. (2018). Anthracene-Based Lanthanide Metal-Organic Frameworks: Synthesis, Structure, Photoluminescence, and Radioluminescence Properties. Crystals, 8(1), 46. [Link]
-
Wang, C., et al. (2024). Construction of Anthracene-based Metal-Organic Framework Exhibiting Enhanced Singlet Oxygen Storage and Release Capabilities for Efficient Photodegradation of Phenolic Pollutants. Angewandte Chemie International Edition, e202319201. [Link]
-
Lammert, M., et al. (2020). Metal‐Organic Framework Based on an Anthracene Tetracarboxylate Ligand and Cadmium or Cobalt: Synthesis, Structure Analysis, Stability and Magnetic Properties. ChemistrySelect, 5(22), 6537-6540. [Link]
-
Ma, L., et al. (2009). A Metal-Organic Framework from an Anthracene Derivative Containing Nanoscopic Cages Exhibiting High Methane Uptake. Journal of the American Chemical Society, 131(18), 6445-6447. [Link]
-
Li, P., et al. (2018). Two anthracene-based metal–organic frameworks for highly effective photodegradation and luminescent detection in water. Journal of Materials Chemistry A, 6(35), 17074-17081. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed protocol for the safe disposal of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate, a compound belonging to the polycyclic aromatic hydrocarbon (PAH) family. While this document offers comprehensive guidance, it is imperative to always consult the substance-specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for protocols tailored to your location and facilities.
Hazard Identification and Immediate Safety Protocols
This compound is classified with the following hazard statements:
The parent compound, anthracene, and other PAHs are noted for their potential environmental toxicity and, in some cases, carcinogenic properties.[3][4][5] Therefore, handling this compound requires stringent adherence to safety protocols to minimize exposure risks.
Personal Protective Equipment (PPE)
A fundamental aspect of safe handling is the consistent and correct use of PPE. Before beginning any procedure involving this compound, ensure the following are worn:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption.[5] |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or airborne particles.[3] |
| Lab Coat | Fully buttoned, chemical-resistant lab coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[3] | Minimizes inhalation of any dust or aerosols. |
Engineering Controls
All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to prevent the release of particulates into the laboratory environment.[3][5] An eyewash station and safety shower should be readily accessible.[6]
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be managed as hazardous waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3]
Waste Segregation and Containerization
Proper segregation is the first principle of effective waste management.[7]
-
Designate a Waste Container: Obtain a chemically compatible and sealable container for hazardous waste. High-density polyethylene (HDPE) or glass containers are recommended.[3]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., GHS07 for irritant).[2][8]
-
Segregation: This waste stream must be kept separate from other laboratory wastes to prevent inadvertent and potentially dangerous chemical reactions.[3][9]
Disposal of Solid Waste
This includes residual powder, contaminated weigh boats, and other single-use items.
-
Transfer: Carefully transfer the solid waste into the designated hazardous waste container.
-
Contaminated Materials: Place items like gloves, wipes, and bench paper contaminated with the solid chemical into a sealed plastic bag before adding them to the main hazardous waste container to minimize dust exposure.[3]
Disposal of Solutions
For solutions containing this compound:
-
Aqueous Solutions: Pour aqueous solutions into a designated hazardous waste container for aqueous waste. Do not mix with organic solvent waste unless explicitly permitted by your EHS office.
-
Organic Solvent Solutions: If dissolved in an organic solvent, collect it in a designated, compatible container for halogenated or non-halogenated solvent waste, as appropriate. Ensure the container is properly labeled with all chemical constituents and their approximate concentrations.
Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone, ethanol) to remove residual compound. This rinsate is considered hazardous and must be collected in the appropriate hazardous waste container.
-
Secondary Wash: After the initial rinse, the glassware can be washed with soap and water.
Storage of Hazardous Waste
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[3] This area should have secondary containment to prevent the spread of material in the event of a leak.[3] Keep the container closed at all times except when adding waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Final Disposal and Emergency Procedures
Final Disposal
Once the hazardous waste container is full or the project is complete, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[3] The primary method for the ultimate disposal of PAHs is typically controlled incineration.[4]
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Alert personnel in the immediate area.
-
If safe to do so, contain the spill using absorbent pads or other appropriate materials.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
-
Clean up all spills immediately, avoiding dust generation for solids.[10] Place all cleanup materials in a sealed container and label it as hazardous waste.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
By adhering to these rigorous protocols, you contribute to a culture of safety and ensure that our scientific advancements do not come at the cost of personal or environmental health.
References
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- This compound. BLDpharm.
- This compound | 82767-90-6. Sigma-Aldrich.
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI.
- This compound. Sigma-Aldrich.
- This compound. Sigma-Aldrich.
- Proper Disposal of 7,12-Dichlorobenzo[a]anthracene: A Guide for Laboratory Professionals. Benchchem.
- Anthracene. Santa Cruz Biotechnology.
- Hazardous Waste. US EPA.
- The Complete Beginners Guide to Chemical Disposal. Goodway Technologies.
- Best Practices for Hazardous Waste Disposal. AEG Environmental.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
- Steps in Complying with Regulations for Hazardous Waste. US EPA.
- Material Safety Data Sheet - Anthracene. Cole-Parmer.
- Anthracene - Safety Data Sheet. Carl ROTH.
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- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
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A Researcher's Guide to the Safe Handling of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
As a novel research chemical, establishing rigorous safety protocols for Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate is paramount for ensuring the well-being of laboratory personnel and protecting the integrity of research. This guide provides a detailed operational and safety plan, grounded in an analysis of the compound's known chemical properties and structural analogues.
This guide is designed to empower researchers by not just listing procedures, but explaining the scientific rationale behind them, ensuring a culture of safety and confidence in the laboratory.
Hazard Assessment and Risk Mitigation
The primary hazards associated with this compound are categorized based on GHS (Globally Harmonized System) classifications derived from supplier information and analogous compounds.
Table 1: Hazard Identification and Associated Risks
| Hazard Classification | GHS Code | Potential Effect | Primary Route of Exposure |
| Skin Irritation | H315 | Causes redness, itching, or inflammation upon contact.[1] | Dermal (Skin Contact) |
| Serious Eye Irritation | H319 | Causes significant irritation, redness, pain, or potential damage to eye tissue.[1] | Ocular (Eye Contact) |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][5][6] | Inhalation |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1][7] | Ingestion |
| Aquatic Toxicity | H400/H410 | Very toxic to aquatic life with long-lasting effects.[1][5] | Environmental Release |
The core anthracene structure is a polycyclic aromatic hydrocarbon (PAH). PAHs as a class are known for potential carcinogenicity and phototoxicity.[3][8][9] Therefore, minimizing all routes of exposure is the foundational principle of safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to prevent exposure. The selection of each component is directly linked to the identified hazards.
All handling of this compound in its solid form or in solution must be conducted within a certified chemical fume hood.[2][10] This primary engineering control is critical for preventing the inhalation of fine powders or aerosols, directly addressing the H335 respiratory hazard.
| PPE Component | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant splash risk.[11][12][13] | Protects against splashes and airborne particles, directly mitigating the "Serious Eye Irritation" (H319) hazard. |
| Hand Protection | Nitrile gloves. Consider double-gloving for extended procedures or when handling solutions.[12][14] | Provides a barrier against skin contact to prevent "Skin Irritation" (H315). Nitrile offers good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use.[7] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat with long sleeves.[10][15] | Protects skin on the arms and torso and prevents contamination of personal clothing. |
| Footwear | Closed-toe and closed-heel shoes constructed of a chemically resistant material. | Protects feet from spills and falling objects. |
Under normal operating conditions within a fume hood, additional respiratory protection is not typically required. However, if there is a potential for generating significant dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved N95 respirator or higher should be used.[12][14] All personnel requiring respirators must be part of a formal respiratory protection program, including fit-testing and training.[12]
Procedural Guidance: A Step-by-Step Workflow
This section provides a logical flow for laboratory operations, from preparation to disposal, designed to minimize risk at every stage.
-
Designate Area: Cordon off a specific area within the chemical fume hood for handling the compound.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them in the fume hood before introducing the chemical.
-
Don PPE: Put on all required PPE in the correct sequence (lab coat, then goggles/face shield, then gloves).
-
Weighing: Carefully weigh the solid compound on a tared weigh boat. Use gentle movements to avoid creating airborne dust. If transferring to a flask, use a powder funnel.
-
Add Solvent Slowly: Add the desired solvent to the flask containing the solid compound. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Clean Equipment: All non-disposable equipment (glassware, spatulas) must be decontaminated. Rinse with an appropriate solvent (e.g., acetone) into a designated hazardous waste container, followed by a thorough wash with soap and water.[16]
-
Wipe Down Surfaces: Wipe down the work surface inside the fume hood with a cloth dampened with 70% ethanol or another suitable disinfectant. Dispose of the wipe as hazardous waste.
-
Doff PPE: Remove PPE in the reverse order of donning, taking care to avoid self-contamination. Gloves should be removed last, turning them inside out.[7] Wash hands thoroughly with soap and water immediately after handling the product.[7][10][17]
Disposal Plan: Environmental Stewardship
Due to its classification as an anthracene derivative and its potential for long-lasting harm to aquatic life (H410), all waste streams containing this compound must be treated as hazardous waste.[2][5] Under no circumstances should this chemical or its solutions be disposed of down the drain. [2]
Caption: Waste Disposal Workflow for this compound.
Key Disposal Steps:
-
Segregate Waste: Use separate, clearly labeled, and chemically compatible containers for solid and liquid waste.[2]
-
Containerize: Solid waste should be placed in a high-density polyethylene (HDPE) or similar container.[2] Liquid waste should be collected in a sealed, compatible container. Contaminated gloves and wipes should be placed in a sealed bag before being added to the solid waste container to minimize dust exposure.[2]
-
Labeling: Affix a hazardous waste tag to each container as soon as the first drop of waste is added.
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that has secondary containment.[2]
-
Pickup: Coordinate with your institution's Environmental Health and Safety (EHS) department for proper disposal.[14]
By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.
References
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- Hazchem Safety. (n.d.). How To Choose The Right PPE For Chemical Handling.
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- BLDpharm. (n.d.). 82767-90-6|this compound.
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- Sigma-Aldrich. (n.d.). This compound.
- BenchChem. (2025). Proper Disposal of 7,12-Dichlorobenzo[a]anthracene: A Guide for Laboratory Professionals.
- VelocityEHS. (2015, April 10). Safety with Salt – Sodium Chloride Safety Information.
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- University of California, Merced Environmental Health and Safety. (n.d.). Standard Operating Procedure.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement.
- New Jersey Department of Health. (2011, August 9). Hydrocarbons, Aromatic: Physical & Chemical Hazards.
- IBI Scientific. (n.d.). SDS - Safety Data Sheet: Sodium Chloride Solution.
- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, July 29). Polycyclic aromatic hydrocarbons.
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- Indagoo Research Chemicals. (2026, January 8). SAFETY DATA SHEET: trans-9-Styrylanthracene.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
